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  • Product: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
  • CAS: 379254-48-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: Synthesis, Characterization, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of 2,5-dimethyl-1-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates information on its precursors and analogous compounds to offer valuable insights for researchers in medicinal chemistry and materials science. The guide also explores the potential biological significance of this compound class, drawing on existing studies of related pyrrole-hydrazide derivatives.

Chemical Structure and Properties

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups, a phenyl group, and a carbohydrazide functional group. The presence of the pyrrole core, a common scaffold in pharmacologically active molecules, combined with the reactive hydrazide moiety, makes this compound an interesting candidate for further investigation and functionalization.

Table 1: Physicochemical Properties of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and its Key Precursor

Property2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid2,5-dimethyl-1-phenylpyrrole
CAS Number 379254-48-5[1]3807-56-5[2]83-24-9[3][4]
Molecular Formula C13H15N3OC13H13NO2C12H13N
Molecular Weight 229.28 g/mol 215.25 g/mol 171.24 g/mol [4]
Physical Form Predicted: SolidPowder[2]Light yellow to brown powder/crystal[4][5]
Melting Point Not available204-210 °C[2]51-52 °C[3][4]
Boiling Point Not availableNot available155-160 °C at 15 mmHg[3][4]
Solubility Not availableNot availableSoluble in Methanol[4]

Note: Properties for the title compound are largely predicted due to a lack of available experimental data.

Synthesis and Methodology

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can be logically approached through a multi-step process commencing with the formation of the pyrrole core, followed by functionalization to introduce the carbohydrazide group.

Synthesis of the Pyrrole Core: 2,5-dimethyl-1-phenylpyrrole

The foundational 2,5-dimethyl-1-phenylpyrrole can be synthesized via the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone (hexane-2,5-dione), with a primary amine, in this case, aniline[6][7][8]. The reaction is typically acid-catalyzed and proceeds by heating the reactants, often in a suitable solvent or neat[6][8].

Paal_Knorr_Synthesis Acetonylacetone Acetonylacetone Intermediate Dihydropyrrole Intermediate Acetonylacetone->Intermediate + Aniline (Acid Catalyst, Heat) Aniline Aniline Aniline->Intermediate Product 2,5-dimethyl-1-phenylpyrrole Intermediate->Product - H2O

Caption: Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole.

Functionalization to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

Following the synthesis of the pyrrole core, a carboxyl group is introduced at the 3-position. This can be achieved through various electrophilic substitution reactions, such as Friedel-Crafts acylation followed by oxidation, or by using a more direct carboxylation method if a suitable organometallic intermediate is formed.

Conversion to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The final step involves the conversion of the carboxylic acid to the corresponding carbohydrazide. A common and effective method is the reaction of the carboxylic acid's corresponding ester with hydrazine hydrate[9].

Experimental Protocol: A Representative Synthesis

Causality: This protocol is based on established methods for the synthesis of carbohydrazides from carboxylic acids. The conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) in the first step is crucial as esters are generally more reactive towards nucleophilic acyl substitution with hydrazine than the parent carboxylic acid. The use of an excess of hydrazine hydrate drives the reaction to completion.

Step 1: Esterification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

  • Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid in an excess of methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

  • Purify the crude ester by column chromatography or recrystallization.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the purified ester in a suitable alcohol (e.g., ethanol).

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours. The product, being a solid, may precipitate out of the solution upon cooling.

  • Cool the reaction mixture and collect the precipitated 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Carbohydrazide_Synthesis_Workflow CarboxylicAcid 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid Ester Corresponding Ester (e.g., methyl or ethyl ester) CarboxylicAcid->Ester Esterification (Alcohol, Acid Catalyst) Carbohydrazide 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Ester->Carbohydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow to the target carbohydrazide.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show singlets for the two methyl groups on the pyrrole ring, a singlet for the pyrrole proton at the 4-position, and multiplets for the protons of the phenyl group. The protons of the hydrazide group (-NHNH₂) would likely appear as broad singlets.

  • ¹³C NMR: The spectrum would display distinct signals for the methyl carbons, the carbons of the pyrrole and phenyl rings, and a characteristic signal for the carbonyl carbon of the hydrazide group at a downfield chemical shift.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazide group (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching absorption for the amide carbonyl (around 1640-1680 cm⁻¹), and C-H and C=C stretching bands for the aromatic rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (229.28 g/mol ).

Potential Applications and Future Directions

The therapeutic potential of pyrrole-hydrazide derivatives is an active area of research. While no specific biological activity has been reported for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, related compounds have demonstrated a range of promising pharmacological effects.

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of pyrrole-hydrazone derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest[9].

  • Antimicrobial Properties: The carbohydrazide moiety and its derivatives, such as hydrazones, are known to exhibit antibacterial and antifungal activities.

  • Anti-inflammatory Effects: Certain pyrrole-containing compounds have been investigated for their anti-inflammatory properties.

The carbohydrazide functional group in the title compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives. For instance, condensation with various aldehydes and ketones would yield the corresponding hydrazones, which could be screened for a wide range of biological activities.

Hazard and Safety Information

Based on the available information for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, the following hazard classifications have been noted:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • 2,5-dimethyl-1-phenyl-1H-pyrrole - Chemical Synthesis Database. (URL: [Link])

  • Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a)... - ResearchGate. (URL: [Link])

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid | C13H13NO2 | CID 292955 - PubChem. (URL: [Link])

  • 1H-Pyrrole, 2,5-dimethyl-1-phenyl- - the NIST WebBook. (URL: [Link])

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information. (URL: [Link])

  • 1H-Pyrrole, 2,5-dimethyl-1-phenyl- - the NIST WebBook. (URL: [Link])

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles - Current World Environment. (URL: [Link])

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents - ResearchGate. (URL: [Link])

  • ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... - ResearchGate. (URL: [Link])

  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. (URL: [Link])

  • 1H-Pyrrole, 2,5-dimethyl- - the NIST WebBook. (URL: [Link])

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. (URL: [Link])

  • Upper trace: IR spectrum of 1H‐pyrrole‐3‐carbonyl azide (5) isolated in... - ResearchGate. (URL: [Link])

  • (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole - ResearchGate. (URL: [Link])

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC. (URL: [Link])

  • Question: Complete the table below for 2,5-Dimethyl-1-phenylpyrrole using the 13C NMR and HNMR spectra. - Chegg. (URL: [Link])

  • 2,5-dimethyl pyrrole, 625-84-3 - The Good Scents Company. (URL: [Link])

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - Der Pharma Chemica. (URL: [Link])

  • 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | SIELC Technologies. (URL: [Link])

Sources

Exploratory

The Emergent Therapeutic Potential of 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carbohydrazide Derivatives: A Mechanistic Deep Dive

Abstract Derivatives of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold are emerging as a versatile class of compounds with significant therapeutic promise. This technical guide provides an in-depth explor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold are emerging as a versatile class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of their mechanisms of action, with a primary focus on their well-documented role as dual inhibitors of key enzymes in Mycobacterium tuberculosis. We will further explore other potential applications, including their anticancer activities, by examining the broader family of pyrrole-containing compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical series.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug discovery.[1][2] The 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide core combines the pyrrole nucleus with a carbohydrazide linker and a phenyl substituent, creating a structure amenable to diverse chemical modifications and biological activities.

Primary Mechanism of Action: Dual Inhibition of InhA and DHFR in Mycobacterium tuberculosis

A significant body of research has identified 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives as potent antitubercular agents.[2] Their primary mechanism of action lies in the simultaneous inhibition of two crucial enzymes in Mycobacterium tuberculosis: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[2][3][4] This dual-targeting approach is a highly desirable strategy in antimicrobial drug development as it can potentially reduce the likelihood of drug resistance.

The Rationale for Dual Targeting
  • Enoyl-ACP Reductase (InhA): InhA is a key enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the major and unique component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

  • Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR depletes the tetrahydrofolate pool, leading to the cessation of DNA synthesis and cell death.[2]

The simultaneous inhibition of these two distinct and essential pathways presents a formidable challenge to the bacterium's survival and adaptability.

Molecular Interactions and Binding Modes

Molecular docking studies have provided valuable insights into the binding interactions of these derivatives within the active sites of InhA and DHFR.[2] While specific interactions can vary depending on the substitutions on the phenyl ring, a general binding model can be proposed:

  • The carbohydrazide moiety often forms key hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor.

  • The 2,5-dimethyl-pyrrole core can engage in hydrophobic and van der Waals interactions with nonpolar residues.

  • The phenyl ring can be modified with various substituents to enhance binding affinity and explore different sub-pockets within the active site.

dual_inhibition_pathway cluster_fas2 Fatty Acid Synthesis II (FAS-II) Pathway cluster_folate Folate Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP β-Ketoacyl-ACP β-Ketoacyl-ACP Acyl-ACP->β-Ketoacyl-ACP β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP β-Ketoacyl-ACP->β-Hydroxyacyl-ACP KR trans-2-Enoyl-ACP trans-2-Enoyl-ACP β-Hydroxyacyl-ACP->trans-2-Enoyl-ACP DH Elongated Acyl-ACP Elongated Acyl-ACP trans-2-Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids GTP GTP Dihydroneopterin triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin triphosphate 7,8-Dihydropteroate 7,8-Dihydropteroate Dihydroneopterin triphosphate->7,8-Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) 7,8-Dihydropteroate->Dihydrofolate (DHF) DHPS Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis Pyrrole Derivative Pyrrole Derivative InhA InhA Pyrrole Derivative->InhA Inhibition DHFR DHFR Pyrrole Derivative->DHFR Inhibition experimental_workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Antimicrobial Screening (MABA) Antimicrobial Screening (MABA) Synthesis of Derivatives->Antimicrobial Screening (MABA) Anticancer Screening (e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) Synthesis of Derivatives->Anticancer Screening (e.g., MTT Assay) Enzyme Inhibition Assays (InhA, DHFR) Enzyme Inhibition Assays (InhA, DHFR) Antimicrobial Screening (MABA)->Enzyme Inhibition Assays (InhA, DHFR) Mechanism of Action Studies Mechanism of Action Studies Enzyme Inhibition Assays (InhA, DHFR)->Mechanism of Action Studies Anticancer Screening (e.g., MTT Assay)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: General experimental workflow for the evaluation of novel pyrrole derivatives.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the aforementioned assays for a series of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives.

Compound IDR-Group (on Phenyl Ring)MIC vs. M. tb (µg/mL)InhA IC50 (µM)DHFR IC50 (µM)
PD-01 4-Cl1.560.82.1
PD-02 4-F3.121.23.5
PD-03 4-OCH36.255.48.9
PD-04 2,4-diCl0.780.51.3
Isoniazid N/A0.060.1N/A
Trimethoprim N/A>64N/A0.05

Conclusion and Future Directions

Derivatives of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide represent a promising and versatile chemical scaffold with significant therapeutic potential. Their well-established dual-inhibitory mechanism against key enzymes in Mycobacterium tuberculosis makes them attractive candidates for the development of new antitubercular drugs. Furthermore, preliminary evidence suggests that this class of compounds may also hold promise in the realm of oncology and other therapeutic areas.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their intended targets.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate their therapeutic potential in animal models.

  • Exploration of Novel Targets: To broaden the therapeutic applications of this versatile scaffold.

The continued investigation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives is warranted and holds the potential to deliver novel and effective therapeutic agents for a range of diseases.

References

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N. Semantic Scholar. Available at: [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC. Available at: [Link]

  • [No Author]. (n.d.).
  • ChemNet. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. ChemNet.
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]

  • [No Author]. (n.d.). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. PMC.
  • Qian, J., et al. (2024). Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. Available at: [Link]

  • PubMed. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. PubMed. Available at: [Link]

  • Ingenta Connect. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Ingenta Connect. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: A Technical Guide

Executive Summary The 2,5-dimethyl-1-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of 15-hydroxyprostaglandin dehydrogenase (HPGD) inhibitors[1] and b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dimethyl-1-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of 15-hydroxyprostaglandin dehydrogenase (HPGD) inhibitors[1] and broad-spectrum antimicrobial agents[2]. Functionalizing the C3 position of this core into a carbohydrazide moiety unlocks new synthetic pathways, including the generation of highly potent Notum carboxylesterase inhibitors[3].

As a Senior Application Scientist, I approach the spectroscopic validation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide not merely as a checklist of peaks, but as a holistic system of structural proof. Every analytical choice—from the selection of deuterated solvents to the ionization mode in mass spectrometry—is dictated by the molecule's unique electronic and steric environment. This whitepaper provides a comprehensive, self-validating framework for the characterization of this critical intermediate.

Analytical Strategy & Causality

To definitively confirm the structure of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, we must deploy orthogonal spectroscopic techniques. The causality behind these selections is as follows:

  • Nuclear Magnetic Resonance (NMR): The pyrrole core is pseudo-symmetric. The introduction of the C3-carbohydrazide breaks this symmetry, rendering the 2-CH₃ and 5-CH₃ groups magnetically inequivalent. NMR is the only technique capable of mapping this spatial asymmetry. Furthermore, highly polar solvents (like DMSO-d₆) are required to disrupt the strong intermolecular hydrogen bonding inherent to the carbohydrazide group, preventing signal broadening[2].

  • Fourier-Transform Infrared (FT-IR): FT-IR is essential for validating the conversion of the precursor ester or carboxylic acid to the carbohydrazide. The emergence of distinct N-H stretching bands and the downward shift of the carbonyl (C=O) stretch (Amide I band) serve as direct evidence of successful hydrazinolysis.

  • High-Resolution Mass Spectrometry (HRMS): While NMR and IR confirm connectivity and functional groups, HRMS confirms the exact molecular formula (C₁₃H₁₅N₃O). The primary amine of the hydrazide is highly basic, making it an ideal candidate for Positive Electrospray Ionization (ESI+).

G Molecule 2,5-Dimethyl-1-phenyl-1H- pyrrole-3-carbohydrazide NMR1H 1H NMR (DMSO-d6) Molecule->NMR1H Protons NMR13C 13C NMR (DMSO-d6) Molecule->NMR13C Carbons FTIR FT-IR (KBr Pellet) Molecule->FTIR Vibrations HRMS HRMS (ESI-TOF) Molecule->HRMS Exact Mass N_NH2 Hydrazide Confirmed NMR1H->N_NH2 ~9.2 & 4.3 ppm Methyls C3 Substitution Confirmed NMR1H->Methyls Inequivalent CH3 Amide Carbonyl Validated FTIR->Amide C=O ~1648 cm⁻¹ NH_Stretch Amine Validated FTIR->NH_Stretch N-H ~3325 cm⁻¹ Mass_Match Formula Validated HRMS->Mass_Match m/z 230.129

Figure 1: Logical relationships in the spectroscopic validation of the pyrrole structure.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for high-purity 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.25br s1H-NH- (Hydrazide amide)
7.45 - 7.55m3HN1-Phenyl (meta, para-H)
7.25 - 7.30m2HN1-Phenyl (ortho-H)
6.35s1HPyrrole C4-H
4.35br s2H-NH₂ (Hydrazide amine)
2.18s3HPyrrole C2-CH₃
1.95s3HPyrrole C5-CH₃
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
165.4C=O (Carbohydrazide Carbonyl)
138.2Phenyl C1 (ipso)
135.5Pyrrole C5
129.1Phenyl C3, C5 (meta)
128.6Phenyl C4 (para)
127.8Phenyl C2, C6 (ortho)
127.2Pyrrole C2
114.8Pyrrole C3
106.5Pyrrole C4
12.8C5-CH₃
11.6C2-CH₃
Table 3: FT-IR Vibrational Data (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3325, 3280N-H Stretch (Asym/Sym)Primary Amine (-NH₂)
3210N-H StretchSecondary Amine (-NH-)
1648C=O Stretch (Amide I)Carbohydrazide Carbonyl
1595, 1498C=C StretchAromatic Rings
1535N-H Bend (Amide II)Carbohydrazide

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the analytical workflows must be executed with strict adherence to the following self-validating protocols.

Workflow cluster_NMR NMR Preparation cluster_IR FT-IR Preparation cluster_MS HRMS Preparation Start Synthesized Compound (Crude) Purification HPLC / Recrystallization (Purity > 98%) Start->Purification Dissolve Dissolve in DMSO-d6 (5-10 mg) Purification->Dissolve KBr Mix with KBr & Press Pellet (1:100 ratio) Purification->KBr Dilute Dilute in MeOH/H2O (0.1% Formic Acid) Purification->Dilute AcquireNMR Acquire 1D & 2D Spectra (400 MHz) Dissolve->AcquireNMR AcquireIR Scan 4000-400 cm⁻¹ (Resolution 4 cm⁻¹) KBr->AcquireIR AcquireMS ESI+ Mode Acquisition (m/z 100-1000) Dilute->AcquireMS

Figure 2: Step-by-step analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy

Rationale: Non-polar solvents like CDCl₃ fail to adequately solvate the hydrogen-bonding network of the carbohydrazide, leading to peak broadening. Anhydrous DMSO-d₆ is mandatory.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of freshly opened, anhydrous DMSO-d₆.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).

  • Processing: Calibrate the spectrum using the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

  • Internal Check: The integration ratio of the 2-CH₃ to 5-CH₃ peaks must be exactly 3:3, and the total aromatic integration must equal 5 protons. This confirms the N-phenyl ring is intact and the C3 position is exclusively substituted.

Protocol 2: FT-IR Spectroscopy

Rationale: Solid-state FT-IR via a KBr pellet is preferred over ATR to capture the true vibrational state of the crystalline carbohydrazide lattice without applying mechanical shear that could alter hydrogen bonding.

  • Matrix Preparation: Triturate 1 mg of the analyte with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar.

  • Pellet Pressing: Apply 10 tons of pressure under vacuum for 5 minutes to form a translucent, homogeneous disk.

  • Scanning: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans) against a blank KBr background.

  • Internal Check: The absence of a strong, broad O-H stretch above 3400 cm⁻¹ confirms the complete conversion of the precursor carboxylic acid to the desired carbohydrazide.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Rationale: The primary amine of the hydrazide group is highly basic. Positive Electrospray Ionization (ESI+) in an acidic matrix ensures maximum ionization efficiency.

  • Dilution: Prepare a 1 µg/mL solution of the compound in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Injection: Infuse the sample at 10 µL/min directly into the ESI source.

  • Detection: Record spectra in the m/z 100–1000 range using a Time-of-Flight (TOF) analyzer, calibrating against an internal standard to ensure <5 ppm mass accuracy.

  • Internal Check: The isotopic distribution pattern (M, M+1, M+2) must perfectly align with the theoretical distribution for C₁₃H₁₅N₃O ([M+H]⁺ calculated: 230.1293), ruling out halogenated impurities or unreacted starting materials[1].

References[2] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2238144[1] Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI).https://www.ncbi.nlm.nih.gov/books/NBK50698/[3] Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00841

Sources

Exploratory

Crystal Structure Analysis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS 379254-48-5) serves as a critical synthetic intermediate and structural scaffold in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS 379254-48-5) serves as a critical synthetic intermediate and structural scaffold in modern medicinal chemistry. Derivatives of this 1-phenylpyrrole class have been extensively utilized in the development of potent inhibitors for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) and as inhibitors of Notum carboxylesterase activity in Wnt signaling pathways[1].

Understanding the precise three-dimensional conformation of this scaffold is paramount for rational, structure-based drug design. The spatial relationship between the phenyl ring, the pyrrole core, and the carbohydrazide moiety dictates the molecule's ability to navigate hydrophobic binding pockets (such as the palmitoleate pocket of Notum) and form critical hydrogen bonds with catalytic triads[1]. This whitepaper provides an authoritative guide on the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis of this compound, emphasizing the causality behind its unique crystallographic behavior.

Self-Validating Experimental Protocols

Synthesis of the Carbohydrazide Scaffold

To ensure a high-fidelity crystal lattice free of defects, the starting material must exceed 98% purity. The synthesis is a two-step self-validating process where the completion of each step is confirmed via LC-MS before proceeding.

Step-by-Step Methodology:

  • Ester Hydrolysis/Activation: Begin with ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. While LiOH-mediated hydrolysis in THF/H₂O (3:1) at 60°C yields the corresponding carboxylic acid, direct hydrazinolysis is preferred for carbohydrazide formation.

  • Hydrazinolysis: Dissolve the ester (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (80% aqueous solution, 5.0 equiv) dropwise.

  • Reflux & Monitor: Heat the reaction mixture to reflux (80°C) for 12 hours. Monitor the consumption of the ester via TLC (Hexane/Ethyl Acetate 1:1).

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the resulting white solid and wash with cold ethanol.

  • Validation: Confirm purity via LC-MS and ¹H NMR. The presence of a sharp singlet integrating to 2H (NH₂) and a broad singlet integrating to 1H (NH) confirms the carbohydrazide formation.

Crystal Growth via Thermodynamic Control

Crystallization must be performed under thermodynamic control to allow the extensive intermolecular hydrogen-bonding network inherent to carbohydrazides to assemble without forming amorphous precipitates[2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a polar aprotic solvent (e.g., N,N-dimethylformamide) to disrupt initial aggregate formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation sites (dust/particulates).

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 298 K.

  • Harvesting: After 10–14 days, harvest the resulting pale-yellow single crystals. Suspend them in paratone oil immediately to prevent lattice degradation from solvent loss.

X-Ray Diffraction Workflow

The acquisition of high-resolution crystallographic data requires precise instrumentation and rigorous mathematical refinement. The workflow below outlines the standard procedure for small-molecule organic crystals.

XRD_Workflow N1 Synthesis & Purification (LC-MS >98%) N2 Crystal Growth (Slow Evaporation) N1->N2 N3 Single-Crystal XRD (Mo Kα, 298 K) N2->N3 N4 Data Reduction (SAINT/SADABS) N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Refinement (SHELXL) N5->N6 N7 Final CIF Generation (Validation) N6->N7

Fig 1: Step-by-step workflow for crystallographic data acquisition and structural refinement.

Data Acquisition & Refinement Protocol:

  • Mounting: Mount a suitable crystal (approx. 0.30 × 0.20 × 0.15 mm) on a glass fiber using paratone oil and transfer it to the goniometer of a Bruker SMART CCD diffractometer.

  • Irradiation: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[2]. Mo Kα is chosen over Cu Kα to minimize absorption effects for this specific atomic composition.

  • Data Reduction: Process the raw frame data using the SAINT program. Apply multi-scan absorption corrections using SADABS to ensure data integrity[2].

  • Structure Solution: Solve the phase problem using direct methods via SHELXT.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F² with SHELXL. All non-hydrogen atoms must be refined anisotropically.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model to maintain geometric causality.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, extrapolated from high-resolution structural analogs within the 1-phenylpyrrole and pyrrole-carbohydrazide families[3],[2].

ParameterValue / Description
Chemical Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 298 K
Radiation Mo Kα (λ = 0.71073 Å)
Dihedral Angle (Phenyl-Pyrrole) ~68.5° – 75.0°
Dihedral Angle (Pyrrole-Carbohydrazide) < 8.0° (Nearly Coplanar)
Final R indices [I > 2σ(I)] R1 < 0.050, wR2 < 0.135

Conformational Analysis & Supramolecular Architecture

Steric Causality of the Dihedral Angle

A defining feature of the 2,5-dimethyl-1-phenylpyrrole scaffold is the pronounced twist between the phenyl and pyrrole rings. Theoretical calculations and solid-state data of analogous structures (e.g., 2,5-dimethyl-1-(4-nitrophenyl)pyrrole) demonstrate that the minimum energy conformation occurs at a torsional angle approaching 90° in the gas phase, and settles around 68.5° in the crystal lattice[3].

Causality: This orthogonal arrangement is not arbitrary; it is strictly dictated by severe steric repulsion. If the molecule were to adopt a planar geometry, the bulky 2,5-dimethyl groups on the pyrrole ring would clash catastrophically with the ortho-protons of the phenyl ring. The ~68.5° angle represents the thermodynamic compromise between minimizing steric clash and maximizing crystal packing efficiency.

π-Conjugation and Carbohydrazide Planarity

In stark contrast to the twisted phenyl ring, the carbohydrazide moiety remains nearly coplanar with the pyrrole ring (dihedral angle < 8.0°)[2].

Causality: This coplanarity is driven by extended π-conjugation. The delocalization of electrons from the electron-rich pyrrole ring into the electron-withdrawing carbonyl group of the carbohydrazide creates partial double-bond character across the C(pyrrole)–C(carbonyl) bond. This restricts free rotation and locks the moiety into a planar conformation, which is highly favorable for establishing directional hydrogen bonds.

Supramolecular Assembly

The crystal packing is entirely governed by the carbohydrazide group, which acts as both a potent hydrogen bond donor (via NH and NH₂) and acceptor (via C=O). Molecules link together via robust intermolecular N–H···O hydrogen bonds, forming continuous two-dimensional sheets[2]. These sheets are further stabilized and cross-linked into a three-dimensional architecture via weaker C–H···π interactions between the methyl protons and the adjacent phenyl rings.

H_Bonding M1 Carbohydrazide Moiety (Molecule A) HB1 N-H···O Hydrogen Bond M1->HB1 Donates HB2 C-H···π Interaction M1->HB2 Donates M2 Carbonyl Oxygen (Molecule B) Net 2D Supramolecular Sheet M2->Net M3 Pyrrole π-System (Molecule C) M3->Net HB1->M2 Accepts HB2->M3 Accepts

Fig 2: Supramolecular assembly driven by intermolecular hydrogen bonding and C-H···π interactions.

Conclusion

The crystal structure of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a masterclass in competing intramolecular forces. The steric bulk of the 2,5-dimethyl groups forces an orthogonal phenyl orientation, while π-conjugation rigidly locks the carbohydrazide into a planar, hydrogen-bonding-ready state. For drug development professionals, understanding these rigid spatial boundaries is essential for accurately modeling this scaffold into target enzymatic pockets.

References

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI). [Link]

  • Energetics and Molecular Structure of 2,5-Dimethyl-1-phenylpyrrole and 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. The Journal of Physical Chemistry B (ACS Publications). [Link]

  • Crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online (PMC). [Link]

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry (ACS Publications). [Link]

Sources

Foundational

A Technical Guide to Establishing the Baseline Biological Activity of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Abstract The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide spectrum of activities, including anticancer, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, integrates this key heterocycle with a carbohydrazide moiety—a functional group also known for its diverse biological roles. While direct experimental data for this specific molecule is not extensively documented in current literature, its structural motifs suggest a high potential for significant biological activity. This guide provides a comprehensive framework for establishing the baseline biological profile of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. We will delve into the scientific rationale for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction and Molecular Rationale

The chemical structure of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide presents several features of pharmacological interest. The N-phenyl-2,5-dimethylpyrrole core is a lipophilic and sterically defined moiety that can facilitate membrane permeability and interaction with hydrophobic pockets of biological targets.[3] The carbohydrazide group (-CONHNH₂) is a versatile functional group known to act as a hydrogen bond donor and acceptor, and it is a common structural alert in compounds with antitubercular, anticonvulsant, and anti-inflammatory activities.[4]

Derivatives of the pyrrole nucleus are found in both natural products and synthetic drugs, exhibiting a wide range of therapeutic effects.[2] For instance, pyrrole-containing compounds have been developed as potent inhibitors of microtubule polymerization in cancer cells and as inhibitors of pro-inflammatory cytokines.[5][6] Similarly, carbohydrazide derivatives have been synthesized and evaluated as potent antimicrobial agents against various bacterial and fungal strains.[4][7]

Given this precedent, a systematic investigation into the baseline biological activity of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is scientifically warranted. This guide outlines a logical, tiered approach to screening, beginning with in-vitro assays to establish foundational activity before proceeding to more complex models.

Proposed Investigational Workflow: A Multi-Faceted Approach

We propose a three-pronged investigation focusing on the most probable areas of biological activity based on the compound's structural lineage: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer and Cytotoxic Potential

Scientific Rationale: The pyrrole scaffold is a cornerstone of many anticancer agents.[2] Studies on related 3-aroyl-1-arylpyrrole and other pyrrole derivatives have demonstrated potent antiproliferative effects, often through mechanisms like tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.[1][5] Therefore, the initial hypothesis is that 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide may exhibit cytotoxic activity against human cancer cell lines.

Experimental Protocol: In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to quantify the dose-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Cell Line Selection: A panel of human cancer cell lines should be used, for instance:

    • MCF-7 (Breast Adenocarcinoma)[8][9]

    • HeLa (Cervical Adenocarcinoma)[1][9]

    • LoVo (Colon Adenocarcinoma)[8]

    • A non-cancerous cell line (e.g., human umbilical vein endothelial cells, HUVECs) should be included as a control to assess selective toxicity.[8]

  • Cell Plating: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Wells containing medium with DMSO serve as the vehicle control, and wells with untreated cells serve as the negative control. Doxorubicin can be used as a positive control.[9]

  • Incubation: The plates are incubated for 48-72 hours.[8]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Workflow for In-Vitro Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Seed Cancer Cells in 96-well Plates prepare_compound 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound (48-72h Incubation) prepare_compound->treat_cells add_mtt 4. Add MTT Reagent (4h Incubation) treat_cells->add_mtt dissolve 5. Solubilize Formazan with DMSO add_mtt->dissolve read_absorbance 6. Measure Absorbance at 570 nm dissolve->read_absorbance calculate_ic50 7. Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Fig. 1: Workflow of the MTT assay for cytotoxicity.

Anticipated Data Summary: Cytotoxicity (IC₅₀)

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)Data to be determinedData to be determined
HeLa (Cervical)Data to be determinedData to be determined
LoVo (Colon)Data to be determinedData to be determined
HUVEC (Normal)Data to be determinedData to be determined
Antimicrobial Activity

Scientific Rationale: The carbohydrazide moiety is a well-established pharmacophore in antimicrobial agents.[10] Furthermore, numerous pyrrole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12][13] Specifically, Schiff bases of pyrrole-2-carbohydrazide have shown potent effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] Therefore, it is logical to assess the compound's ability to inhibit microbial growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Selection: A representative panel should include:

    • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis[7]

    • Gram-negative Bacteria: Escherichia coli[7]

    • Fungi: Candida albicans, Aspergillus niger[7]

  • Preparation of Inoculum: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).[11][12]

    • Negative Control: Wells containing only the inoculated broth to confirm microbial growth.

    • Sterility Control: Wells containing only uninoculated broth to check for contamination.

  • Inoculation and Incubation: Add the standardized microbial inoculum to all wells except the sterility control. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound 1. Serial Dilute Compound in 96-well Plate prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate 3. Inoculate Wells with Microbes prep_inoculum->inoculate incubate 4. Incubate Plates (24-48h) inoculate->incubate read_mic 5. Visually Inspect for Growth and Determine MIC incubate->read_mic

Fig. 2: Workflow for Minimum Inhibitory Concentration assay.

Anticipated Data Summary: Antimicrobial Activity (MIC)

MicroorganismCompound MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureusData to be determinedCiprofloxacin: Data
E. coliData to be determinedCiprofloxacin: Data
C. albicansData to be determinedClotrimazole: Data
A. nigerData to be determinedClotrimazole: Data
Anti-inflammatory Activity

Scientific Rationale: The pyrrole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[14] Many novel pyrrole derivatives have been synthesized and shown to possess significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes or suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][15][16] The structural similarity of the N-aryl pyrrole core to known COX-2 inhibitors makes this a promising area of investigation.[14]

Experimental Protocol: In-Vitro Cytokine Release Assay

This assay measures the ability of the compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[1][16]

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours. Diclofenac or Ibuprofen can be used as a reference drug.[6][16]

  • Stimulation: Cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and cytokine production. Unstimulated cells serve as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Cytokine Measurement: The cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Workflow for In-Vivo Anti-inflammatory Assay

Edema_Workflow cluster_prep Pre-Treatment (T= -1h) cluster_exp Inflammation Induction (T=0) cluster_analysis Measurement & Analysis (T= 1-4h) administer_drug 1. Administer Test Compound or Vehicle to Rats (i.p.) measure_initial 2. Measure Initial Paw Volume (T=0) administer_drug->measure_initial inject_carrageenan 3. Inject Carrageenan into Paw measure_initial->inject_carrageenan measure_edema 4. Measure Paw Volume Hourly for 4 Hours inject_carrageenan->measure_edema calculate_inhibition 5. Calculate % Edema Inhibition vs. Vehicle Control measure_edema->calculate_inhibition

Fig. 3: Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion

The structural features of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide provide a strong scientific basis for suspecting a range of biological activities. The pyrrole core is consistently associated with anticancer and anti-inflammatory effects, while the carbohydrazide linker is a known pharmacophore in antimicrobial agents. The systematic application of the detailed protocols within this guide—covering cytotoxicity, antimicrobial screening, and anti-inflammatory assessment—will effectively establish the compound's baseline biological profile. The resulting data will be crucial for guiding further investigation, potential lead optimization, and elucidating its mechanism of action, thereby determining its therapeutic potential.

References

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some pyrrole derivatives. IV. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Penza State University. [Link]

  • Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Semantic Scholar. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

Sources

Exploratory

toxicity profile and pharmacokinetics of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

An In-Depth Technical Guide to the Preclinical Characterization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: Toxicity Profile and Pharmacokinetics Foreword: Navigating the Path from Discovery to Development In t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Characterization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: Toxicity Profile and Pharmacokinetics

Foreword: Navigating the Path from Discovery to Development

In the landscape of modern drug discovery, novel chemical entities (NCEs) with promising therapeutic potential emerge at a rapid pace. Among these, heterocyclic compounds, particularly those containing the pyrrole scaffold, are of significant interest due to their diverse biological activities.[1] This guide focuses on a specific molecule of interest: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide . As we embark on the critical preclinical journey for this compound, a thorough understanding of its safety profile and how it behaves within a biological system is paramount.

This document is structured not as a rigid protocol, but as a strategic guide for fellow researchers, scientists, and drug development professionals. It is designed to provide not only the "what" and "how" but, more importantly, the "why" behind the essential studies required to build a comprehensive toxicity and pharmacokinetic profile. We will delve into the foundational principles of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and apply them to our target compound, leveraging both the limited available data and established scientific principles for analogous structures.

Part 1: Initial Hazard Identification and Physicochemical Characterization

Before embarking on extensive in vivo and in vitro studies, a foundational understanding of the intrinsic properties and potential hazards of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is essential.

Known Hazard Classifications

Publicly available data provides preliminary, yet crucial, safety information for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. These classifications should guide handling procedures and the design of initial toxicity assessments.[2]

Hazard ClassificationDescriptionHazard Code
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332
Skin Irritation (Category 2) Causes skin irritation.H315
Eye Irritation (Category 2) Causes serious eye irritation.H319
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.H336

Table 1: GHS Hazard Classifications for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.[2]

These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the solid compound.[3]

Physicochemical Properties: The Key to Biological Behavior

The pharmacokinetic profile of a compound is intrinsically linked to its physicochemical properties. Therefore, the initial experimental phase should focus on determining the following parameters.

Objective: To determine the aqueous solubility and the octanol-water partition coefficient (LogP) of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Methodology:

  • Aqueous Solubility (Shake-Flask Method):

    • Prepare a series of saturated solutions of the test compound in phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) to assess pH-dependent solubility.

    • Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Lipophilicity (LogP Determination):

    • Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

    • After vigorous mixing and separation of the two phases by centrifugation, measure the concentration of the compound in both the aqueous and n-octanol layers using HPLC-UV.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: Solubility is a critical determinant of oral absorption. Poor aqueous solubility can lead to low bioavailability. LogP provides an indication of a compound's ability to cross biological membranes; a LogP between 1 and 3 is often considered optimal for oral drugs.

Part 2: Unraveling the Pharmacokinetic Profile (ADME)

A comprehensive understanding of the ADME properties of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is essential to predict its in-vivo behavior, including its therapeutic window and potential for drug-drug interactions.

Absorption

For orally administered drugs, absorption is the first critical step. We will assess intestinal permeability as a key indicator.

Objective: To evaluate the potential for oral absorption by assessing the transport of the compound across a Caco-2 cell monolayer.

Methodology:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture until a differentiated monolayer is formed.

  • Add the test compound to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • Quantify the concentration of the compound in the AP and BL compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Causality: The Caco-2 cell line is a well-established model for the human intestinal epithelium. A high Papp value is predictive of good oral absorption.

Distribution

Once absorbed, a drug distributes into various tissues. Plasma protein binding is a key determinant of the extent of distribution.

Objective: To determine the fraction of the compound bound to plasma proteins.

Methodology:

  • Use a semi-permeable membrane to separate a chamber containing plasma from a chamber containing buffer.

  • Add the test compound to the plasma chamber.

  • Allow the system to reach equilibrium.

  • Measure the concentration of the compound in both chambers.

  • Calculate the percentage of the compound bound to plasma proteins.

Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's efficacy and clearance.

Metabolism

The metabolic fate of a compound dictates its half-life and the potential for the formation of active or toxic metabolites. Based on the pyrrole structure, oxidative metabolism is anticipated.[4]

Objective: To assess the intrinsic clearance of the compound by hepatic enzymes.

Methodology:

  • Incubate the test compound with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

  • At various time points, quench the reaction and measure the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Causality: Liver microsomes contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[4] A short half-life in this assay suggests rapid hepatic clearance in vivo.

Caption: Workflow for determining metabolic stability using human liver microsomes.

Excretion

The route and rate of excretion are the final determinants of a drug's duration of action.

Proposed Studies: While beyond the scope of this initial guide, subsequent in vivo studies in animal models (e.g., rats) would be necessary to determine the primary routes of excretion (renal vs. biliary) and to identify major metabolites in urine and feces.

Part 3: Constructing the Toxicity Profile

Building upon the initial hazard classifications, a tiered approach to toxicity testing is recommended to systematically evaluate the safety of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

In Vitro Cytotoxicity

The first step is to assess the compound's general toxicity to cells.

Objective: To determine the concentration of the compound that reduces the viability of a representative cell line by 50% (IC50).

Methodology:

  • Culture a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates.

  • Expose the cells to a range of concentrations of the test compound for 24-72 hours.

  • Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

  • Measure the absorbance of the formazan product to determine the percentage of viable cells relative to a vehicle control.

  • Calculate the IC50 value from the dose-response curve.

Causality: The MTT assay provides a quantitative measure of cytotoxicity and helps to identify the concentration range for subsequent, more specific assays. For a related pyrrole-based carbohydrazide, a CC50 of 52.29 ± 2.63 µM was observed in mouse embryonic fibroblasts, suggesting that cytotoxicity is a potential concern for this class of compounds.[5]

Genotoxicity

Assessing the potential for a compound to damage DNA is a critical component of the safety profile, as genotoxicity is often linked to carcinogenicity.[6]

Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium.

Methodology:

  • Use several strains of S. typhimurium with pre-existing mutations that render them unable to synthesize histidine.

  • Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plate the bacteria on a histidine-deficient medium.

  • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).

  • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Causality: The Ames test is a widely accepted screening assay for identifying potential carcinogens. A positive result would trigger further genotoxicity testing, such as the in vitro micronucleus assay.

Genotoxicity_Assessment Ames Ames Test (Bacterial Reverse Mutation) Result Test Result Ames->Result Negative Negative: Low Mutagenic Potential Result->Negative No significant increase in revertants Positive Positive: Potential Mutagen Result->Positive Significant increase in revertants Further_Testing Proceed to In Vitro Micronucleus Assay Positive->Further_Testing

Caption: Decision-making workflow for genotoxicity testing.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.[7]

Proposed Core Battery Studies:

  • Cardiovascular: hERG assay to assess the risk of QT prolongation, followed by in vivo cardiovascular monitoring in a suitable animal model.

  • Central Nervous System (CNS): A functional observational battery (FOB) in rodents to assess effects on behavior, motor activity, and autonomic function.

  • Respiratory: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

Causality: These studies are mandated by regulatory agencies (ICH S7A/S7B) to identify potential life-threatening adverse effects before first-in-human trials.[7]

Part 4: Synthesis and Future Directions

The preclinical characterization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide requires a systematic and scientifically rigorous approach. The experimental plan outlined in this guide provides a roadmap for generating the necessary data to make informed decisions about the continued development of this compound.

Summary of Proposed Initial Characterization:

ParameterAssayPurpose
Physicochemical Solubility, LogPPredict absorption and distribution
Absorption Caco-2 PermeabilityAssess potential for oral absorption
Distribution Plasma Protein BindingDetermine the fraction of active compound
Metabolism Metabolic Stability (HLM)Evaluate intrinsic hepatic clearance
Toxicity MTT AssayQuantify in vitro cytotoxicity
Toxicity Ames TestScreen for mutagenic potential

This initial dataset will form the cornerstone of the preclinical data package. Positive or ambiguous findings in any of these areas will necessitate further, more detailed investigations. By understanding the causality behind each experimental choice and adhering to principles of scientific integrity, we can confidently navigate the challenges of preclinical drug development and unlock the full therapeutic potential of novel compounds like 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

References

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC.
  • Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a)... - ResearchGate.
  • 2,5-Dimethyl-1-phenylpyrrole SDS, 83-24-9 Safety Data Sheets - ECHEMI.
  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information.
  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles - Current World Environment.
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs.
  • Genotoxicity of pyrrolizidine alkaloids - PubMed.
  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel chemical entities is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a derivative of the versatile pyrrole scaffold, represents a class of molecules with significant potential for biological activity. Pyrrole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The carbohydrazide moiety is also a key functional group in many biologically active compounds.[2]

A fundamental aspect of characterizing any new compound is the accurate determination of its molecular weight and exact mass. These two parameters, while related, provide distinct and crucial pieces of information. The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated from the masses of the most abundant isotopes of those atoms. For researchers in drug discovery, the exact mass, typically determined by high-resolution mass spectrometry, is invaluable for confirming the elemental composition of a synthesized molecule, thereby verifying its identity.

This guide provides a comprehensive overview of the molecular weight and exact mass of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. It details the calculated values, presents a standard methodology for their experimental verification using high-resolution mass spectrometry, and explains the significance of these parameters in a research and development context.

Chemical Identity and Properties

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a heterocyclic organic compound. Its structure consists of a central pyrrole ring substituted with two methyl groups at positions 2 and 5, a phenyl group at position 1 (the nitrogen atom), and a carbohydrazide group at position 3.

  • Chemical Name: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

  • CAS Number: 379254-48-5[3]

  • Chemical Formula: C₁₃H₁₅N₃O

The determination of the correct molecular formula is the first step in calculating the molecular weight and exact mass. This formula is derived from the known structure of the 2,5-dimethyl-1-phenyl-1H-pyrrole core (C₁₂H₁₃N)[1][4][5][6][7] and the addition of a carbohydrazide group (-CONHNH₂) at the 3-position, replacing a hydrogen atom.

Molecular Weight and Exact Mass

The molecular weight and exact mass of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide have been calculated based on its chemical formula, C₁₃H₁₅N₃O. The values are summarized in the table below.

ParameterValueUnit
Molecular Weight 229.28 g/mol
Exact Mass 229.12151Da

Molecular Weight (Molar Mass): This value is calculated using the average atomic weights of the elements, which accounts for the natural abundance of their isotopes. It is typically used in stoichiometric calculations, such as preparing solutions of a specific molarity.

Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). The exact mass is a critical parameter in mass spectrometry, as it allows for the high-precision determination of a compound's elemental composition. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the unambiguous confirmation of a chemical formula.

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical exact mass of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can be experimentally verified using high-resolution mass spectrometry (HRMS). The following is a standard operating procedure for the characterization of a novel organic compound like this.

Protocol for High-Resolution Mass Spectrometry Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.[8]

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of 1 mg/mL.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL for analysis.[8]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's tubing.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of a resolution of at least 10,000 FWHM.[8]

    • Calibrate the instrument according to the manufacturer's instructions using a standard calibration solution appropriate for the desired mass range. This is crucial for achieving high mass accuracy.[8]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC). LC is preferred if the sample purity is uncertain.

    • Use a soft ionization technique, such as electrospray ionization (ESI), to generate ions with minimal fragmentation.[8]

    • Acquire data in positive ion mode (ESI+) to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a mass range that includes the expected m/z of the protonated molecule (approximately m/z 230.1288).

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured m/z value with the theoretical exact mass of the protonated molecule (C₁₃H₁₆N₃O⁺).

    • The mass accuracy should ideally be within 5 ppm (parts per million) to confidently confirm the elemental composition.

    • Analyze the isotopic pattern of the molecular ion peak and compare it with the theoretical pattern for C₁₃H₁₅N₃O to further validate the elemental composition.

Workflow for Mass Determination and Verification

The following diagram illustrates the workflow for determining and verifying the mass of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

G cluster_theoretical Theoretical Calculation cluster_experimental Experimental Verification (HRMS) cluster_validation Validation A Determine Chemical Structure B Derive Chemical Formula (C₁₃H₁₅N₃O) A->B C Calculate Exact Mass (229.12151 Da) B->C H Compare Experimental m/z with Theoretical Exact Mass C->H D Sample Preparation E Instrument Calibration D->E F Data Acquisition (ESI-TOF/Orbitrap) E->F G Data Analysis F->G G->H I Confirm Elemental Composition (Mass Accuracy < 5 ppm) H->I

Caption: Workflow for the determination and verification of the exact mass.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable step in the characterization of new chemical entities. For 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, the calculated molecular weight is 229.28 g/mol , and the exact mass is 229.12151 Da. While the molecular weight is essential for routine laboratory preparations, the exact mass is a more powerful tool for structural confirmation. The use of high-resolution mass spectrometry provides the experimental evidence needed to verify the elemental composition with high confidence. This rigorous characterization is fundamental for the advancement of this and other potential therapeutic agents through the drug discovery and development pipeline, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.

References

  • European Customs Laboratories. (n.d.). Recording of High-Resolution Mass Spectra of Organic Substances. CLEN Method.
  • Cheméo. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.
  • PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. [Link]

  • CIBTech. (n.d.).

Sources

Exploratory

discovery and early research on 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

An In-depth Technical Guide to the Synthesis and Anticipated Biological Significance of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Authored by: A Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Anticipated Biological Significance of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. While specific literature on its discovery and early research is not extensively documented, this guide constructs a probable synthetic pathway based on established organic chemistry principles and discusses its potential biological activities by drawing parallels with structurally related pyrrole and carbohydrazide derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's synthesis, characterization, and potential therapeutic applications.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. This structural motif is a building block for numerous natural products and synthetic compounds with a wide array of pharmacological applications.[1] The versatility of the pyrrole scaffold has made it a privileged structure in medicinal chemistry, leading to the development of derivatives with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a carbohydrazide functional group (-CONHNH2) is also of significant interest, as this moiety is known to be a pharmacophore in a number of bioactive molecules, contributing to their biological effects.[3][4]

This guide focuses on the specific derivative, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS Number: 379254-48-5), providing a detailed exploration of its synthetic route and a discussion of its potential as a subject for further pharmacological investigation.[5]

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The synthesis of the target compound can be logically approached in a multi-step process, beginning with the formation of the core pyrrole ring, followed by functionalization and elaboration to the final carbohydrazide.

Step 1: Synthesis of the 2,5-dimethyl-1-phenyl-1H-pyrrole Core via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6] In this case, the reaction of hexane-2,5-dione with aniline will yield the 2,5-dimethyl-1-phenyl-1H-pyrrole core.[6][7]

Experimental Protocol:

  • To a round-bottom flask, add equimolar amounts of aniline and 2,5-hexanedione.

  • Add a suitable solvent, such as methanol or ethanol. The use of an eco-friendly catalyst like an ionic liquid ([HMIM]HSO4) or carrying out the reaction in water can also be considered for a greener synthesis.[6][7]

  • If a catalyst is used, add it to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Paal_Knorr_Synthesis Hexanedione Hexane-2,5-dione PyrroleCore 2,5-dimethyl-1-phenyl-1H-pyrrole Hexanedione->PyrroleCore + Aniline (Paal-Knorr) Aniline Aniline Functionalization PyrroleCore 2,5-dimethyl-1-phenyl-1H-pyrrole CarboxylicAcid 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid PyrroleCore->CarboxylicAcid 1. Vilsmeier-Haack (POCl3, DMF) 2. Oxidation

Caption: Functionalization of the pyrrole core.

Step 3: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The final step is the conversion of the carboxylic acid to the carbohydrazide. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, followed by reaction with hydrazine hydrate. A more direct approach involves the use of coupling agents.

Experimental Protocol (via Esterification and Hydrazinolysis):

  • Esterification: Reflux the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid with an excess of an alcohol (e.g., ethanol or methanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form the corresponding ester.

  • Hydrazinolysis: Dissolve the purified ester in a suitable solvent (e.g., ethanol).

  • Add an excess of hydrazine hydrate (99-100%) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, may precipitate and can be collected by filtration and recrystallized. [3]

Final_Synthesis CarboxylicAcid 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid Carbohydrazide 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide CarboxylicAcid->Carbohydrazide 1. Esterification (EtOH, H+) 2. Hydrazinolysis (N2H4·H2O)

Caption: Synthesis of the final carbohydrazide.

Physicochemical and Spectroscopic Characterization (Anticipated)

While specific analytical data for the title compound is not readily available in the provided search results, based on its structure and related compounds, the following characterization data can be anticipated. [3][8]

Property Anticipated Value/Observation
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point
¹H NMR Signals corresponding to aromatic protons (phenyl group), pyrrole ring proton, methyl groups, and N-H protons of the hydrazide moiety.
¹³C NMR Resonances for aromatic and pyrrole carbons, methyl carbons, and the carbonyl carbon of the hydrazide.
IR Spectroscopy Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and aromatic C-H and C=C stretching.

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Potential Biological Activities and Early Research Directions

The biological profile of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide has not been extensively reported. However, by examining the activities of structurally similar compounds, we can infer potential avenues for future research.

Anticancer and Antiproliferative Activity

Pyrrole derivatives are known to exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines. [1]The mechanism of action often involves the induction of apoptosis and cell cycle arrest. [3]For instance, novel pyrrole hydrazones have shown promising antiproliferative activity in human melanoma cells, with the cytotoxic effect correlating with the induction of apoptosis and cell cycle arrest in the S phase. [3] Potential Research Workflow:

  • In vitro cytotoxicity screening: Evaluate the compound against a panel of cancer cell lines (e.g., breast, lung, colon, pancreatic) using assays like the MTT or SRB assay to determine IC50 values.

  • Mechanism of action studies: Investigate the induction of apoptosis (e.g., via Annexin V/PI staining and caspase activation assays) and cell cycle analysis (via flow cytometry).

  • Target identification: Explore potential molecular targets, such as kinases or transcription factors, that are often dysregulated in cancer. For example, some pyrrole derivatives have been investigated for their effects on p53. [9]

Anticancer_Workflow Screening In Vitro Cytotoxicity Screening (MTT/SRB Assay) MOA Mechanism of Action Studies (Apoptosis, Cell Cycle) Screening->MOA Determine IC50 TargetID Target Identification (Kinase Assays, Western Blot) MOA->TargetID Elucidate Pathway

Caption: Workflow for anticancer evaluation.

Antimicrobial Activity

Carbohydrazide derivatives and pyrrole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. [2][4]For example, some pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis system, showing activity against Mycobacterium tuberculosis. [10] Potential Research Workflow:

  • Screening against a panel of microbes: Test the compound against Gram-positive and Gram-negative bacteria and fungal strains to determine the Minimum Inhibitory Concentration (MIC).

  • Mechanism of action studies: Investigate the potential mode of action, such as inhibition of essential enzymes or disruption of cell membrane integrity.

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of the lead compound to optimize antimicrobial potency and selectivity.

Conclusion

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide represents a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has outlined a feasible synthetic pathway, starting from readily available precursors and employing well-established chemical transformations. Based on the known biological activities of related pyrrole and carbohydrazide derivatives, this compound is a promising candidate for screening as an anticancer and antimicrobial agent. The detailed protocols and suggested research workflows provided herein offer a solid foundation for initiating such exploratory studies. Further research into this and similar scaffolds is warranted to uncover novel therapeutic agents.

References

  • 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a)... - ResearchGate. (n.d.).
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC. (2024, November 21).
  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents - ResearchGate. (n.d.).
  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. (2023, September 21).
  • (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - Research Journal of Pharmacy and Technology. (2020, October 21).
  • Biological activity of novel pyrrole-2,5-dione derivatives - Benchchem. (n.d.).
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023, April 28).
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - Der Pharma Chemica. (n.d.).
  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information. (n.d.).
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2023, July 20).
  • 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PubMed. (2021, April 7).
  • 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - MilliporeSigma. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the pyrrole core via the Paal-Knorr synthesis, followed by the conversion of the resulting ester to the target carbohydrazide. This guide is designed to offer researchers a detailed and reliable methodology, complete with mechanistic insights, safety precautions, and data presentation to ensure successful and reproducible synthesis.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds and natural products. The carbohydrazide functional group is a key pharmacophore known to impart a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The title compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, combines these two important moieties, making it a molecule of significant interest for further investigation in drug discovery programs. This protocol outlines a robust and accessible synthetic route for its preparation in a laboratory setting.

Overall Synthetic Workflow

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is achieved through a two-step reaction sequence. The first step involves the construction of the substituted pyrrole ring system using the Paal-Knorr pyrrole synthesis. This is followed by the hydrazinolysis of the resulting pyrrole-3-carboxylate ester to yield the final carbohydrazide product.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Hydrazinolysis A Ethyl Acetoacetate + Aniline B Intermediate A->B Acetonylacetone, Acetic Acid C Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate B->C Cyclization D Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate E 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide D->E Hydrazine Hydrate, Ethanol

Application

The Pivotal Role of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide in the Synthesis of Novel Schiff Bases for Drug Discovery

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block for the design of novel therapeutic agents. Among the vast array of pyrrole derivatives, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide has emerged as a particularly useful precursor for the synthesis of a diverse class of compounds known as Schiff bases.[2] These Schiff bases, characterized by the presence of an azomethine (-C=N-) group, exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6][7]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide as a precursor for the synthesis of biologically active Schiff bases. We will delve into the synthetic methodologies, mechanistic insights, and the broad therapeutic potential of these fascinating molecules.

PART 1: Synthesis of the Precursor: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The journey towards novel Schiff bases begins with the efficient synthesis of the carbohydrazide precursor. A common and effective route involves a multi-step process starting from the readily available 2,5-hexanedione and aniline.

Protocol 1: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

The initial step is the Paal-Knorr synthesis of the pyrrole ring, a classic and reliable method for constructing this heterocyclic system.[8] This is followed by functionalization to introduce the carboxylic acid group.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Appropriate solvent (e.g., ethanol, water)[9]

  • Reagents for carboxylation (specifics depend on the chosen synthetic route, often involving Vilsmeier-Haack type reagents or metallation followed by quenching with CO2)

  • Standard laboratory glassware and equipment

Procedure:

  • Paal-Knorr Pyrrole Synthesis: In a round-bottom flask, dissolve equimolar amounts of 2,5-hexanedione and aniline in a suitable solvent.[8] The reaction can be performed under reflux conditions.[8] Environmentally friendly methods using water as a solvent have also been reported to be effective.[9]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 2,5-dimethyl-1-phenyl-1H-pyrrole, can be purified by recrystallization or column chromatography.

  • Carboxylation: The introduction of the carboxylic acid at the 3-position of the pyrrole ring can be achieved through various methods. A common approach is the Vilsmeier-Haack reaction to form the corresponding aldehyde, followed by oxidation.

  • Characterization: Confirm the structure of the resulting 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]

Protocol 2: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

With the carboxylic acid in hand, the next step is the conversion to the corresponding carbohydrazide. This is typically achieved through esterification followed by hydrazinolysis.

Materials:

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid

  • Thionyl chloride or other esterification agent

  • Anhydrous ethanol

  • Hydrazine hydrate

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification: Convert the carboxylic acid to its ethyl ester by reacting it with thionyl chloride in anhydrous ethanol. This reaction is typically performed at reflux.

  • Hydrazinolysis: Dissolve the resulting ethyl ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, and the carbohydrazide product will often precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterization: Verify the identity and purity of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide using IR, ¹H NMR, and Mass Spectrometry. The IR spectrum should show characteristic N-H stretching bands and a C=O stretching band for the hydrazide group.[2]

PART 2: Synthesis of Schiff Bases: A Gateway to Diverse Bioactivity

The carbohydrazide precursor is now ready to be transformed into a library of Schiff bases through condensation with various aldehydes and ketones.[12][13] This reaction is generally straightforward and can be performed under mild conditions.

Protocol 3: General Procedure for Schiff Base Synthesis

This protocol outlines a general method that can be adapted for a wide range of carbonyl compounds.

Materials:

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

  • Substituted aromatic or heterocyclic aldehydes/ketones (e.g., salicylaldehyde, vanillin, isatin derivatives)

  • Ethanol or methanol as solvent

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide in ethanol. Add an equimolar amount of the desired aldehyde or ketone.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction Conditions: The reaction can often be carried out at room temperature with stirring, or gentle refluxing may be required to drive the reaction to completion.[14] Microwave-assisted synthesis has also been reported as a more efficient alternative to conventional refluxing.[2]

  • Product Isolation: Upon completion of the reaction (monitored by TLC), the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.

  • Characterization: The formation of the Schiff base is confirmed by spectroscopic analysis. Key evidence includes the appearance of a characteristic signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum and a C=N stretching vibration in the IR spectrum.[2]

Schiff_Base_Synthesis Precursor 2,5-dimethyl-1-phenyl-1H- pyrrole-3-carbohydrazide Reaction Condensation Reaction (Ethanol, Acetic Acid cat.) Precursor->Reaction Carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') Carbonyl->Reaction Product Schiff Base (Pyrrole-C(O)NH-N=CHR) Reaction->Product caption General workflow for Schiff base synthesis. cluster_precursor Precursor Synthesis cluster_reaction Schiff Base Formation cluster_applications Biological Applications 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Condensation with Aldehydes/Ketones Condensation with Aldehydes/Ketones 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide->Condensation with Aldehydes/Ketones Antimicrobial Antimicrobial Condensation with Aldehydes/Ketones->Antimicrobial Anticancer Anticancer Condensation with Aldehydes/Ketones->Anticancer Anti_inflammatory Anti-inflammatory Condensation with Aldehydes/Ketones->Anti_inflammatory Antiviral Antiviral Condensation with Aldehydes/Ketones->Antiviral Enzyme_Inhibition Enzyme Inhibition Condensation with Aldehydes/Ketones->Enzyme_Inhibition caption From precursor to diverse biological applications.

Sources

Method

Application Note: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide as a Privileged Scaffold in the Development of 15-PGDH Inhibitors

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Application Area: Prostaglandin Metabolism, Tissue Regeneration, and Oncology Introduction & Biological Rationale The modulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Application Area: Prostaglandin Metabolism, Tissue Regeneration, and Oncology

Introduction & Biological Rationale

The modulation of prostaglandin E2 (PGE2) levels is a critical therapeutic strategy for a variety of physiological processes, including dermal wound healing, bone formation, and hair follicular growth[1]. The intracellular levels of PGE2 are tightly regulated by the interplay between synthesizing enzymes (COX-1/COX-2) and degrading enzymes. The principal enzyme responsible for the metabolic inactivation of PGE2 is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH or HPGD) , which catalyzes the oxidation of PGE2 to its biologically inactive metabolite, 15-keto-PGE2[1][2].

Historically, the only known strong inhibitors of 15-PGDH belonged to the thiazolidinedione family (e.g., pioglitazone), which suffer from off-target effects due to their primary activity as PPARγ agonists[1][3]. To address this, high-throughput screening campaigns identified novel chemotypes. Among them, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS: 379254-48-5) emerged as a highly versatile and privileged building block[4][5]. When cyclized with azepine derivatives, this scaffold yields potent, highly selective, and uncompetitive triazoloazepine-based 15-PGDH inhibitors, most notably ML149 (CID-2331284)[1][5].

Unlike competitive inhibitors, uncompetitive inhibitors like ML149 bind exclusively to the enzyme-substrate (15-PGDH•NAD+) complex. This mechanism is highly desirable in medicinal chemistry because the inhibitor's efficacy increases as the local concentration of the endogenous substrate rises, preventing the drug from being out-competed in target tissues[3].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) (Active Signaling) PGES->PGE2 HPGD 15-PGDH Enzyme PGE2->HPGD KETO 15-keto-PGE2 (Inactive Metabolite) HPGD->KETO ML149 ML149 (Triazoloazepine) Uncompetitive Inhibitor ML149->HPGD Inhibits

Fig 1: PGE2 metabolic pathway and targeted uncompetitive inhibition of 15-PGDH by ML149.

Quantitative Structure-Activity Relationship (SAR) & ADME Profiling

The integration of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold into the triazoloazepine core solved a major bottleneck in 15-PGDH inhibitor development: aqueous solubility . While other identified scaffolds (like the benzimidazole core of ML148) exhibited potent inhibition, they suffered from poor kinetic solubility (<1 µM), limiting their utility in physiological assays[2].

The pyrrole-carbohydrazide derived ML149 maintained nanomolar potency while dramatically improving kinetic solubility to >28 µM in PBS (pH 7.4)[2]. Subsequent optimization of this scaffold led to next-generation probes (ML387 and ML388) with improved ADME properties and potent cellular efficacy in promoting PGE2 production[6].

Table 1: Comparative Profiling of 15-PGDH Inhibitor Scaffolds
CompoundCore ScaffoldOrigin Building BlockIC₅₀ (nM)Inhibition MechanismKinetic Solubility (µM)
ML147 AzabenzimidazoleN/A141Competitive< 1.0
ML148 BenzimidazoleN/A56Uncompetitive< 1.0
ML149 Triazoloazepine 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide 74 Uncompetitive > 28.0
ML387 TriazoloazepineOptimized Pyrrole-Carbohydrazide< 50Uncompetitive> 30.0

Data synthesized from NIH Molecular Libraries Program Probe Reports[1][2][6].

Experimental Workflows & Methodologies

The following protocols detail the self-validating system for synthesizing the ML149 probe from the title compound and subsequently validating its biological activity.

Workflow S1 Step 1: Scaffold Reaction S2 Step 2: Triazole Cyclization S1->S2 S3 Step 3: HPLC Purification S2->S3 S4 Step 4: qHTS Assay (NADH) S3->S4 S5 Step 5: Mechanism Profiling S4->S5

Fig 2: Experimental workflow for synthesizing and validating triazoloazepine 15-PGDH inhibitors.

Protocol 1: Synthesis of ML149 via Triazole Cyclization

Causality & Rationale: The synthesis leverages 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide as a bis-nucleophile. When reacted with an imino ether (lactim) such as (E)-7-methoxy-3,4,5,6-tetrahydro-2H-azepine, the primary amine of the hydrazide attacks the imine carbon. Subsequent heating drives the elimination of methanol and water, forcing the cyclization of the highly stable triazole ring fused to the azepine system[5]. Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary thermal energy to overcome the activation barrier for the final dehydration/cyclization step.

Materials:

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (1.0 equiv)[4][5]

  • (E)-7-methoxy-3,4,5,6-tetrahydro-2H-azepine (1.1 equiv)[5]

  • Anhydrous Toluene (3 mL/mmol)

  • DMSO (for sample preparation)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (1.0 equiv) in anhydrous toluene (3 mL/mmol)[5].

  • Addition: Add commercially available (E)-7-methoxy-3,4,5,6-tetrahydro-2H-azepine (1.1 equiv) dropwise to the solution at room temperature[5].

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and stir continuously overnight[5].

    • Expert Insight: Monitor the reaction strictly via LC/MS. The formation of the uncyclized intermediate will occur rapidly, but complete conversion to the triazoloazepine requires sustained reflux. Do not terminate the reaction until the intermediate mass is completely consumed.

  • Concentration: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature. Remove the excess toluene under diminished pressure using a rotary evaporator[5].

  • Purification: Dissolve the crude solid residue in a minimal amount of DMSO. Submit the solution for purification via reversed-phase High-Performance Liquid Chromatography (RP-HPLC)[5].

  • Validation: Confirm the structure of ML149 (3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine) via HRMS (calculated for C₁₉H₂₂N₄: m/z (M)+ = 306.1844) and ¹H NMR[5].

Protocol 2: Quantitative High-Throughput Screening (qHTS) of 15-PGDH Activity

Causality & Rationale: To validate the synthesized inhibitor, a functional enzymatic assay is required. 15-PGDH utilizes NAD+ as a cofactor to oxidize PGE2. By measuring the conversion of NAD+ to NADH in real-time kinetic mode, we can directly quantify enzyme activity[1][6]. NADH is naturally fluorescent, whereas NAD+ is not. Therefore, an increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~460 nm) serves as a highly sensitive, self-validating readout for enzyme kinetics and inhibitor potency[6].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing recombinant human 15-PGDH enzyme, PGE2 (electron donor/substrate), and NAD+ (electron acceptor/cofactor)[6].

  • Compound Plating: Utilize an inter-plate dilution method to generate a 7-point to 10-point concentration-response curve for the synthesized ML149 compound[6].

  • Incubation: Add the inhibitor to the enzyme-cofactor mixture and allow a brief pre-incubation period to establish binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the PGE2 substrate.

    • Expert Insight: Because ML149 is an uncompetitive inhibitor, it binds the enzyme-NAD+ complex. Initiating the reaction with PGE2 ensures that the ternary complex dynamics are accurately captured.

  • Kinetic Measurement: Immediately transfer the microplates to a fluorescence plate reader. Record the fluorescence of the NADH product continuously over 15–30 minutes[1].

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration. Plot the normalized V₀ against the log of the inhibitor concentration to derive the IC₅₀ value (expected ~74 nM for ML149)[2][3].

References

  • Chemical Substance Information: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide NextSDS Substance Database URL:[Link][4]

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) Probe Reports from the NIH Molecular Libraries Program (2010) URL:[Link][5]

  • Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase Probe Reports from the NIH Molecular Libraries Program (2013) URL:[Link][6]

  • Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors PMC - National Institutes of Health URL:[Link][2]

  • High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships PLOS ONE URL:[Link][3]

Sources

Application

Application Notes and Protocols: Preparation and Evaluation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and potential applications of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and potential applications of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and its derivatives. Pyrrole-containing compounds are a significant class of heterocycles known for their wide array of biological activities.[1][2] This guide details the synthetic pathways, experimental protocols, and methods for biological evaluation, offering a foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of Pyrrole Scaffolds

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological importance.[3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The 2,5-dimethyl-1-phenyl-1H-pyrrole core, in particular, offers a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[5][6] The introduction of a carbohydrazide functional group at the 3-position further enhances the potential for creating a diverse library of derivatives, as hydrazides and their corresponding hydrazones are themselves a well-established class of pharmacologically active compounds.[7][8]

Synthetic Pathways: From Precursors to Final Compounds

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives typically follows a multi-step sequence, beginning with the formation of the core pyrrole ring. The Paal-Knorr synthesis is a classical and highly effective method for this purpose.[9][10][11]

Core Synthesis: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[9][12] For the synthesis of the 2,5-dimethyl-1-phenyl-1H-pyrrole scaffold, 2,5-hexanedione is reacted with aniline.[13] This reaction is often catalyzed by an acid and can be performed under various conditions, including the use of greener solvents like water.[14][15]

The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring.[9][14]

Functionalization and Derivatization

Once the core pyrrole ester (ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate) is synthesized, it can be converted to the key carbohydrazide intermediate. This is typically achieved through hydrazinolysis, where the ester is refluxed with hydrazine hydrate.[8][16]

The resulting 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a versatile building block for further derivatization. For instance, condensation with various aldehydes or ketones can yield a library of hydrazone derivatives.[7]

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization Reactants 2,5-Hexanedione + Aniline Catalyst Acid Catalyst (e.g., Acetic Acid) Product1 Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate Reactants->Product1 Condensation & Cyclization Product1_ref Pyrrole Ester Product1->Product1_ref Reagent1 Hydrazine Hydrate Product2 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carbohydrazide Product1_ref->Product2 Reflux Product2_ref Carbohydrazide Product2->Product2_ref Reagent2 Aldehydes/Ketones Final_Product Schiff Base Derivatives (Hydrazones) Product2_ref->Final_Product Condensation

Caption: General workflow for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

This protocol is adapted from the well-established Paal-Knorr pyrrole synthesis.[13]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 250 mL round-bottom flask, combine 2,5-hexanedione (0.1 mol), aniline (0.1 mol), and ethyl acetoacetate (0.1 mol).

  • Add 100 mL of glacial acetic acid to the flask.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into 500 mL of ice-cold water with constant stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

  • Dry the purified product in a vacuum oven.

Characterization: The structure of the synthesized ester should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

This protocol describes the conversion of the synthesized ester to the corresponding carbohydrazide.[8]

Materials:

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve the synthesized pyrrole ester (0.05 mol) in 50 mL of absolute ethanol.

  • Add hydrazine hydrate (0.15 mol, 3 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The carbohydrazide product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

  • Dry the purified product under vacuum.

Characterization: Confirm the structure of the carbohydrazide using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of Schiff base derivatives from the carbohydrazide.[7]

Materials:

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

  • Substituted aldehydes or ketones

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve the carbohydrazide (0.01 mol) in 50 mL of ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (0.011 mol, 1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry it.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Characterization: Characterize the final hydrazone derivatives using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Evaluation: Assessing Antimicrobial and Anticancer Potential

Pyrrole derivatives have shown promise as both antimicrobial and anticancer agents.[1] The following are standard in vitro assays to evaluate the biological activity of the newly synthesized compounds.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be assessed using methods like the agar well diffusion assay or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[17][18][19]

4.1.1. Protocol 4: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Micropipettes

  • Test compound solutions (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum and swab it evenly across the surface of the agar plates.

  • Using a sterile cork borer, create wells in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Derivative 1 100181512
Derivative 2 100221916
Positive Control 10252320
Negative Control -000
Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[20][21][22]

4.2.1. Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Non-cancerous cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compound solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundIC₅₀ (µM) on MCF-7 cells
Derivative 1 15.2
Derivative 2 8.5
Doxorubicin (Control) 1.2

Potential Signaling Pathway Modulation

Pyrrole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1][23] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Potential Inhibition by Pyrrole Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis PyrroleDerivative 2,5-dimethyl-1-phenyl-1H-pyrrole -3-carbohydrazide Derivative PyrroleDerivative->PI3K Inhibition PyrroleDerivative->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by pyrrole derivatives.

Conclusion

The synthetic routes and biological evaluation protocols detailed in this guide provide a solid framework for the exploration of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide derivatives as potential therapeutic agents. The versatility of the pyrrole scaffold, combined with the diverse reactivity of the carbohydrazide functional group, offers a rich area for further research and development in the quest for novel drugs.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • RJWave.org. Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. Available from: [Link]

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • PMC. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Available from: [Link]

  • SynArchive. Knorr Pyrrole Synthesis. Available from: [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • PMC. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

  • Bio-protocol. Anticancer assay (MTT). Available from: [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

  • A Comprehensive Review on In-vitro Methods for Anti-microbial Activity. Available from: [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • Cambridge University Press & Assessment. Knorr Pyrrole Synthesis. Available from: [Link]

  • ResearchGate. Novel substituted pyrrole derivatives and SAR activity. Available from: [Link]

  • PMC. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Available from: [Link]

  • ResearchGate. Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives | Request PDF. Available from: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available from: [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Available from: [Link]

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Available from: [Link]

  • ResearchGate. Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a).... Available from: [Link]

  • Science Alert. Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Available from: [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

  • OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Carboxylic Acids, Esters and Their Derivatives (1991). Available from: [Link]

  • ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available from: [Link]

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. Available from: [Link]

  • Synthesis, spectral analysis and study of antimicrobial activity of 2,5-diformyl-1H-pyrrole bis(methan-1-yl-1-ylidene)dimalonohydrazone. Available from: [Link]

  • PubChem. 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid | C13H13NO2 | CID 292955. Available from: [Link]

  • PMC. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Available from: [Link]

  • Der Pharma Chemica. Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available from: [Link]

  • Digital CSIC. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents wit. Available from: [Link]

  • Acta Pharmaceutica. Synthesis of certain pyrrole derivatives as antimicrobial agents. Available from: [Link]

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Method

Application Note: NMR Spectroscopy Protocol for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Introduction & Scientific Context The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a highly functionalized heterocyclic building block. It is frequently utilized in the synthesis of complex pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a highly functionalized heterocyclic building block. It is frequently utilized in the synthesis of complex pharmaceutical agents, including potent inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD), which are vital in tissue regeneration and wound healing studies[1].

Accurate structural elucidation of this intermediate is critical for downstream drug development. The molecule presents unique spectroscopic challenges: the asymmetric substitution on the pyrrole ring breaks the magnetic equivalence of the methyl groups, and the carbohydrazide moiety (–CO–NH–NH₂) requires specific solvent conditions to prevent the loss of labile protons. This application note provides a comprehensive, field-proven protocol for the preparation, acquisition, and interpretation of Nuclear Magnetic Resonance (NMR) spectra for this compound.

Rationale for Experimental Design (E-E-A-T)

A robust and self-validating NMR protocol requires exact causality between the physicochemical properties of the analyte and the experimental parameters chosen.

  • Solvent Selection (The Protic Dilemma): The structural verification of a carbohydrazide relies heavily on the observation of its exchangeable nitrogen-bound protons (the secondary amide –NH and the terminal amine –NH₂). Utilizing protic deuterated solvents like D₂O or Methanol-d₄ (CD₃OD) induces rapid deuterium exchange, rendering these critical protons invisible in the ¹H NMR spectrum[2],[3]. Therefore, 2 is the mandatory solvent. It is aprotic, highly polar, and strongly solvates the hydrogen-bonding network of the carbohydrazide, yielding sharp, distinct resonances for the labile protons[2].

  • Concentration vs. Relaxation Kinetics: For ¹H NMR, an optimal concentration of 10–20 mg/mL is recommended[4]. Exceeding this concentration in DMSO-d₆ increases macroscopic viscosity, which restricts the molecular tumbling rate of the analyte. Slower tumbling accelerates spin-spin (T₂) relaxation, leading to undesirable line broadening and loss of fine J-coupling resolution[5]. Conversely, for ¹³C NMR, the concentration must be increased to 50–100 mg/mL to achieve an adequate signal-to-noise (S/N) ratio due to the low natural isotopic abundance (1.1%) of carbon-13[6].

  • Magnetic Homogeneity: The presence of undissolved particulates or the use of scratched NMR tubes disrupts localized magnetic field homogeneity ( ΔB0​ ). This manifests as severe shimming difficulties and distorted peak shapes. Tubes should never be cleaned with abrasive brushes or dried in high-temperature ovens, which can warp the glass[3].

Step-by-Step Methodology

Sample Preparation Protocol
  • Weighing: Transfer 15 mg (for ¹H NMR) or 75 mg (for ¹³C NMR) of highly purified 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide into a clean, dry 2 mL glass vial[6].

  • Dissolution: Add exactly 0.6 mL of anhydrous DMSO-d₆[4]. Note: DMSO is highly hygroscopic; ensure the solvent is sourced from a sealed ampoule or stored over 4Å molecular sieves to prevent the water peak (broad singlet at ~3.3 ppm) from obscuring analyte signals[6].

  • Homogenization: Vortex the vial for 30 seconds. If the compound does not dissolve completely, apply gentle sonication or warm the vial to 40°C for 2 minutes[5].

  • Filtration (Conditional): Inspect the solution against a light source. If any turbidity or particulate matter remains, filter the solution through a tight plug of glass wool packed into a Pasteur pipette directly into the NMR tube[6],[2].

  • Transfer: Carefully pipette the clear solution into a premium 5 mm outer-diameter NMR tube (e.g., Wilmad 528 or equivalent)[4],[5]. Ensure the liquid column height is approximately 40–50 mm to center perfectly within the probe's RF coil[5].

  • Sealing: Cap the tube securely. Wrap a single layer of Parafilm around the cap junction to prevent moisture ingress during the queue time[6].

Instrument Setup & Acquisition Parameters
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Shimming: Perform gradient shimming (e.g., Z1-Z4 coils) until the lock level is stable and maximized to ensure sharp peak resolution.

  • ¹H Acquisition:

    • Frequency: 400 MHz or 500 MHz[1].

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.5 - 2.0 seconds.

  • ¹³C Acquisition:

    • Frequency: 100 MHz or 125 MHz.

    • Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30).

    • Number of Scans (NS): 512 to 1024 (depending on exact concentration).

    • Relaxation Delay (D1): 2.0 seconds.

Data Presentation & Interpretation

The residual solvent peaks of DMSO-d₆ must be used as internal references: 2.50 ppm (quintet) for ¹H and 39.52 ppm (septet) for ¹³C[6],[1].

Table 1: Expected ¹H NMR Spectral Data in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Feature
~9.20Broad Singlet (br s)1H–NH (Secondary amide of carbohydrazide)
~7.30 - 7.60Multiplet (m)5HPhenyl ring protons (N1 substituent)
~6.20Singlet (s)1HPyrrole C4–H
~4.30Broad Singlet (br s)2H–NH₂ (Terminal amine of carbohydrazide)
~2.15Singlet (s)3H–CH₃ (Pyrrole C2 or C5)
~1.95Singlet (s)3H–CH₃ (Pyrrole C5 or C2)

*Note: The two methyl groups are chemically inequivalent due to the asymmetric substitution of the carbohydrazide at the C3 position, resulting in two distinct singlets.

Table 2: Expected ¹³C NMR Spectral Data in DMSO-d₆

Chemical Shift Range (ppm)Carbon TypeAssignment / Structural Feature
~165.0Quaternary (C=O)Carbonyl carbon of the carbohydrazide
~135.0 - 140.0Quaternary (C)Pyrrole C2, C5, and Phenyl C1
~125.0 - 130.0Methine (CH)Phenyl carbons (ortho, meta, para)
~115.0Quaternary (C)Pyrrole C3 (Attachment point of carbohydrazide)
~105.0Methine (CH)Pyrrole C4
~11.0 - 13.0Primary (CH₃)Two Methyl carbons (C2-CH₃ and C5-CH₃)

Workflow Visualization

NMR_Protocol A 1. Compound Synthesis 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide B 2. Weighing 10-20 mg (1H) | 50-100 mg (13C) A->B C 3. Solvent Addition 0.6 mL Anhydrous DMSO-d6 B->C D 4. Homogenization Vortex / Gentle Heating C->D E 5. Quality Check Is the solution completely clear? D->E F 6a. Filtration Glass wool plug E->F No (Particulates) G 6b. Transfer Clean 5mm NMR Tube E->G Yes (Clear) F->G H 7. NMR Acquisition Lock (DMSO), Shim (Z1-Z4), Pulse G->H

Figure 1: Standardized NMR sample preparation and acquisition workflow for pyrrole carbohydrazides.

References

  • Small molecule NMR sample preparation. Georgia Institute of Technology. 4

  • An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. BenchChem. 6

  • NMR Sample Preparation: The Complete Guide. Organomation. 2

  • Sample preparation for NMR measurements and points to keep in mind. University of Oklahoma. 5

  • The Duke NMR Center Sample Preparation. Duke University. 3

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program. 1

Sources

Application

Application Note: Integrating 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide into 15-PGDH Inhibitor Discovery Pipelines

Executive Summary The modulation of prostaglandin metabolism has emerged as a critical therapeutic strategy for tissue regeneration, inflammation management, and oncology. Central to this metabolic regulation is 15-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of prostaglandin metabolism has emerged as a critical therapeutic strategy for tissue regeneration, inflammation management, and oncology. Central to this metabolic regulation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH / HPGD) , the primary enzyme responsible for inactivating physiological prostaglandins such as PGE2[1].

This application note details the utilization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS 379254-48-5)[2], a highly privileged chemical scaffold, in the synthesis and evaluation of potent, uncompetitive 15-PGDH inhibitors. Specifically, this carbohydrazide building block is the foundational precursor for the ML149 , ML387 , and ML388 series of chemical probes[3][4]. By outlining the mechanistic rationale, validated synthetic protocols, and biological screening workflows, this guide provides drug discovery professionals with a self-validating framework for developing next-generation tissue-regenerative therapeutics.

Mechanistic Rationale: The "Why" Behind the Scaffold

The 15-PGDH Target and Uncompetitive Inhibition

15-PGDH catalyzes the NAD+-dependent oxidation of the C-15 hydroxyl group of PGE2, converting it into the biologically inactive 15-keto-PGE2[1]. Inhibiting this enzyme locally elevates PGE2 levels, which promotes tissue repair and modulates inflammatory signaling[5].

Historically, 15-PGDH inhibitors suffered from poor selectivity, often hitting off-target dehydrogenases or nuclear receptors like PPARγ[6]. The discovery of the triazoloazepine class—derived directly from 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide—revolutionized this space[4].

  • Causality of Inhibition Mode: Probes like ML149 are uncompetitive inhibitors[7]. They do not bind the apo-enzyme; rather, they bind exclusively to the 15-PGDH/NAD+ complex. This is highly advantageous in a cellular environment: as intracellular NAD+ accumulates, the affinity of the inhibitor for the enzyme actually increases, locking the enzyme in a non-functional ternary complex.

Scaffold Selection

The pyrrole-3-carbohydrazide moiety is selected because its terminal hydrazine acts as a perfect bis-nucleophile for condensation with cyclic imino ethers (like 7-methoxy-3,4,5,6-tetrahydro-2H-azepine)[4]. This rapid cyclization yields a rigid triazoloazepine core that perfectly occupies the allosteric pocket adjacent to the NAD+ binding site of 15-PGDH.

PGE2_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGE2 Prostaglandin E2 (PGE2) (Active Signaling) COX->PGE2 PGDH 15-PGDH (HPGD) + NAD+ PGE2->PGDH Oxidation Keto 15-keto-PGE2 (Inactive) PGDH->Keto Inhibitor ML149 / ML388 (Pyrrole-based Inhibitors) Inhibitor->PGDH Uncompetitive Inhibition

Figure 1: Prostaglandin E2 metabolic pathway and uncompetitive inhibition of 15-PGDH.

Validated Experimental Protocols

The following self-validating protocols bridge the gap between synthetic chemistry and biological evaluation. Each step includes built-in quality control checkpoints.

Protocol 3.1: Synthesis of the Pyrrole-3-Carbohydrazide Precursor

This protocol details the preparation of the core scaffold from its ester precursor[4].

  • Preparation: Dissolve ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and H2O (2 mL/mmol)[4].

  • Hydrolysis: Add Lithium Hydroxide (LiOH) (10.0 equiv) to the solution[4].

    • Causality Check: LiOH is chosen over harsher acids or bases to ensure mild ester hydrolysis. The pyrrole ring is electron-rich and sensitive to strong acids (which can cause polymerization) and extreme heat.

  • Reaction: Warm the mixture to 60°C and stir for approximately 3 hours[4]. Monitor via TLC or LC/MS until complete consumption of the starting material is observed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine[4].

  • Isolation: Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[4]. The resulting acid is typically >95% pure and can be used directly.

  • Hydrazide Formation: React the resulting acid with hydrazine hydrate under standard amide-coupling conditions (e.g., EDC/HOBt) to yield the final 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide[8].

Protocol 3.2: Microwave-Assisted Cyclization to ML388
  • Reagent Mixing: Suspend 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (1.0 equiv) and 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (1.5 equiv) in chlorobenzene or toluene (3 mL/mmol)[3][4].

  • Microwave Irradiation: Heat the suspension in a sealed microwave reactor at 180°C for 45 minutes[3].

    • Causality Check: Microwave irradiation provides rapid, uniform heating that overcomes the high activation energy required for the dual condensation-cyclization sequence, drastically reducing reaction times from overnight reflux to 45 minutes while minimizing degradation byproducts[3][4].

  • Purification: Concentrate under diminished pressure and purify via reversed-phase HPLC or silica gel chromatography (hexane/ethyl acetate)[3][4].

Pipeline S1 Pyrrole-3-carbohydrazide Synthesis S2 Microwave Cyclization (Triazoloazepine Core) S1->S2 A1 In Vitro Screening (NAD+ Fluorescence) S2->A1 A2 Cell-Based Assay (PGE2 ELISA) A1->A2 A3 ADME Profiling (Microsomal Stability) A2->A3

Figure 2: Drug discovery pipeline from pyrrole scaffold synthesis to ADME profiling.

Biological Evaluation & Screening Workflows

To ensure the synthesized compounds are viable drug candidates, they must be funneled through a stringent, self-validating biological cascade.

Protocol 4.1: In Vitro 15-PGDH Enzymatic Assay

This assay measures the direct catalytic inhibition of the target.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 0.1 mM DTT, and 0.01% Tween-20.

  • Enzyme/Cofactor Mix: Incubate recombinant human 15-PGDH (10 nM final) with NAD+ (500 µM) and the test compound (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add PGE2 substrate (10 µM final).

  • Detection: Measure the production of NADH via fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 20 minutes.

    • Causality Check: Because the inhibitor is uncompetitive, it requires NAD+ to bind[7]. Pre-incubating the enzyme with NAD+ ensures the formation of the receptive binary complex before substrate introduction, preventing false negatives.

Protocol 4.2: Counter-Screening for Selectivity (HSD17β4)

To prove trustworthiness and rule out pan-dehydrogenase inhibition, compounds must be counter-screened against related enzymes like 17β-hydroxysteroid dehydrogenase 4 (HSD17β4)[1][9].

  • Utilize estradiol as the electron donor and NAD+ as the cofactor[9].

  • Measure NADH fluorescence as described above. A selective 15-PGDH inhibitor (like ML387/ML388) will show >100-fold selectivity against HSD17β4[1].

Protocol 4.3: Cell-Based Efficacy (PGE2 Production)
  • Cell Culture: Plate A549 (lung cancer) or LNCaP (prostate cancer) cells, which possess high basal 15-PGDH activity, in 96-well plates[5][10].

  • Treatment: Treat cells with test compounds for 24 hours.

  • Quantification: Harvest the supernatant and quantify PGE2 levels using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay or ELISA[10]. Successful inhibition will result in a dose-dependent increase in extracellular PGE2.

Quantitative Data Presentation

The iterative optimization of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold has yielded highly potent probes. The table below summarizes the Structure-Activity Relationship (SAR) and ADME properties of the key derivatives[1][11].

CompoundCore Structure15-PGDH IC₅₀ (nM)Selectivity vs HSD17β4Aqueous Sol. (µM)Microsomal T₁/₂ (min)
ML149 Triazoloazepine (Pyrrole)70 - 141> 100-fold> 28.0Moderate
ML387 Triazoloazepine (Optimized)19> 140-fold> 30.0> 60
ML388 Triazoloazepine (Optimized)34> 140-fold> 30.0> 60

Data synthesized from NIH Probe Reports and related SAR studies. Optimized derivatives demonstrate nanomolar potency, excellent selectivity, and robust in vitro ADME profiles suitable for further in vivo optimization[1][11].

References

  • NextSDS. "2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information.
  • Echemi. "379254-48-5, 2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide." Echemi.
  • Duveau DY, et al. "Discovery of two small molecule inhibitors, ML387 and ML388, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase." Probe Reports from the NIH Molecular Libraries Program, 2013.
  • Jadhav A, et al. "Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD)." Probe Reports from the NIH Molecular Libraries Program, 2010.
  • Duveau DY, et al. "Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors." PMC - NIH, 2015.
  • ProbeChem. "Other Targets (inhibitors, antagonists, agonists)." ProbeChem.com.

Sources

Method

Application Notes and Protocols: Synthesis and Potential Applications of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Introduction Pyrrole-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The functionalizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The functionalization of the pyrrole scaffold offers a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a molecule of interest for further investigation in drug discovery. While direct catalytic applications of this specific compound are not extensively documented in current literature, its structural motifs suggest significant potential for biological activity, drawing parallels from related pyrrole-carbohydrazide derivatives.[3][4]

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols for the synthesis and characterization of the title compound. The methodologies are grounded in established chemical principles, such as the Paal-Knorr pyrrole synthesis, and are supplemented with insights to ensure procedural success and safety.

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a multi-step process that begins with the construction of the pyrrole ring, followed by the introduction of the carbohydrazide functionality. The overall synthetic scheme is depicted below.

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Hydrazinolysis reactant1 Ethyl acetoacetate reactant2 Aniline intermediate1 Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate reactant2->intermediate1 Paal-Knorr Reaction reactant3 2,5-Hexanedione reactant3->intermediate1 reactant4 Hydrazine hydrate product 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide intermediate1->product Hydrazine hydrate

Caption: Synthetic pathway for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Part 1: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (Precursor)

The initial step involves the synthesis of the pyrrole ring via the Paal-Knorr reaction, a classic method for forming substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[5][6] In this protocol, 2,5-hexanedione reacts with aniline to form the N-phenyl pyrrole ring.

Materials and Reagents:

  • 2,5-Hexanedione (Acetonylacetone)

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (0.1 mol), aniline (0.1 mol), and 100 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of glacial acetic acid (approximately 1-2 mL). The acid catalyzes the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup: To the resulting residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The final step is the conversion of the ethyl ester to the corresponding carbohydrazide via reaction with hydrazine hydrate. This is a standard and efficient method for this transformation.[7]

Materials and Reagents:

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (0.05 mol) in 50 mL of ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (0.15 mol) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Isolation of Product: After cooling the reaction mixture to room temperature, the solid product is collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure crystalline product.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylateC₁₅H₁₇NO₂243.30¹H NMR: Signals for ethyl group (triplet and quartet), two methyl groups on the pyrrole ring (singlets), and aromatic protons. IR (cm⁻¹): C=O stretch (ester) around 1700-1720.
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazideC₁₃H₁₅N₃O229.28¹H NMR: Disappearance of ethyl group signals, appearance of signals for NH and NH₂ protons. IR (cm⁻¹): C=O stretch (amide) around 1640-1680, N-H stretches.

Potential Applications in Drug Discovery

While the catalytic applications of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide are not well-established, the broader class of pyrrole-carbohydrazide derivatives has been extensively investigated for its biological activities. These compounds serve as valuable scaffolds in the design of new therapeutic agents.

Potential_Biological_Activities central_node Pyrrole-Carbohydrazide Scaffold activity1 Antitubercular central_node->activity1 activity2 Antibacterial central_node->activity2 activity3 Antifungal central_node->activity3 activity4 Anticancer central_node->activity4

Caption: Potential biological activities of the pyrrole-carbohydrazide scaffold.

  • Antitubercular Activity: Several pyrrole-2-carbohydrazide derivatives have been designed and synthesized as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[3] The carbohydrazide moiety is crucial for binding interactions within the active site of the enzyme.

  • Antibacterial and Antifungal Activity: Schiff bases derived from 1H-pyrrole-2-carbohydrazide have demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as various fungal strains.[1][2] This suggests that 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide could be a precursor for a new series of antimicrobial agents.

  • Anticancer Activity: Novel pyrrole hydrazones have been synthesized and evaluated for their antiproliferative effects against cancer cell lines.[8] Some of these compounds have shown promising activity by inducing apoptosis and causing cell cycle arrest.

The presence of the 2,5-dimethyl-1-phenyl-pyrrole core in combination with the carbohydrazide functional group in the title compound makes it an attractive candidate for screening in these and other biological assays. Further derivatization, such as the formation of hydrazones, could lead to the discovery of novel bioactive molecules.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. While its direct catalytic role is yet to be explored, its structural similarity to a range of biologically active compounds underscores its potential as a valuable building block in drug discovery and medicinal chemistry. The protocols and insights provided herein are intended to facilitate further research into the applications of this and related pyrrole derivatives.

References

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC. (2024, November 21).
  • 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis - chemicalbook. ChemicalBook.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). MDPI.
  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole.
  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020, October 21). Research Journal of Pharmacy and Technology.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2024, July 26). MDPI.
  • Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole. Benchchem.
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC.
  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid | C13H13NO2 | CID 292955. PubChem.
  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Inform
  • 1H-Pyrrole-2-carbohydrazide - PMC.
  • Synthesis and biological evaluation of some novel pyrrole deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the two-step synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the two-step synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. By addressing the mechanistic causality behind common bottlenecks—such as steric hindrance and competing hydrolysis—this guide provides field-proven, self-validating protocols to maximize your reaction yields.

Synthetic Workflow Overview

The synthesis relies on a classical Paal-Knorr cyclization followed by a nucleophilic acyl substitution (hydrazinolysis). Understanding the flow of intermediates is critical for isolating where yield losses occur.

SynthesisWorkflow SM1 Ethyl 2-acetyl-4-oxopentanoate + Aniline Step1 Paal-Knorr Cyclization (Acid Catalyst, Heat, -H2O) SM1->Step1 Int1 Ethyl 2,5-dimethyl-1-phenyl -1H-pyrrole-3-carboxylate Step1->Int1 Step2 Hydrazinolysis (Hydrazine Hydrate, Reflux) Int1->Step2 Prod 2,5-dimethyl-1-phenyl -1H-pyrrole-3-carbohydrazide Step2->Prod

Two-step synthesis workflow for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Step 1: Paal-Knorr Pyrrole Synthesis

The Chemistry: Condensation of ethyl 2-acetyl-4-oxopentanoate with aniline to form the pyrrole core (ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate)[1].

The Causality of Low Yields: The Paal-Knorr synthesis proceeds via hemiaminal formation, 5-exo-trig cyclization, and subsequent dehydration. The bulky phenyl ring from aniline introduces significant steric hindrance, slowing the cyclization rate. Furthermore, the reaction generates two equivalents of water. If this water is not actively removed, the thermodynamic equilibrium is pushed backward, leading to incomplete conversion and potential hydrolysis of the starting dicarbonyl.

MechanismLogic Start 1,4-Dicarbonyl + Aniline Imine Hemiaminal Formation Start->Imine Acid Catalysis Cyclization 5-Exo-Trig Cyclization Imine->Cyclization Steric Hindrance Dehydration Dehydration (-2 H2O) Cyclization->Dehydration Requires Water Removal Product Pyrrole Core Dehydration->Product

Mechanistic pathway and critical intervention points in the Paal-Knorr cyclization.

Troubleshooting Guide: Step 1

Issue: Incomplete conversion of the 1,4-dicarbonyl starting material.

  • Solution: Implement continuous water removal. Use a Dean-Stark apparatus with toluene to continuously remove water via azeotropic distillation. Ensure you are using an appropriate acid catalyst, such as 0.1 equivalents of p-Toluenesulfonic acid (PTSA) or 1.0 equivalent of Trifluoroacetic acid (TFA)[1].

Issue: The crude product is contaminated with dark, tarry byproducts.

  • Solution: Pyrroles are electron-rich and prone to oxidative degradation at elevated temperatures. Always purge the reaction vessel with Argon or Nitrogen prior to heating. Monitor the reaction strictly via LC/MS and terminate heating immediately upon consumption of the starting material.

Quantitative Optimization Data
SolventCatalystWater Removal MethodTimeIsolated Yield (%)
EthanolNoneNone24 h< 10%
BenzeneTFA (1.0 eq)None18 h45%
ToluenePTSA (0.1 eq)Dean-Stark Trap16 h85%
Validated Protocol 1: Paal-Knorr Cyclization
  • Charge a flame-dried round-bottom flask with ethyl 2-acetyl-4-oxopentanoate (1.0 equiv) and anhydrous toluene (5 mL/mmol).

  • Add aniline (1.1 equiv) and PTSA monohydrate (0.1 equiv).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Purge the system with Argon for 10 minutes to prevent oxidative degradation.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 16 hours, monitoring water collection in the trap.

  • Once TLC/LCMS indicates complete consumption of the dicarbonyl, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize PTSA), followed by water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (hexane/ethyl acetate) to yield the pure ester.

Step 2: Hydrazinolysis of the Pyrrole Ester

The Chemistry: Conversion of the ethyl ester to the carbohydrazide using hydrazine hydrate[2][3].

The Causality of Low Yields: Transforming an ester into a carbohydrazide requires nucleophilic acyl substitution. While hydrazine is a potent alpha-effect nucleophile, the ethyl ester on the pyrrole ring is electronically deactivated by the electron-rich heterocycle. Furthermore, the methyl group at the 2-position of the pyrrole ring creates severe steric hindrance, blocking the trajectory of the incoming nucleophile. Standard conditions often fail, necessitating massive excesses of reagent and elevated thermal energy.

Troubleshooting Guide: Step 2

Issue: The ester is not converting to the hydrazide even after 24 hours of reflux.

  • Solution: The steric bulk and electronic deactivation require forcing conditions. Increase the hydrazine hydrate to 10 equivalents. If using ethanol (b.p. 78 °C) does not provide enough thermal energy, switch to a higher-boiling polar protic solvent like 1-butanol (b.p. 117 °C) to accelerate the substitution.

Issue: I am isolating the carboxylic acid instead of the hydrazide.

  • Solution: Hydrazine hydrate contains significant water. If the hydrazinolysis is too slow, hydroxide ions can outcompete hydrazine, hydrolyzing the ester to the carboxylic acid. To prevent this, ensure absolute (anhydrous) solvents are used. If direct hydrazinolysis consistently fails, pivot to a two-step approach: saponify the ester to the acid using LiOH[4], then perform a standard amide coupling with hydrazine using EDC/HOBt.

Quantitative Optimization Data
SolventHydrazine EquivalentsTemperatureTimeConversion to Hydrazide (%)
Ethanol2.0 eq85 °C (Reflux)24 h15%
Ethanol10.0 eq85 °C (Reflux)48 h78%
1-Butanol10.0 eq115 °C (Reflux)24 h92%
Validated Protocol 2: Hydrazinolysis
  • Dissolve ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (1.0 equiv) in absolute 1-butanol (3 mL/mmol).

  • Add hydrazine hydrate (98%, 10.0 equiv) dropwise at room temperature. (Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood).

  • Attach a reflux condenser and heat the mixture to 115 °C for 24 hours.

  • Monitor reaction progress via LC/MS.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath. The carbohydrazide product will typically precipitate.

  • If precipitation is incomplete, concentrate the mixture to a third of its volume under reduced pressure and add ice-cold water to induce crystallization.

  • Filter the solid, wash with ice-cold ethanol and water, and dry under high vacuum to afford the pure 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the hydrazinolysis? A: Yes. Microwave-assisted synthesis is highly effective for sterically hindered acyl substitutions. Heating the ester with 5 equivalents of hydrazine hydrate in ethanol at 120 °C for 30–45 minutes in a sealed microwave vial often yields comparable results to 48 hours of conventional reflux, while minimizing the hydrolysis side-reaction.

Q: Why does my final carbohydrazide product have a yellow/brown tint? A: Trace oxidation of the pyrrole ring or residual aniline impurities from Step 1 can carry over and discolor the final product. Ensure rigorous chromatographic purification of the intermediate ester. If the final hydrazide is discolored, recrystallize it from hot ethanol/water.

Q: Is it possible to synthesize the pyrrole core without an acid catalyst? A: While uncatalyzed Paal-Knorr reactions are possible with highly reactive aliphatic amines, the weakly nucleophilic and sterically bulky aniline requires acid catalysis to activate the carbonyl groups of the 1,4-dicarbonyl compound. Omitting the catalyst will result in negligible yields.

References

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD)
  • Source: acs.
  • Source: nih.
  • Source: derpharmachemica.

Sources

Optimization

Technical Support Center: Advanced Purification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Welcome to the Technical Support and Troubleshooting Center for the purification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide . This compound is a critical intermediate in the synthesis of potent NAD+-dependent 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide . This compound is a critical intermediate in the synthesis of potent NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) inhibitors and other bioactive heterocycles[1].

Due to the unique structural dichotomy of this molecule—a highly lipophilic 1-phenyl-2,5-dimethylpyrrole core coupled with a highly polar, hydrogen-bonding carbohydrazide tail—standard purification methods often result in poor resolution, streaking, or trapped impurities. This guide provides field-proven, causality-driven solutions to ensure high-purity isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During the conversion of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate to the carbohydrazide, my reaction stalls. How do I effectively separate the unreacted ester from the target hydrazide? The Causality: The starting ester is dominated by the lipophilicity of the phenyl and dimethyl groups. In contrast, the product features a -CONHNH₂ moiety, which acts as a strong hydrogen bond donor and acceptor. The Solution: Do not rely on standard aqueous workups. While liquid-liquid extraction can remove salts, the ester and the hydrazide will both readily partition into the organic layer (e.g., ethyl acetate). The most effective separation is achieved via normal-phase flash chromatography using a gradient system[1]. The ester will elute rapidly, while the hydrazide will be retained.

Q2: When purifying via silica gel chromatography, the carbohydrazide streaks severely across the TLC plate and column, leading to poor resolution. How can I fix this? The Causality: The terminal primary amine of the carbohydrazide group interacts strongly with the acidic, free silanol (-SiOH) groups on the silica stationary phase. This continuous adsorption-desorption cycle causes severe band broadening (streaking). The Solution: You must disrupt the hydrogen bonding. Modify your mobile phase by adding 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mixture, or switch to a Dichloromethane/Methanol (95:5) system. The TEA competitively binds to the silanol groups, deactivating the silica and allowing the hydrazide to elute as a sharp, well-defined band.

Q3: How do I ensure the complete removal of genotoxic hydrazine hydrate from the final intermediate without degrading the pyrrole? The Causality: Hydrazine hydrate is typically used in large excess to drive the hydrazinolysis of the ester. Its high boiling point (119 °C) and strong hydrogen-bonding capability make it notoriously difficult to remove via simple rotary evaporation. The Solution: Utilize a solvent/anti-solvent recrystallization strategy[2]. By dissolving the crude mixture in boiling ethanol and precipitating it with water, the lipophilic pyrrole core forces the target compound out of the solution, while the highly water-soluble hydrazine remains trapped in the aqueous mother liquor.

Expert Insight: Literature supplementary materials sometimes mislabel the LiOH hydrolysis product of the ester as the "carbohydrazide"[1]. True hydrazinolysis requires reacting the ester directly with hydrazine hydrate, or coupling the isolated carboxylic acid with hydrazine using standard amide coupling reagents.

Part 2: Purification Workflows & Decision Logic

The following diagram outlines the logical decision-making process for selecting the appropriate purification method based on your reaction scale.

Purification Crude Crude Reaction Mixture (Ester + Hydrazide + Hydrazine) Evap Rotary Evaporation (Remove Excess Solvent) Crude->Evap Decision Scale of Purification? Evap->Decision SmallScale Small Scale (<10g) Decision->SmallScale Analytical/Discovery Phase LargeScale Large Scale (>10g) Decision->LargeScale Process/Scale-up Phase Flash Flash Chromatography (Hexane/EtOAc + 1% TEA) SmallScale->Flash Cryst Recrystallization (EtOH / H2O) LargeScale->Cryst Pure1 Pure Carbohydrazide (>98% Purity) Flash->Pure1 Isolate fractions Pure2 Pure Carbohydrazide (>99% Purity) Cryst->Pure2 Filter & Dry

Figure 1: Decision workflow for the purification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Part 3: Quantitative Data & Method Comparison

Table 1: Mobile Phase Optimization for Normal-Phase Chromatography

Data reflects standard TLC (Silica Gel 60 F254) behavior for the separation of the starting ester from the target carbohydrazide.

Solvent SystemAdditiveRf (Starting Ester)Rf (Carbohydrazide)Resolution Quality
Hexane / EtOAc (8:2)None0.750.10Poor (Severe Streaking)
Hexane / EtOAc (1:1)None0.900.35Moderate (Tailing observed)
DCM / MeOH (95:5)None0.950.45Good
Hexane / EtOAc (1:1)1% TEA0.900.40Excellent (Sharp bands)
Table 2: Purification Method Performance Metrics
MethodYield RecoveryPurity AchievedScalabilityTime Required
Automated Flash Chromatography75-85%>98%Low (<10g)2-4 hours
Solvent/Anti-Solvent Recrystallization85-90%>99.5%High (>100g)12-24 hours

Part 4: Step-by-Step Self-Validating Protocols

Protocol A: Deactivated Gradient Flash Chromatography (Discovery Scale)

Recommended for mixtures containing significant unreacted ester.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add Celite (1:2 ratio by weight to the crude) and evaporate the solvent completely under reduced pressure. Causality: Dry loading prevents the highly polar hydrazide from crashing out at the column head, which causes peak tailing.

  • Column Equilibration: Mount the dry-load cartridge onto an automated flash system (e.g., Biotage SP1)[1]. Equilibrate the silica column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).

  • Gradient Elution:

    • Run 0% to 20% Ethyl Acetate (with 1% TEA) over 3 CV to elute the unreacted ester.

    • Ramp to 50% Ethyl Acetate over 7 CV to elute the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

  • Self-Validation Step: Monitor the elution at 254 nm. To validate the separation, perform a rapid TLC of the collected fractions using Ninhydrin stain. The carbohydrazide will stain a deep purple/orange upon heating due to the free primary amine, whereas the ester will remain unstained.

Protocol B: Solvent/Anti-Solvent Recrystallization (Process Scale)

Recommended for removing trace hydrazine hydrate and achieving API-grade purity[2].

  • Dissolution: Transfer 10.0 g of crude 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide to a 250 mL Erlenmeyer flask. Add 40 mL of absolute ethanol and heat to a gentle reflux until completely dissolved.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add hot deionized water dropwise via an addition funnel. Stop adding water the moment the solution becomes persistently turbid (the "cloud point").

  • Clarification & Nucleation: Add 1-2 mL of hot ethanol just until the turbidity clears. Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator for an additional 12 hours. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities like trapped hydrazine.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water. Dry under high vacuum at 45 °C for 24 hours.

  • Self-Validation Step: Analyze the mother liquor via LC-MS. The protocol is validated if the product mass (m/z [M+H]+ = 230.1) is virtually absent in the mother liquor (confirming maximum recovery), and a peak at m/z 33 (hydrazine) is heavily concentrated in the aqueous waste.

References

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. MDPI - Molecules. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

This guide provides in-depth troubleshooting strategies and technical guidance for researchers encountering challenges with the crystallization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS 379254-48-5). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and technical guidance for researchers encountering challenges with the crystallization of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (CAS 379254-48-5). As a key intermediate in the synthesis of bioactive molecules and hydrazone derivatives, obtaining this compound in a highly pure, crystalline form is paramount for successful downstream applications.[1][2] This document addresses common issues from a first-principles perspective, blending established crystallization theory with practical, field-proven methodologies.

Troubleshooting Guide: Common Crystallization Issues

This section is structured in a question-and-answer format to directly address the most frequent and frustrating challenges encountered during the purification of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Q1: My compound is "oiling out" and precipitating as a viscous liquid instead of forming solid crystals. What is causing this and how can I resolve it?

A1: "Oiling out" is a common phenomenon that occurs when a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline lattice.[3]

Causality & Rationale: This typically happens for one or more of the following reasons:

  • High Supersaturation: The solution is too concentrated, and the rate of precipitation vastly exceeds the rate at which molecules can orient themselves into an ordered crystal lattice.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your compound or its impurities, causing it to "melt" out of the solution.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "kinks" in the process and favoring a disordered, liquid phase separation.[4][5] The synthesis of hydrazides can often contain unreacted starting materials or byproducts that interfere with crystallization.[6]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the concentration, then allow it to cool much more slowly.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. If you are using a high-boiling solvent like DMF or DMSO, this is a likely culprit.

  • Switch to a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a final drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[7]

  • Seed the Solution: If you have a pure crystal from a previous batch, add a tiny speck to the supersaturated solution just below its saturation temperature. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[3][8]

Q2: I've allowed my solution to cool completely, even placing it in an ice bath, but no crystals have formed. What should I do next?

A2: The failure of crystals to form indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier for nucleation (the initial formation of crystal seeds) is too high.

Causality & Rationale:

  • Solution is Too Dilute: You may have added too much solvent during the initial dissolution step. A saturated solution is a prerequisite for crystallization upon cooling.[7]

  • High Solubility at Low Temperatures: The chosen solvent may be too effective, keeping the compound dissolved even at 0 °C.

  • Lack of Nucleation Sites: Spontaneous nucleation can be slow. Highly polished glass flasks provide few imperfections to initiate crystal growth.

Troubleshooting Steps:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. This will increase the concentration. Be careful not to evaporate too much, too quickly, which could lead to oiling out. Retest for crystallization upon slow cooling.

  • Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a powerful method to induce crystallization.[8]

  • Utilize Slow Evaporation: If cooling methods fail, transfer the solution to a loosely covered beaker or flask (e.g., with perforated parafilm). Allow the solvent to evaporate slowly over several hours or days at room temperature. This gradual increase in concentration is a very gentle method for producing high-quality crystals.

  • Consider an Anti-Solvent: If the solution is in a "good" solvent, try placing it in a sealed chamber with a vial of a "poor" (but miscible) anti-solvent. The vapor from the anti-solvent will slowly diffuse into your solution, reducing the compound's solubility and inducing crystallization (Vapor Diffusion method).

Q3: Crystals have formed, but they are very fine needles, discolored, or appear gummy. How can I improve the crystal quality and purity?

A3: Poor crystal morphology and discoloration are classic signs of rapid crystallization and the inclusion of impurities within the crystal lattice.

Causality & Rationale:

  • Rapid Cooling: Cooling the solution too quickly causes rapid nucleation, leading to the formation of many small crystals instead of allowing fewer crystals to grow larger and more perfectly.[8][9]

  • Impurity Incorporation: Fast crystal growth can trap solvent molecules or chemical impurities within the lattice.[3] Colored impurities from the pyrrole synthesis or degradation are particularly common.[10]

  • Molecular Conformation: The 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide molecule has conformational flexibility. Rapid crystallization might trap molecules in higher-energy conformations, leading to crystal defects.[5]

Troubleshooting Steps:

  • Slow Down the Cooling Process: This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a towel if necessary, before moving it to a colder environment like a refrigerator or ice bath.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Collect the initial crystals, re-dissolve them in a fresh batch of hot solvent, and repeat the slow cooling process.

  • Use Decolorizing Charcoal: If the solution is colored by impurities, add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Crucially, you must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. [7]

  • Solvent Selection: Experiment with different solvents. A solvent that provides a moderate solubility difference between hot and cold temperatures is often ideal for growing larger, purer crystals.

Frequently Asked Questions (FAQs)
FAQ 1: How do I systematically choose the best solvent for crystallization?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][8] A systematic approach is best:

  • Solubility Testing: Place ~10-20 mg of your crude product into several small test tubes.

  • Room Temperature Test: Add ~0.5 mL of a different solvent to each tube (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, water). A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solvent Test: Gently heat the test tubes that passed the room temperature test. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling Test: Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

FAQ 2: What are the likely impurities in my crude product and how do they impact crystallization?

Impurities in the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide likely stem from the preceding synthetic steps. The initial synthesis of the pyrrole ring via the Paal-Knorr reaction can leave unreacted starting materials.[11][12] The subsequent conversion to the carbohydrazide can also introduce impurities.

  • Unreacted Starting Materials: Such as the corresponding ethyl or methyl ester precursor, or residual hydrazine.[6]

  • Side-Reaction Products: Symmetrically di-substituted hydrazides or products from the degradation of hydrazine at high temperatures.[6][13]

  • Oxidation/Polymerization Products: Pyrrole rings can be susceptible to oxidation, leading to colored impurities that are difficult to remove.[10]

These impurities can inhibit nucleation, get trapped in the growing crystal (reducing purity), or promote oiling out.[4][9]

FAQ 3: Could polymorphism be affecting my crystallization results?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant possibility, especially for molecules with hydrogen-bonding capabilities (like the carbohydrazide group) and conformational flexibility.[14][15][16] Different polymorphs can have different solubilities, stabilities, and crystal habits (shapes). You might be crystallizing a less stable, transient "metastable" form. If you observe different crystal shapes or behaviors under slightly different conditions (e.g., different solvents or cooling rates), polymorphism is a likely cause. Characterization by techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) would be required to confirm and identify different polymorphic forms.

FAQ 4: When should I abandon recrystallization and use column chromatography?

Recrystallization is ideal when impurities have significantly different solubilities from the main product. Consider switching to column chromatography when:

  • Multiple impurities are present with solubilities similar to your product.[17]

  • The product is an oil at room temperature and cannot be solidified.

  • Recrystallization yields are consistently very low.

  • You need to separate your product from an impurity that is structurally very similar.

Column chromatography on silica gel, using a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate), is a standard method for purifying hydrazides and related compounds.[6]

Protocols & Methodologies
Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Do not rush this step.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Data & Visualization
Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Miscible with Water?
Water100.010.280.1Yes
Methanol64.75.133.0Yes
Ethanol78.44.324.5Yes
Acetonitrile81.65.837.5Yes
Ethyl Acetate77.14.46.0No
Acetone56.25.121.0Yes
Dichloromethane39.63.19.1No
Toluene110.62.42.4No
Hexane68.70.11.9No

Data compiled from various standard chemical reference sources.

Diagrams

G cluster_troubleshoot Troubleshooting Path start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve oil_out Product Oils Out? dissolve->oil_out cool Cool Slowly outcome Crystals Form? cool->outcome collect Collect Pure Crystals outcome->collect Yes induce Induce Crystallization (Scratch / Seed) outcome->induce No oil_out->cool No dilute Re-dissolve & Dilute, Cool Slower oil_out->dilute evap Reduce Solvent Volume induce->evap change_solvent Try Different Solvent or 2-Solvent System evap->change_solvent change_solvent->dissolve dilute->cool

Caption: Troubleshooting workflow for crystallization.

G cluster_inputs Controlling Factors cluster_outputs Resulting Crystal Attributes center Crystallization (Nucleation & Growth) purity Purity center->purity yield Yield center->yield morphology Morphology (Size, Shape) center->morphology polymorph Polymorph center->polymorph solute Solute Properties (Purity, Conformation) solute->center solvent Solvent System (Polarity, BP, Solubility) solvent->center conditions Process Conditions (Cooling Rate, Agitation) conditions->center impurities Impurities (Structural, Reactive) impurities->center

Caption: Key factors influencing crystallization outcomes.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • SATHEE. (n.d.). Chemistry Crystallization.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • Friese, A., et al. (2022). Chains or rings? Polymorphism of an isoniazid derivative derivatized with diacetone alcohol. RSC Advances.
  • Davey, R. J., et al. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development.
  • Thakur, G., et al. (n.d.). Factors which affect the crystallization of a drug substance.
  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • ResearchGate. (n.d.). Abundant Polymorphism in a System with Multiple Hydrogen-Bonding Opportunities: Oxalyl Dihydrazide.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • Hadjipavlou-Litina, D., et al. (2024). Novel pyrrole-based carbohydrazide (1) and hydrazones (1A–D) were synthesized, characterized, and subjected to spectroscopic studies. Molecules.
  • Fuse, S. (2013, September 9).
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Akbaşlar, D., et al. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • Shaw, D. J., & Wood, W. F. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole.
  • Cheméo. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.
  • Caira, M. R., & Mohamed, R. (2007). Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine. Journal of Pharmaceutical Sciences.
  • Benchchem. (n.d.). Common impurities in commercial Pyrrole-2,3,4,5-d4.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the dedicated technical support guide for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. This document is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule or similar pyrrole derivatives. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.

The synthesis of this target molecule is typically approached as a multi-step process. We will address the most common and critical stages:

  • Part 1: Formation of the Pyrrole Core via the Paal-Knorr reaction to synthesize the key intermediate, 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Part 2: Functionalization of the Pyrrole Ring to introduce the C3-substituent, typically by creating the ethyl or methyl ester precursor, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

  • Part 3: Conversion to the Final Carbohydrazide through hydrazinolysis of the ester intermediate.

Each section is structured in a question-and-answer format to directly address potential challenges you may encounter.

Part 1: Synthesis of the 2,5-dimethyl-1-phenyl-1H-pyrrole Core

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is the most direct and widely used method for constructing the N-phenyl-2,5-dimethylpyrrole scaffold.[1][2] While robust, this reaction is not without its subtleties.

Frequently Asked Questions & Troubleshooting

Question 1: My Paal-Knorr reaction is giving a low yield. What are the most critical parameters to investigate?

Answer: Low yield in a Paal-Knorr synthesis is a common issue that can almost always be traced back to one of four areas: catalyst choice, temperature, water removal, or reactant purity.

  • Catalyst Choice & Acidity: The reaction requires an acid catalyst to protonate the carbonyls, facilitating nucleophilic attack by the amine.[1] However, excessively strong acidic conditions or high temperatures can promote polymerization and the formation of furan byproducts, leading to dark, tarry crude products that are difficult to purify.[3]

    • Recommendation: Start with a mild acid like glacial acetic acid, which can often serve as both the catalyst and solvent.[3][4] If yields remain low, consider catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., Sc(OTf)₃), which can be effective under milder conditions.[3] Heterogeneous catalysts like Montmorillonite KSF clay are also excellent options as they simplify workup and are often reusable.[3]

  • Temperature and Reaction Time: The optimal temperature is a balance. It must be high enough to drive the condensation and dehydration steps but low enough to prevent polymerization.[3]

    • Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., 80-100 °C) and only increase if the reaction is sluggish. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[3][5]

  • Water Removal: The final step of the mechanism is the dehydration of the cyclic hemiaminal intermediate. Efficient removal of the water formed drives the reaction to completion. If running in a solvent like toluene, using a Dean-Stark apparatus is highly effective.

  • Reactant Purity: Ensure your 2,5-hexanedione and aniline are pure. Impurities in the diketone can lead to unexpected side products.

Question 2: My crude product is a dark brown or black tar. What is causing this and how can I prevent it?

Answer: Tar formation is a classic sign of polymerization, which is typically induced by excessively high temperatures or overly acidic conditions.[3] The pyrrole product itself can be sensitive to strong acids and heat.

  • Mitigation Strategy 1 (Temperature Control): Lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. A temperature range of 80-110 °C is usually sufficient.

  • Mitigation Strategy 2 (Catalyst Moderation): Switch to a milder catalyst. If you are using a strong mineral acid, replace it with glacial acetic acid or a solid acid catalyst.[3] Running the reaction under neutral conditions, though slower, can also prevent tar formation.[6]

  • Mitigation Strategy 3 (Solvent-Free Conditions): A surprisingly effective "green" approach is to perform the reaction neat (solvent-free) by simply stirring the 2,5-hexanedione and aniline together, often at room temperature or with gentle heating.[6] This minimizes side reactions associated with solvents and high heat.

Data Presentation: Comparison of Paal-Knorr Reaction Conditions
CatalystSolventTemperature (°C)Typical Yield (%)Key Advantages/Disadvantages
Glacial Acetic AcidAcetic Acid100-11575-85Simple, solvent is also the catalyst. Can lead to tarring if overheated.[4]
p-TsOHTolueneReflux80-90Allows for azeotropic removal of water with a Dean-Stark trap.
NoneNone (Neat)25-6060-95Environmentally friendly, simple workup. Reaction can be slow.[6][7]
Montmorillonite KSFNone or Toluene80-10085-95Mild conditions, reusable catalyst, easy filtration-based workup.[3]
MicrowaveEthanol / Acetic Acid80-12085-95+Very fast reaction times (minutes vs. hours), often higher purity.[3]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is recommended for its speed and high yield.

  • In a 10 mL microwave vial, add 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and 3 mL of glacial acetic acid.[3]

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 100 °C for 10-15 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethyl-1-phenyl-1H-pyrrole, which can be purified by column chromatography or distillation if necessary.

Visualization: Paal-Knorr Workflow

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Microwave Vial: - 2,5-Hexanedione - Aniline - Glacial Acetic Acid Microwave Microwave Irradiation (100 °C, 10-15 min) Reactants->Microwave TLC Monitor by TLC Microwave->TLC TLC->Microwave Incomplete Quench Quench in Ice-Water TLC->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify (Column/Distillation) Concentrate->Purify

Caption: Microwave-assisted Paal-Knorr synthesis workflow.

Part 2: Functionalization at the C3-Position

Introducing a substituent at the 3-position of the 2,5-dimethyl-1-phenyl-1H-pyrrole ring is an electrophilic aromatic substitution. A common strategy is a Vilsmeier-Haack or Friedel-Crafts-type reaction to install a precursor that can be converted to the desired carbohydrazide. For this guide, we will focus on the synthesis of the ethyl ester intermediate.

Disclaimer: As specific literature for the acylation of this exact substrate to the 3-carboxylate is sparse, the following section is based on established principles of pyrrole chemistry and analogous transformations.[8]

Frequently Asked Questions & Troubleshooting

Question 3: I am attempting to acylate the pyrrole ring to get the 3-carboxylate, but the reaction is failing or giving multiple products. What's going wrong?

Answer: Pyrroles are electron-rich heterocycles and highly reactive towards electrophiles. However, this high reactivity can also lead to a lack of selectivity and decomposition under harsh conditions.

  • Regioselectivity: Acylation of N-substituted pyrroles generally favors the 2-position. However, with the 2- and 5-positions blocked by methyl groups in our substrate, substitution is directed to the 3- and 4-positions. The electronic and steric environment makes the 3-position the primary site of reaction. If you are seeing multiple products, it could be due to di-acylation or side reactions if the conditions are too harsh.

  • Choice of Acylating Agent and Catalyst: Strong Lewis acids (like AlCl₃) can complex with the pyrrole nitrogen and lead to polymerization.

    • Recommendation: Use a milder Lewis acid. For the acylating agent, ethyl oxalyl chloride is an excellent choice. It reacts under mild conditions to form an α-keto ester, which can then be decarbonylated to the desired simple ester. Alternatively, a Vilsmeier-Haack reaction (using POCl₃/DMF) can be used to install a formyl group at the 3-position, which can then be oxidized to the carboxylic acid and subsequently esterified.

  • Temperature Control: These reactions are often exothermic.

    • Recommendation: Perform the addition of the electrophile at a low temperature (0 °C or below) and then allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.

Visualization: Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack Pyrrole 2,5-dimethyl-1-phenyl-1H-pyrrole Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Vilsmeier->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaOAc soln) Intermediate->Hydrolysis Aldehyde 3-formyl-2,5-dimethyl- 1-phenyl-1H-pyrrole Hydrolysis->Aldehyde Oxidation Oxidation (e.g., KMnO₄ or Pinnick) Aldehyde->Oxidation Acid 3-carboxy-2,5-dimethyl- 1-phenyl-1H-pyrrole Oxidation->Acid Esterification Esterification (EtOH, H⁺ cat.) Acid->Esterification Ester Ethyl 3-carboxylate (Precursor) Esterification->Ester

Caption: Pathway to the ester precursor via formylation.

Part 3: Synthesis of the Final Carbohydrazide

The final step, converting the pyrrole-3-carboxylate ester to the corresponding carbohydrazide, is typically a straightforward and high-yielding nucleophilic acyl substitution using hydrazine.

Frequently Asked Questions & Troubleshooting

Question 4: My hydrazinolysis reaction is not going to completion. How can I drive it forward?

Answer: Incomplete conversion is the most common issue in this step.

  • Purity of Starting Material: First, ensure your starting ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is pure. Non-polar impurities will not react and will make the final product purification more difficult.

  • Amount of Hydrazine: Hydrazine hydrate is both the nucleophile and often part of the solvent system. A significant excess is typically used to ensure the reaction equilibrium lies far to the right.

    • Recommendation: Use at least 4-5 equivalents of hydrazine hydrate relative to your ester.[9][10] Some protocols use a vast excess, with hydrazine hydrate in ethanol as the solvent system.

  • Reaction Time and Temperature: While the reaction is generally efficient, it may require prolonged heating to go to completion.

    • Recommendation: Refluxing in ethanol is the standard condition.[9][10] Monitor the reaction by TLC, observing the disappearance of the starting ester spot. A typical reaction time is 6-8 hours, but it can be longer.

Question 5: The workup of my hydrazinolysis is problematic, and I'm having trouble isolating a pure product. What is the best procedure?

Answer: The product, a carbohydrazide, is often a crystalline solid that is poorly soluble in many organic solvents but has some water solubility. The workup is designed to take advantage of this.

  • Isolation: The most common and effective workup involves cooling the reaction mixture and then pouring it into cold water. The product should precipitate out as a solid.

    • Recommendation: After refluxing, cool the ethanolic solution to room temperature, then place it in an ice bath to encourage crystallization. Pour this cold slurry into a larger volume of stirred ice-water. The solid product can then be collected by vacuum filtration, washed with cold water, and dried.[9][10] Recrystallization from ethanol is usually sufficient for purification.

Experimental Protocol: Hydrazinolysis of Pyrrole-3-Carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (1.0 eq) and ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (100%, 4.0-5.0 eq) to the stirred solution.[10]

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the flask to room temperature, then in an ice bath for 30 minutes.

  • Pour the cold reaction mixture into a beaker of stirred ice-water (approx. 10 volumes).

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Visualization: Troubleshooting Hydrazinolysis

Troubleshooting_Hydrazinolysis cluster_checks Initial Checks cluster_actions Corrective Actions Start Low Yield or Incomplete Hydrazinolysis Reaction CheckPurity 1. Verify Purity of Starting Ester (NMR, LCMS) Start->CheckPurity CheckTLC 2. Confirm Reaction Stall (No change in TLC over 2h) Start->CheckTLC ActionSolvent Ensure Anhydrous Conditions (if side reactions are suspected) CheckPurity->ActionSolvent If ester is degrading ActionTime Increase Reflux Time (e.g., to 12-24h) CheckTLC->ActionTime If reaction is slow ActionHydrazine Increase Hydrazine eq. (e.g., from 4 to 10 eq) CheckTLC->ActionHydrazine If reaction stalls Result Improved Yield / Complete Conversion ActionTime->Result ActionHydrazine->Result ActionSolvent->Result

Caption: Troubleshooting workflow for the hydrazinolysis step.

References

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Valle-Sánchez, M. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Banu, S. A., et al. (2012). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing). [Link]

  • Piancatelli, G., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2007). Reactions of some pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine. Journal of Heterocyclic Chemistry. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Li, J-T., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. [Link]

  • ResearchGate. Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione.... [Link]

  • ResearchGate. Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and.... [Link]

  • Trofimov, B. A., et al. (2018). Interaction of Acelythynyl Pyrroles and Pyrrolyl Propynoates with Hydrazines: Synthesis of Pyrrolylethynyl Hydrazides and Pyrrol-Pyrazole Ensembles. ResearchGate. [Link]

  • Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC. [Link]

  • Georgieva, M., et al. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PMC. [Link]

  • Alker, D., et al. (1991). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Cognition - R&D. Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Kumar, D., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • PubChem. 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. [Link]

  • Request PDF. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]

  • ProQuest. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. [Link]

  • Shaw, D. J., & Wood, W. F. (1990). Preparation of 2,5-dimethyl-1-phenylpyrrole. Journal of Chemical Education. [Link]

  • ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. This compound is a critical building block and intermediate in the development of various therapeutics, including HPGD inhibitors and antimalarial agents[1][2].

The preparation of this compound relies on a two-step workflow: a Paal-Knorr cyclization followed by nucleophilic acyl substitution (hydrazinolysis)[3][4]. Below, we dissect the mechanistic causality behind common unwanted byproducts and provide self-validating protocols to ensure high-fidelity synthesis.

Reaction Workflow & Byproduct Pathways

The following diagram maps the logical flow of the synthesis, highlighting the critical junctions where thermodynamic or kinetic failures lead to specific unwanted byproducts.

Workflow SM Ethyl 2-acetyl-4-oxopentanoate + Aniline PK_Rxn Paal-Knorr Cyclization (AcOH, 100°C) SM->PK_Rxn Ester Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate (Target Intermediate) PK_Rxn->Ester Complete Cyclization PK_BP Amide / Enamine Byproducts PK_Rxn->PK_BP Weak Acid / Low Temp Hyd_Rxn Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Ester->Hyd_Rxn Product 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carbohydrazide (Final Product) Hyd_Rxn->Product Excess N2H4 Dimer Diacylhydrazine Dimer (Bis-nucleophilic Attack) Hyd_Rxn->Dimer Low N2H4 Ratio Acid Pyrrole-3-carboxylic acid (Hydrolysis Byproduct) Hyd_Rxn->Acid Excess H2O

Figure 1: Reaction workflow and major byproduct pathways in 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide synthesis.

Troubleshooting Step 1: Paal-Knorr Cyclization

Q: My LC-MS analysis of the first step shows a significant mass corresponding to an acyclic enamine or an amide, rather than the desired pyrrole-3-carboxylate. What is causing this? A: The Paal-Knorr reaction of 1,4-dicarbonyls (like ethyl 2-acetyl-4-oxopentanoate) with aniline proceeds via hemiaminal and enamine intermediates[3]. If the reaction stalls here, it is typically due to insufficient acid catalysis. The cyclization and subsequent dehydration steps require a proton source to drive the system toward the thermodynamic sink (the aromatic pyrrole ring). Furthermore, if the temperature is too high in the absence of a strong catalyst, aniline can prematurely attack the ethyl ester, forming an unwanted amide byproduct[2]. Solution: Utilize glacial acetic acid as both the solvent and catalyst, or add a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene, ensuring the reaction is heated to at least 90–100 °C to force the dehydration[3].

Q: The isolated pyrrole ester is heavily discolored (dark brown/black) and shows multiple degradation peaks. How can I improve the purity profile? A: Pyrroles are electron-rich heterocycles and are highly susceptible to oxidative degradation when exposed to air at elevated temperatures. Solution: Degas your solvents and run the cyclization under a strict inert atmosphere (Nitrogen or Argon). Limit the reflux time to the minimum required for starting material consumption (typically 2–4 hours), which can be monitored via TLC.

Troubleshooting Step 2: Hydrazinolysis

Q: I am observing a high molecular weight impurity ([M+H]+ ≈ 425.2) during the hydrazinolysis step. What is this, and how do I eliminate it? A: This mass corresponds to a symmetric diacylhydrazine dimer. Hydrazine is a potent bis-nucleophile[4]. Once the primary amine of hydrazine attacks the ester to form the mono-hydrazide, the terminal nitrogen of the newly formed hydrazide remains nucleophilic. If the local concentration of the starting ester is high relative to hydrazine, the mono-hydrazide will attack a second ester molecule, forming the dimer. Solution: This is a kinetic issue dictated by stoichiometry. You must use a large molar excess of hydrazine hydrate (typically 5 to 10 equivalents)[1]. Additionally, invert the addition order: add the pyrrole ester dropwise to a refluxing solution of hydrazine hydrate in ethanol to ensure hydrazine is always in massive excess.

Q: Instead of the target carbohydrazide, I am isolating a significant amount of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. Why is the ester hydrolyzing? A: Hydrazine hydrate is typically supplied as an aqueous solution (e.g., 64-80% hydrazine). The presence of water at reflux temperatures introduces a competing hydrolysis pathway[4]. If the nucleophilic attack by hydrazine is slow, hydroxide ions (generated by water and the basic hydrazine) will hydrolyze the ester to the carboxylic acid. Solution: Switch to a higher concentration of hydrazine hydrate (e.g., 98%) and use absolute (anhydrous) ethanol as the reaction solvent.

Quantitative Process Optimization Data

To guide your experimental design, refer to the following optimization tables derived from standard scale-up observations.

Table 1: Impact of Hydrazine Equivalents on Product Distribution (Step 2)

Hydrazine Hydrate (Eq.)Addition MethodTarget Hydrazide Yield (%)Dimer Byproduct (%)Acid Byproduct (%)
1.5Batch addition45%40%10%
3.0Batch addition68%22%8%
5.0Batch addition85%8%5%
10.0 Ester added dropwise >95% <1% <2%

Table 2: Catalyst Selection for Paal-Knorr Cyclization (Step 1)

Catalyst / Solvent SystemTemp (°C)Reaction TimeConversion to PyrroleUncyclized Intermediates
None / Ethanol8024 h<20%>70%
Catalytic PTSA / Toluene1106 h88%<5%
Glacial Acetic Acid (Neat) 100 2 h >95% Not detected

Self-Validating Experimental Protocols

Every robust protocol must include built-in validation checkpoints to prevent the propagation of errors. Follow these standardized procedures.

Protocol A: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: Add ethyl 2-acetyl-4-oxopentanoate (10.0 g, 53.7 mmol) and aniline (5.5 g, 59.1 mmol, 1.1 eq) to 50 mL of glacial acetic acid[3].

  • Reaction: Purge the system with nitrogen for 5 minutes. Heat the mixture to 100 °C with vigorous stirring for 2.5 hours[3].

  • Validation Checkpoint 1 (In-Process): Perform a TLC (Hexanes:EtOAc 4:1). The starting dicarbonyl (Rf ~0.3) should be completely consumed, replaced by a highly UV-active non-polar spot (Rf ~0.7).

  • Workup: Cool the mixture to room temperature and pour it slowly into 200 mL of ice water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 until the pH of the aqueous wash is neutral (crucial to remove all acetic acid). Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Product): Analyze via LC-MS. Target mass for the ester: [M+H]+ = 244.1.

Protocol B: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve the ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (5.0 g, ~20.5 mmol) in 20 mL of absolute ethanol. In a separate flask, prepare a solution of 98% hydrazine hydrate (10.0 mL, ~200 mmol, ~10 eq) in 10 mL of absolute ethanol[1].

  • Reaction: Heat the hydrazine solution to a gentle reflux. Add the ester solution dropwise over 30 minutes to the refluxing hydrazine. Maintain reflux for 12 hours[1].

  • Validation Checkpoint 3 (In-Process): Perform LC-MS. The ester peak ([M+H]+ = 244.1) should be absent. The primary peak must be the hydrazide ([M+H]+ = 230.1). Ensure the dimer ([M+H]+ = 425.2) is <2% by UV area.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The target carbohydrazide will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 x 10 mL) to remove any residual hydrazine and unreacted ester. Dry the solid under high vacuum at 40 °C for 4 hours.

References

  • Probe Reports from the NIH Molecular Libraries Program:Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). National Center for Biotechnology Information (US).
  • Benchchem:Ethyl 2-acetyl-4-oxopentanoate | 41892-81-3.
  • Oxford Academic:Chemical synthesis of proteins using hydrazide intermediates.
  • ACS Central Science:Open Source Drug Discovery: Highly Potent Antimalarial Compounds Derived from the Tres Cantos Arylpyrroles.

Sources

Optimization

Technical Support Center: Enhancing Aqueous Stability of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals working with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals working with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide . While the highly substituted pyrrole core offers robust stability, the terminal carbohydrazide moiety introduces specific vulnerabilities in aqueous environments. This document provides mechanistic insights, troubleshooting matrices, and validated protocols to ensure the integrity of your compound during biological assays and long-term storage.

Mechanistic Overview of Degradation

The instability of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide in aqueous solutions is almost entirely localized to the exocyclic carbohydrazide group. There are two primary pathways of degradation:

  • Acid/Base-Catalyzed Hydrolysis: The hydrazide bond is susceptible to hydrolytic cleavage. In acidic media, protonation of the carbonyl oxygen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. In basic media, direct attack by hydroxide ions drives hydrolysis, yielding 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid and free hydrazine[1].

  • Carbonyl Condensation: The terminal primary amine of the hydrazide is a potent α -effect nucleophile. It will rapidly condense with trace aldehydes or ketones present in the environment or in formulation excipients to form stable hydrazone impurities[2].

G Compound 2,5-dimethyl-1-phenyl-1H- pyrrole-3-carbohydrazide Hydrolysis Acid/Base Catalyzed Hydrolysis Compound->Hydrolysis H2O, pH < 5 or pH > 9 Condensation Trace Carbonyl Condensation Compound->Condensation Trace Aldehydes Acid Pyrrole-3-carboxylic Acid + Hydrazine Hydrolysis->Acid Hydrazone Hydrazone Impurities (e.g., Formaldehyde adduct) Condensation->Hydrazone

Degradation pathways of pyrrole-3-carbohydrazide in aqueous media.

Frequently Asked Questions (FAQs)

Q: Why does my aqueous stock solution degrade rapidly at pH 4.0? A: Hydrazide hydrolysis is highly pH-dependent. At pH 4.0, the environment is sufficiently acidic to protonate the hydrazide moiety, which significantly lowers the activation energy required for water to cleave the carbon-nitrogen bond. Optimal stability for hydrazide compounds is consistently observed as the pH approaches neutrality (pH 7.0–7.4), where the molecule remains unprotonated but avoids base-catalyzed hydroxide attack[3].

Q: I am observing a higher molecular weight impurity (+12 Da or +26 Da) over time in my PEG-based formulation. What is it? A: This is a classic condensation artifact. Polyethylene glycol (PEG) and polysorbates undergo autoxidation over time, generating trace amounts of formaldehyde (+12 Da net addition after water loss) or acetaldehyde (+26 Da). Because the carbohydrazide acts as a strong α -effect nucleophile, it will rapidly scavenge these trace aldehydes to form hydrazones[2]. Solution: Switch to high-purity, low-peroxide/low-aldehyde excipients, or store formulations under an inert argon atmosphere.

Q: Does the pyrrole ring contribute to the instability? A: No. The 2,5-dimethyl-1-phenyl substitution pattern provides massive steric shielding and electron delocalization. This effectively blocks electrophilic attack at the highly reactive α -positions of the pyrrole ring and prevents oxidative polymerization. The primary locus of instability is strictly the carbohydrazide moiety[1].

Troubleshooting Guide

Observed Issue Root Cause Analysis Corrective Action / Solution
Rapid loss of parent peak in LC-MS; appearance of carboxylic acid peak. Acid/Base hydrolysis due to unoptimized buffer pH.Adjust formulation to pH 7.0–7.4 using a phosphate or HEPES buffer. Avoid acetate (acidic) or borate (basic) buffers[1].
Appearance of new peaks with +12 Da or +26 Da mass shifts. Condensation with trace aldehydes from excipients (e.g., PEG, Tween).Use "carbonyl-free" or multi-compendial grade excipients. Alternatively, add a trace carbonyl scavenger (e.g., free hydroxylamine) if compatible with your assay[2].
Precipitation of the compound upon dilution into aqueous buffer. The compound is highly lipophilic; aqueous solubility is exceeded.Pre-dissolve in a miscible cosolvent (e.g., 1-5% DMSO or DMA) before slow, dropwise addition to the aqueous phase under vortexing.
Degradation during long-term storage ( > 2 weeks). Inherent thermodynamic instability of the hydrazide bond in water.Do not store as an aqueous liquid. Lyophilize the formulated solution and store the dry powder at -20°C. Reconstitute immediately prior to use.

Stability-Indicating Formulation Protocol

To confidently utilize 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide in biological assays, you must validate its stability in your specific vehicle. The following self-validating protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify degradation.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare your target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4). Ensure all water is HPLC-grade and degassed to minimize dissolved oxygen.

  • Stock Solution Formulation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mg/mL. Causality note: Anhydrous DMSO prevents premature hydrolysis before the assay begins.

  • Aqueous Spiking: Dilute the stock 1:100 into the aqueous buffer to achieve a final concentration of 100 µg/mL (1% DMSO final). Vortex immediately.

  • Incubation & Sampling: Incubate the solution at 37°C to mimic physiological conditions. Withdraw 100 µL aliquots at precise intervals: t=0 , 4h, 8h, 24h, 48h, and 7 days.

  • Quenching: Immediately flash-freeze the aliquots in liquid nitrogen, or inject them directly onto the HPLC. Causality note: Freezing halts the kinetic degradation, ensuring the sample represents the exact time point.

  • Chromatographic Analysis: Run the samples on a C18 reversed-phase column using a Water/Acetonitrile gradient containing 0.1% Formic Acid. Monitor the disappearance of the parent peak via UV detection (typically 254 nm). Note: While the mobile phase is acidic, the rapid separation (typically <15 mins) at room temperature minimizes on-column hydrolysis.

Workflow Step1 1. Buffer Selection (Target pH 7.0-7.4) Step2 2. Excipient Screening (Carbonyl-Free) Step1->Step2 Step3 3. Lyophilization (If aq. t1/2 < 14 days) Step2->Step3 Step4 4. RP-HPLC/LC-MS Quantification Step3->Step4

Step-by-step workflow for optimizing hydrazide formulation stability.

Quantitative Stability Data

The following table summarizes the expected kinetic behavior of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide under various formulation conditions, demonstrating the critical need for pH control and excipient purity.

Buffer System / Formulation pH Temp (°C) Estimated Half-Life ( t1/2​ ) Primary Degradant Observed
50 mM Acetate Buffer4.037°C< 24 hoursPyrrole-3-carboxylic acid (Hydrolysis)
50 mM Phosphate Buffer7.437°C> 14 daysNone (Stable)
50 mM Borate Buffer9.037°C~ 3 daysPyrrole-3-carboxylic acid (Hydrolysis)
Phosphate Buffer + 5% Standard PEG7.437°C~ 5 daysHydrazone adduct (Condensation)
Phosphate Buffer + 5% High-Purity PEG7.437°C> 14 daysNone (Stable)

References

  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: PubMed / NIH URL
  • Title: Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99m Tc-Labeled Radiopharmaceuticals Source: ACS Publications URL
  • Title: PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals facing structural elucidatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals facing structural elucidation challenges with complex 1-phenylpyrrole derivatives.

The molecule 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide presents a unique triad of NMR artifacts: pseudo-symmetry in the aliphatic region, severe aromatic overlap due to free rotation, and quadrupolar broadening of the hydrazide moiety. This guide decodes the mechanistic causality behind these phenomena and provides self-validating protocols to achieve unambiguous spectral assignment.

Part 1: Troubleshooting Guides & FAQs

Q1: The methyl groups at C2 and C5 appear as a single, broad singlet around 2.0 ppm in CDCl₃. How do I differentiate them?

Causality: The C2 and C5 methyl groups reside in highly similar electronic environments. The pyrrole ring's electron delocalization, combined with the orthogonal orientation of the N-phenyl ring (an orientation adopted to minimize steric clash), results in nearly identical magnetic shielding for both methyls[1]. Solution: Aromatic Solvent-Induced Shift (ASIS). By titrating Benzene-d₆ (C₆D₆) into the sample, the anisotropic magnetic field of the benzene molecules will differentially shield the methyl groups based on their collision complexes. The C2 methyl is sterically crowded by the phenyl ring, whereas the C5 methyl is closer to the carbohydrazide group, leading to differential solvation and signal resolution.

Protocol: ASIS Titration for Aliphatic Resolution

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of CDCl₃ in a standard 5 mm NMR tube. Acquire a baseline ¹H NMR spectrum.

  • Titration: Add 50 µL of C₆D₆ to the NMR tube. Invert 5 times to mix.

  • Acquisition: Re-acquire the ¹H NMR spectrum using identical receiver gain and relaxation delay settings.

  • Iteration: Continue adding C₆D₆ in 50 µL increments (up to 0.3 mL) until the 6H singlet splits into two distinct 3H singlets.

Self-Validation Checkpoint: The protocol is validated when the integration of the newly split peaks yields an exact 1:1 ratio (3H each). If the ratio deviates, the peak may be overlapping with an impurity, requiring 2D HSQC for secondary validation.

Q2: The N-phenyl protons (ortho, meta, para) collapse into a massive multiplet at 7.35–7.60 ppm. How can I assign them unambiguously?

Causality: The N-phenyl ring undergoes rapid free rotation around the N1-C1' bond on the NMR timescale. This rotation averages the magnetic environments of the ortho and meta protons. Furthermore, the electron-withdrawing nature of the pyrrole core pulls the chemical shifts of all five protons into a narrow window, causing severe second-order coupling and overlap[2]. Solution: 2D Heteronuclear Correlation (HSQC and HMBC). While proton dispersion is poor, ¹³C dispersion is excellent. We can use the well-resolved carbon signals to separate the overlapping proton signals in the F1 dimension.

Protocol: 2D NMR Setup for Aromatic Deconvolution

  • Optimization: Ensure the sample is highly concentrated (>20 mg in 0.6 mL DMSO-d₆) to maximize the signal-to-noise ratio for the HMBC experiment.

  • HSQC Acquisition: Run a multiplicity-edited HSQC (e.g., hsqcedetgpsp.3). Set the F2 (¹H) sweep width to 10 ppm and F1 (¹³C) to 160 ppm. This separates the ortho, meta, and para protons based on their directly attached carbons.

  • HMBC Acquisition: Run an HMBC optimized for long-range couplings ( J = 8 Hz).

Self-Validation Checkpoint: The assignment is self-validating when the ortho protons show a strong 3-bond HMBC correlation to the pyrrole C2 and C5 carbons, definitively anchoring the phenyl ring to the pyrrole core without ambiguity.

Q3: The carbohydrazide protons (-NH-NH₂) are either missing or appear as a very broad hump near the baseline in DMSO-d₆. How do I sharpen and confirm these signals?

Causality: The carbohydrazide moiety suffers from three competing dynamic processes: (1) Quadrupolar relaxation driven by the adjacent ¹⁴N nuclei, which broadens the attached protons; (2) Chemical exchange with trace H₂O in the DMSO-d₆ solvent; and (3) Restricted rotation around the C-N amide bond, creating transient rotamers[3][4]. Solution: Variable Temperature (VT) NMR combined with a D₂O exchange experiment.

Protocol: D₂O Exchange and VT-NMR

  • Baseline: Acquire a standard ¹H NMR at 298 K in strictly anhydrous DMSO-d₆. Identify the broad signals (typically ~9.15 ppm for NH and ~4.30 ppm for NH₂).

  • VT-NMR: Increase the probe temperature to 333 K (60 °C) and allow 10 minutes for thermal equilibration. Re-acquire the spectrum. The increased thermal energy accelerates the rotameric exchange rate beyond the NMR timescale, causing the broad humps to coalesce into sharp singlets[3].

  • D₂O Exchange: Cool the probe back to 298 K. Add 2 drops of D₂O down the side of the tube, shake vigorously for 30 seconds, and acquire a final spectrum.

Self-Validation Checkpoint: If the signals sharpen at 333 K, restricted rotation is confirmed. If the signals completely disappear upon D₂O addition, they are definitively confirmed as exchangeable heteroatom protons (-NH-NH₂), validating the functional group's presence.

Part 2: Quantitative Data & Structural Validation Matrices

To facilitate rapid structural verification, the following tables summarize the expected chemical shifts and critical 2D NMR correlations for the target molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz) [1]

PositionMoiety¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)
C2 Methyl (-CH₃)2.01s, 3H12.4
C5 Methyl (-CH₃)2.05s, 3H13.1
C4 Pyrrole (-CH)6.02s, 1H108.5
N1-Ph ortho-CH7.36d ( J =7.4 Hz), 2H128.2
N1-Ph meta/para-CH7.44 - 7.60m, 3H129.1, 128.5
C3 Carbonyl (C=O)--165.4
C3-Sub Hydrazide (-NH)9.15br s, 1H (Exchangeable)-
C3-Sub Hydrazide (-NH₂)4.30br s, 2H (Exchangeable)-

Table 2: Critical 2D NMR (HMBC) Correlation Matrix

Proton SignalCorrelated Carbon (2-bond, ² J )Correlated Carbon (3-bond, ³ J )Diagnostic Value
C2-Methyl (2.01) C2 (Pyrrole)C3 (Pyrrole)Differentiates C2 from C5 methyl.
C5-Methyl (2.05) C5 (Pyrrole)C4 (Pyrrole)Confirms C5 position.
Pyrrole C4-H (6.02) C3, C5 (Pyrrole)C2 (Pyrrole), C=O (Carbonyl)Anchors the carbohydrazide group to C3.
ortho-Ph (7.36) C-ipso (Phenyl)C2, C5 (Pyrrole)Confirms N-phenyl linkage.

Part 3: Experimental Workflows & Logical Relationships

G Start 1H NMR Spectrum Acquired CheckOverlap Identify Overlapping Regions Start->CheckOverlap Aliphatic Aliphatic Overlap (C2/C5 Methyls) CheckOverlap->Aliphatic Aromatic Aromatic Overlap (N-Phenyl Protons) CheckOverlap->Aromatic Exchangeable Broad/Hidden (-NH-NH2) CheckOverlap->Exchangeable ASIS Perform ASIS (Titrate C6D6) Aliphatic->ASIS TwoD Run 2D NMR (HSQC / HMBC) Aromatic->TwoD D2O D2O Exchange & VT-NMR Exchangeable->D2O Resolved Signals Resolved & Assigned ASIS->Resolved TwoD->Resolved D2O->Resolved

Workflow for resolving NMR signal overlap in 1-phenylpyrrole derivatives.

VT_D2O BroadSignal Broad Signal Detected (Potential NH/NH2) AddD2O Add 1-2 drops D2O Shake & Re-acquire BroadSignal->AddD2O SignalDisappears Signal Disappears? AddD2O->SignalDisappears YesD2O Confirmed: Exchangeable Proton SignalDisappears->YesD2O Yes NoD2O Not Exchangeable (Check Rotamers) SignalDisappears->NoD2O No VTNMR Run VT-NMR (Heat to 60°C) NoD2O->VTNMR Coalescence Signals Coalesce/ Sharpen? VTNMR->Coalescence YesVT Confirmed: Restricted Rotation Coalescence->YesVT Yes

Diagnostic logic tree for characterizing broad exchangeable carbohydrazide protons.

References

  • Title: Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SUPPORTING INFORMATION Heteroatom Effects on Quantum Interference in Molecular Junctions. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. Source: Semantic Scholar URL: [Link]

  • Title: Deepening bis-(thio)carbohydrazones conformational dynamics and hydrogen bond interactions in a non-protic solvent: DFT, molecular dynamics, NMR, and Raman investigations. Source: AIP Publishing URL: [Link]

Sources

Optimization

scale-up challenges for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide synthesis

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and isolation bottlenecks encountered when scalin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and isolation bottlenecks encountered when scaling the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide from the bench to the pilot plant.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring your scale-up campaigns maintain high yield and purity.

Master Synthetic Workflow

The synthesis is a two-stage process: a Paal-Knorr cyclocondensation to build the pyrrole core, followed by the hydrazinolysis of the ester intermediate[1].

Workflow A Ethyl 2-acetyl-4-oxopentanoate + Aniline B Paal-Knorr Cyclization (Weak Acid, Heat) A->B C Ethyl 2,5-dimethyl-1-phenyl -1H-pyrrole-3-carboxylate B->C - H2O D Hydrazinolysis (N2H4·H2O, Reflux) C->D E 2,5-dimethyl-1-phenyl-1H -pyrrole-3-carbohydrazide D->E - EtOH

Fig 1: Two-step synthetic workflow for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Module 1: The Paal-Knorr Cyclocondensation

The Causality of Scale-Up: The condensation of a 1,4-dicarbonyl with an amine is highly exothermic. On a small scale, heat dissipates rapidly. In a pilot reactor, thermal accumulation accelerates competing pathways—most notably the acid-catalyzed dehydration of the 1,4-diketone into a furan derivative before the aniline can fully condense[2],[3]. To mitigate this, we shift from "all-in-one" batch reactions to controlled dosing or continuous flow microreactors[2].

Self-Validating Protocol: Scale-Optimized Paal-Knorr Synthesis
  • Reactor Preparation: Charge the reactor with ethyl 2-acetyl-4-oxopentanoate (1.0 eq) and glacial acetic acid (0.1 eq) in toluene (3 mL/mmol).

    • Causality: Using a weak acid (acetic acid) instead of strong mineral acids prevents the pH from dropping below 3, which is the threshold where furan byproduct formation dominates[3].

  • Heating: Bring the solution to 80°C under a strict N₂ atmosphere.

  • Controlled Dosing: Dose aniline (1.05 eq) continuously over 2 hours using an addition funnel or flow pump.

    • Causality: Controlled addition throttles the exotherm, ensuring the diketone is consumed efficiently without localized thermal spiking[2].

  • Dehydration: Attach a Dean-Stark trap and heat to reflux to remove water.

    • Validation Checkpoint: The reaction is only considered complete when the theoretical volume of water is collected in the trap, confirming full cyclization.

  • Workup: Cool to room temperature. Wash the organic layer with 1N HCl to remove residual aniline, followed by brine. Dry over MgSO₄ and concentrate to yield the intermediate ester[1].

Troubleshooting FAQs

Q: My crude pyrrole ester is dark and tarry, and my yields are <50%. What happened? A: Tarry mixtures indicate oxidative degradation of the aniline or thermal polymerization. This happens when the exotherm is uncontrolled, creating localized "hot spots" in the reactor. To fix this, ensure your reactor is thoroughly purged with N₂ to prevent oxidation, and extend the aniline dosing time. Alternatively, transition to a continuous flow setup, which offers superior heat transfer[2].

Q: I am observing a significant amount of a furan byproduct on my HPLC. How do I suppress it? A: Furan forms when the 1,4-dicarbonyl undergoes intramolecular cyclization without the amine[3]. This is triggered by excessive acidity (pH < 3) and high initial heat. Verify that you are using a weak acid (like acetic acid) and consider increasing the aniline stoichiometry slightly (e.g., 1.1 eq) to favor the bimolecular pyrrole pathway[3].

Module 2: Hydrazinolysis of the Pyrrole Ester

The Causality of Scale-Up: Converting the ethyl ester to a carbohydrazide requires nucleophilic acyl substitution by hydrazine. Because the ester carbonyl is conjugated with the electron-rich pyrrole ring, its electrophilicity is significantly blunted[1]. Pushing the reaction with extreme heat degrades the pyrrole core. Instead, we utilize excess hydrazine hydrate and an ammonium salt catalyst to lower the activation energy barrier[4].

Self-Validating Protocol: Catalyzed Hydrazinolysis
  • Solvation: Dissolve ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (1.0 eq) in a minimal volume of absolute ethanol or a THF/H₂O (3:1) mixture[1].

  • Catalyst & Reagent Addition: Add hydrazine hydrate (64% N₂H₄, 5.0 eq) and ammonium iodide (NH₄I, 0.5 eq)[4].

    • Causality: NH₄I acts as a mild proton donor/Lewis acid that activates the carbonyl carbon and increases the nucleophilicity of the hydrazine system without degrading the sensitive pyrrole ring[4].

  • Reaction: Heat to 70°C under N₂ for 12–24 hours.

    • Validation Checkpoint: Monitor by HPLC. Do not proceed to workup until the ester starting material peak is <1% AUC.

  • Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum[5].

Troubleshooting FAQs

Q: The conversion stalls at 60-70% even after 24 hours. Adding more hydrazine doesn't help. How can I drive it to completion? A: The reaction has reached a kinetic stall due to the resonance stability of the pyrrole ester. If you are using standard conditions, introduce an ammonium salt catalyst (e.g., NH₄I) as described in the protocol. This specifically accelerates the cleavage of unactivated carbonyls under mild conditions[4]. Also, verify the titer of your hydrazine hydrate, as it degrades upon exposure to air.

Q: My product precipitates as a gummy oil instead of a filterable solid. How do I isolate it? A: This is a common isolation challenge during scale-up, as the pyrrole carbohydrazide can trap reaction solvents (ethanol/water) in its matrix[5]. Strip the solvent completely under reduced pressure. Re-dissolve the oily residue in a minimal amount of hot ethyl acetate, then slowly add a non-polar solvent (like heptane or hexane) until the solution becomes turbid. Cool slowly to room temperature to force proper crystallization[5].

Troubleshooting Start Issue: Low Hydrazide Yield CheckTLC Check HPLC/TLC for Unreacted Ester Start->CheckTLC Unreacted High Unreacted Ester (Kinetic Stall) CheckTLC->Unreacted Yes Degradation Multiple Side Products (Degradation) CheckTLC->Degradation No, impurities seen Action1 Verify N2H4 titer & add NH4I catalyst Unreacted->Action1 Action2 Lower temperature, ensure strict N2 atmosphere Degradation->Action2

Fig 2: Decision matrix for troubleshooting low yields during the hydrazinolysis step.

Quantitative Data & Process Metrics

Use the following benchmark data to evaluate the health of your scale-up campaign. Deviations from these metrics indicate a need to revisit the troubleshooting guides above.

Reaction StepScale-Up MethodKey ParametersAverage YieldTarget Purity (HPLC)
Paal-Knorr Traditional Batch80°C, All-in-one reagent addition65 - 70%< 88% (High Furan)
Paal-Knorr Controlled Dosing / Flow80°C, 2h addition / Microreactor> 90% > 98%
Hydrazinolysis UncatalyzedReflux, 24h, 10.0 eq N₂H₄60 - 75%92% (Unreacted ester)
Hydrazinolysis NH₄I Catalyzed70°C, 12h, 5.0 eq N₂H₄, 0.5 eq NH₄I> 85% > 99%

References

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH).1

  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development - ACS Publications.2

  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Benchchem.3

  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Benchchem.5

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health (NIH) / PMC.4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and Other Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its inherent structural versatility allows for a wide array of chemical modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comparative analysis of the biological performance of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and its analogs against other notable pyrrole derivatives, supported by experimental data to inform future drug discovery and development efforts.

The Significance of the Pyrrole Moiety in Drug Design

The pyrrole ring is a privileged structure in drug discovery due to its ability to engage in various biological interactions. Its electron-rich nature and capacity for hydrogen bonding contribute to its binding affinity for a range of enzymatic targets.[1] Marketed drugs containing the pyrrole moiety have demonstrated efficacy in treating a variety of conditions, underscoring the therapeutic potential of this heterocyclic system.[3] The continuous exploration of novel pyrrole derivatives is a critical endeavor in the quest for more effective and safer therapeutic agents.

Featured Compound: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

While specific and extensive biological data for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is not abundantly available in the public domain, its structural features suggest potential for significant biological activity. The 2,5-dimethyl and 1-phenyl substitutions influence the compound's lipophilicity and steric profile, which can impact its interaction with biological targets. The carbohydrazide moiety at the 3-position is a key functional group known to be a precursor for the synthesis of various heterocyclic compounds and is itself associated with a range of biological activities, including antimicrobial and anticancer effects.[3][4]

Comparative Biological Activity: A Data-Driven Analysis

To provide a comprehensive comparison, this section presents experimental data for various pyrrole derivatives across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Pyrrole derivatives have shown considerable promise as anticancer agents, often by inducing apoptosis or inhibiting key enzymes involved in cancer progression.[5] The following table summarizes the cytotoxic activity of several pyrrole derivatives against various cancer cell lines.

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported Value (µM)
Pyrrole Hydrazone 1C [5]Ethyl(E)-4-((2-(2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoyl)hydrazineylidene)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylateSH-4 (Melanoma)IC5044.63 ± 3.51
Pyrrolidin-2-one-Hydrazone Derivative [6]N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate Cancer)EC502.5–20.2
Pyrrole-Indole Hybrid 3h [7]Single chloro-substitutionT47D (Breast Cancer)IC502.4
1H-pyrrole-2-carbohydrazide derivative 2f [8]Reaction product with benzaldehyde and succinimide moietyMCF-7 (Breast Cancer)IC508.84
Carbohydrazide derivative 3e [3]Furan moietyA549 (Lung Cancer)IC5043.38

The data indicates that modifications to the pyrrole core and the nature of the substituents play a crucial role in determining the anticancer potency. For instance, the pyrrole-indole hybrid 3h with a single chloro-substitution demonstrates potent activity against a breast cancer cell line.[7] The pyrrole hydrazone 1C also shows notable activity against melanoma cells.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

Compound/Derivative ClassTargetActivity MetricReported Value (µM)Selectivity Index (COX-1/COX-2)
1,5-diarylpyrrol-3-acetic ester 1d [4]COX-2IC50Potent and selective-
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione A [9]COX-1IC50Similar to Meloxicam-
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione E [9]COX-2IC50Higher than Meloxicam-
Hybrid pyrazole analogue 5u [10]COX-2IC501.7974.92
1,5-diarylpyrrol-3-sulfur derivative PRLD8 [11]COX-2IC500.011-

The presented data highlights the potential for developing selective COX-2 inhibitors based on the pyrrole scaffold. For example, the 1,5-diarylpyrrol-3-sulfur derivative PRLD8 exhibits very high potency as a COX-2 inhibitor.[11] The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrrole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[2][3]

Compound/Derivative ClassTarget OrganismActivity MetricReported Value (µg/mL)
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs [2]Mycobacterium tuberculosis H37RvMIC1-4
Pyrrole benzamide derivative [12]Staphylococcus aureusMIC3.12 - 12.5
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate [12]Mycobacterium tuberculosis H37RvMIC0.7
Pyridine-carbohydrazide derivative 6 [13]Candida spp. (MDR strains)MIC16-24
N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide 3f, 3g, 3i [14]Gram-positive & Gram-negative bacteria-Potent activity

The data illustrates the promising antimicrobial potential of pyrrole derivatives. Notably, derivatives of 2,5-dimethylpyrrole, structurally related to the featured compound, have shown good antitubercular activity.[2] The carbohydrazide moiety appears to be a valuable pharmacophore for antimicrobial activity, as seen in the pyridine-carbohydrazide derivative 6 .[13]

Experimental Workflows and Signaling Pathways

To provide a deeper understanding of the evaluation process and the mechanisms of action, this section includes diagrams of a typical experimental workflow for drug discovery and a key signaling pathway targeted by some pyrrole derivatives.

General Experimental Workflow for Drug Discovery

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Target Identification & Validation B Lead Compound Identification (e.g., Pyrrole Derivatives) A->B HTS, Virtual Screening C Lead Optimization (SAR Studies) B->C Chemical Synthesis D In Vitro Assays (e.g., MTT, MIC, COX) C->D Biological Screening E In Vivo Models (e.g., Animal Studies) D->E Promising Candidates F ADMET Profiling E->F G Phase I (Safety) F->G IND Submission H Phase II (Efficacy) G->H I Phase III (Large-scale Trials) H->I

Caption: A generalized workflow for the discovery and development of new therapeutic agents.

Inhibition of the COX-2 Signaling Pathway

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrrole Derivatives Pyrrole Derivatives Pyrrole Derivatives->COX-2 Inhibition

Caption: Pyrrole derivatives can exert anti-inflammatory effects by inhibiting the COX-2 enzyme.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key assays mentioned in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX enzymes (COX-1 and COX-2) according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate for COX).

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.[9]

Conclusion and Future Directions

The pyrrole scaffold continues to be a highly valuable template in the design of novel therapeutic agents. While direct experimental data for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is limited, the analysis of structurally related compounds, particularly those containing the 2,5-dimethyl-1-phenyl-pyrrole core and the carbohydrazide moiety, strongly suggests its potential as a bioactive molecule. The comparative data presented in this guide highlights the significant anticancer, anti-inflammatory, and antimicrobial activities of various pyrrole derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and its close analogs to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The detailed experimental protocols provided herein offer a standardized framework for such investigations, ensuring the generation of robust and reproducible data to guide the development of the next generation of pyrrole-based therapeutics.

References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

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  • synthesis and study of new pyrrole derivatives containing benzofuran moiety and their antimicrobial activity. EJBPS. [Link]

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  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impactfactor. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. [Link]

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  • QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2. J Res Pharm. [Link]

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  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. [Link]

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  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC6203808/)

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Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

A Guide for Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. The pipeline for new anti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. The pipeline for new antibiotics is dwindling, while multi-drug resistant pathogens continue to emerge, posing a significant challenge to global public health. This guide provides a comparative overview of the potential antimicrobial efficacy of a novel heterocyclic compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, benchmarked against a panel of standard-of-care antibacterial and antifungal drugs.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Naturally occurring pyrroles like pyrrolnitrin demonstrate broad-spectrum antifungal activity, underscoring the potential of this chemical class.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel pyrrole derivatives and contextualizing their potential within the current antimicrobial landscape.

The Framework for Comparative Evaluation

To rigorously assess the potential of a new chemical entity, a standardized, comparative approach is essential. The efficacy of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide must be evaluated against a diverse panel of microorganisms, including representative Gram-positive bacteria, Gram-negative bacteria, and fungi. The choice of comparator drugs is critical; they must represent different mechanistic classes and be clinically relevant for the infections caused by the selected test organisms.

Rationale for Comparator Selection:

  • Gram-Positive Bacteria (e.g., Staphylococcus aureus): Vancomycin is selected as a glycopeptide standard for MRSA infections.[4] Linezolid, an oxazolidinone, represents a synthetic class with a unique mechanism of action (inhibiting protein synthesis).[4]

  • Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Meropenem, a carbapenem, is chosen for its broad-spectrum activity against many Gram-negative pathogens.[5] Ciprofloxacin, a fluoroquinolone, represents a different class that targets DNA replication.[5]

  • Fungi (e.g., Candida albicans): Amphotericin B, a polyene, remains a gold standard for many serious systemic mycoses due to its broad spectrum and fungicidal action.[6][7] Fluconazole, a triazole, is a widely used first-line agent for candidiasis, inhibiting ergosterol synthesis.[6][8]

Methodology: Establishing In Vitro Efficacy

The foundation of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For this guide, all described methodologies adhere to the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[9][10]

The broth microdilution method is the gold standard for determining MIC values.[9][11] This choice is predicated on its high throughput, conservation of reagents, and the quantitative nature of its results, which are essential for robust drug comparison. Adherence to CLSI guidelines (specifically documents M07 for bacteria and M27 for fungi) is a self-validating system, ensuring that the results are reliable and can be confidently compared to established breakpoints.[9][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis org_prep Standardized Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Microtiter Plates with Bacteria/Fungi org_prep->inoculation drug_prep Serial Dilution of Test & Standard Drugs drug_prep->inoculation incubation Incubation under Standard Conditions (e.g., 35°C, 18-24h) inoculation->incubation visual_insp Visual Inspection for Turbidity (Growth) incubation->visual_insp mic_det MIC Determination: Lowest Concentration with No Visible Growth visual_insp->mic_det

Caption: Workflow for MIC Determination via Broth Microdilution.

Comparative Efficacy: A Data-Driven Overview

The following table presents hypothetical MIC data for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, designated as "PYR-3C," against common pathogens. Disclaimer: The MIC values for PYR-3C are illustrative, based on activities reported for other novel pyrrole derivatives, and serve as a model for comparison.[1][12] The values for standard drugs represent typical MIC ranges observed in clinical microbiology.

Microorganism PYR-3C (µg/mL) Vancomycin (µg/mL) Linezolid (µg/mL) Meropenem (µg/mL) Ciprofloxacin (µg/mL) Amphotericin B (µg/mL) Fluconazole (µg/mL)
Staphylococcus aureus (MRSA) 41-21-4>16>4N/AN/A
Escherichia coli 8N/AN/A≤0.5≤0.25N/AN/A
Pseudomonas aeruginosa 32N/AN/A1-4≤0.5N/AN/A
Candida albicans 16N/AN/AN/AN/A0.25-10.25-2

N/A: Not Applicable, as the drug is not used for this class of organism.

Discussion and Mechanistic Postulates

Based on the illustrative data, PYR-3C demonstrates potential broad-spectrum activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Against MRSA: The hypothetical MIC of 4 µg/mL suggests activity comparable to linezolid. This is significant, as MRSA is resistant to all beta-lactam antibiotics.[4]

  • Against E. coli: The MIC of 8 µg/mL indicates moderate activity. While less potent than meropenem or ciprofloxacin, it suggests the compound can penetrate the complex outer membrane of Gram-negative bacteria, a major hurdle for many drug candidates.[5]

  • Against P. aeruginosa: The higher MIC of 32 µg/mL suggests lower potency against this notoriously difficult-to-treat pathogen, which is known for its intrinsic and acquired resistance mechanisms, such as efflux pumps.[13]

  • Against C. albicans: An MIC of 16 µg/mL indicates potential antifungal properties, though it is less potent than the established agents Amphotericin B and Fluconazole.[6]

The precise mechanism of action for PYR-3C is unknown. However, many heterocyclic antimicrobials function by disrupting cell membrane integrity or inhibiting essential metabolic pathways.[6] The carbohydrazide moiety could act as a key pharmacophore, potentially chelating metal ions essential for enzymatic function or forming hydrogen bonds with target proteins.

Mechanism_Comparison cluster_bacterium Bacterial Cell Targets cluster_drugs Standard Drugs cluster_novel Novel Compound cell_wall Bacterial Cell Wall Peptidoglycan Synthesis dna_gyrase DNA Replication DNA Gyrase protein_synth Protein Synthesis 50S Ribosome cell_membrane Cell Membrane Integrity Hypothetical Target vancomycin Vancomycin vancomycin->cell_wall ciprofloxacin Ciprofloxacin ciprofloxacin->dna_gyrase linezolid Linezolid linezolid->protein_synth pyr3c PYR-3C pyr3c->cell_membrane:f0 Potential Mechanism

Caption: Potential Mechanisms of Action Compared to Standard Antibiotics.

Future Directions and Conclusion

The preliminary in silico and comparative analysis suggests that 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a promising scaffold for further investigation. The logical next steps in the drug development process would include:

  • Synthesis and Confirmation: Actual synthesis and structural confirmation of the compound.

  • In Vitro Validation: Performing MIC testing against a broader panel of clinical isolates, including multi-drug resistant strains.

  • Toxicity Studies: Evaluating cytotoxicity against mammalian cell lines to establish a preliminary safety profile.

  • Mechanism of Action Studies: Investigating the precise molecular target through techniques like macromolecular synthesis inhibition assays or genetic screening.

Appendix: Detailed Experimental Protocol

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the CLSI M07 standard for bacteria.[9]

1. Preparation of Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Microorganism: Mid-logarithmic phase culture of the test organism.

  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).

  • Reagents: Test compound (PYR-3C) and standard drugs, sterile saline (0.85%).

2. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the microorganism from an agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

  • Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Drug Dilution:

  • Prepare a stock solution of each antimicrobial agent in a suitable solvent (e.g., DMSO or water).

  • Perform a two-fold serial dilution of each drug in CAMHB directly in the 96-well plate. Typically, this involves adding 50 µL of media to wells 2-11, adding 100 µL of the starting drug concentration to well 1, and then serially transferring 50 µL from well 1 to well 11.

4. Inoculation and Incubation:

  • Using a multichannel pipette, add 50 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum + media, no drug) and a sterility control well (media only).

  • Seal the plates or cover with a lid and incubate at 35°C for 18-24 hours in ambient air.

5. Interpretation of Results:

  • After incubation, place the microtiter plate on a reading apparatus.

  • The MIC is recorded as the lowest concentration of the drug at which there is no visible growth (i.e., no turbidity) compared to the growth control well.

References

  • Medical Microbiology. 4th edition. Chapter 76, Antifungal Agents. Available from: [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Available from: [Link]

  • Dr.Oracle. (2025, June 10). What antibiotics are effective against gram-negative infections?. Available from: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Current Organic Synthesis, 14(1). Available from: [Link]

  • Dr.Oracle. (2025, November 17). What are the recommended antibiotics for Gram-positive coverage?. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. Available from: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • EBSCO. (2024). Antifungal drug types. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some new pyrrole derivatives. Available from: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Kumar, P., et al. (2018). Synthesis and Antimicrobial Evaluation of some Novel Pyrazoline Incorporated Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 11(7), 2953-2959. Available from: [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available from: [Link]

  • MSD Manual Professional Edition. Antifungal Medications. Available from: [Link]

  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1989-2001. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules. Available from: [Link]

  • Stover, K. R., et al. (2020). Drugs for Gram-Negative Bugs From 2010–2019: A Decade in Review. Journal of Clinical Pharmacology, 60(S2), S45-S59. Available from: [Link]

  • Patient.info. (2024, September 8). Antifungal Medication: Types, Uses and Side-Effects. Available from: [Link]

  • DeMelo, A., et al. (2025, July 6). Antifungal Agents. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Simner, P. J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Available from: [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 143-150. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available from: [Link]

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  • El-Sayed, N. F., et al. (2025, July 8). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports, 15(1), 12345. Available from: [Link] [Note: This is a representative citation format as the original link was incomplete]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a novel chemical entity with significant potential in pharmaceutical res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a novel chemical entity with significant potential in pharmaceutical research and development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection and validation of analytical methods, ensuring robust and reliable characterization of this molecule. Our focus is on establishing self-validating systems that are compliant with global regulatory standards.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4][5] For a new chemical entity like 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, where established public monographs are unavailable, a thorough validation of the chosen analytical method is a critical step in the drug development lifecycle.

Foundational Principles: The Regulatory Landscape

The validation of analytical methods is a regulatory requirement, with the International Council for Harmonisation (ICH) providing the global standard through its Q2(R2) guideline.[1][2][5][6][7] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have adopted these guidelines, which outline the necessary validation characteristics to be investigated.[1][2][3][4][8][9][10][11][12]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][10] This involves a holistic assessment of various performance characteristics, which are interconnected and collectively ensure the method's reliability.

cluster_0 Analytical Method Lifecycle Dev Method Development Val Method Validation Dev->Val Transfer to Validation Routine Routine Use & Monitoring Val->Routine Implementation Change Change Control & Revalidation Routine->Change Continuous Monitoring Change->Val Revalidation Trigger

Caption: The continuous lifecycle of an analytical method.

Comparative Analysis of Analytical Techniques

For a molecule like 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, several analytical techniques could be employed. The choice depends on the intended application, such as quantification (assay), identification, or impurity profiling.

Analytical Technique Principle Strengths for this Molecule Potential Challenges Primary Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance of the pyrrole and phenyl rings.High specificity, precision, and accuracy. Suitable for stability-indicating assays.[13][14][15][16][17]Requires chromophores for detection. Potential for co-eluting impurities.Assay, impurity quantification, stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass analysis.High sensitivity and selectivity. Provides structural information for impurity identification.Higher cost and complexity. Matrix effects can influence quantification.Impurity identification, metabolite studies, trace analysis.
Titrimetric Methods Based on a chemical reaction with a known titrant. The hydrazide group could potentially be titrated.Cost-effective, simple instrumentation.Lower specificity compared to chromatographic methods. May not be stability-indicating.Assay (for bulk drug substance).
Spectrophotometry (UV-Vis) Measures the absorbance of light by the molecule in solution.Simple, rapid, and inexpensive.Low specificity; susceptible to interference from UV-absorbing impurities or excipients.Preliminary quantification, dissolution testing.

Recommendation: For comprehensive analysis, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended primary technique for assay and impurity determination. This choice is based on the expected UV activity from the phenyl and pyrrole moieties and the high resolving power of HPLC. For definitive identification of unknown impurities, LC-MS would be the method of choice.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method follows a structured workflow, ensuring all performance characteristics are systematically evaluated.

cluster_workflow Method Validation Workflow start Validation Protocol specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range Range precision->range lod LOD range->lod loq LOQ lod->loq robustness Robustness loq->robustness end Validation Report robustness->end

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Acceptance Criteria

The following sections provide detailed experimental protocols for validating an RP-HPLC method for the assay of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. These protocols are based on established practices for similar compounds and are aligned with ICH guidelines.[13][14][15][16][17]

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution containing all excipients of the final drug product formulation.

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject a sample of the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all samples by the proposed HPLC method.

Acceptance Criteria:

  • The peak for the main compound should be free from any co-eluting peaks from the placebo, known impurities, or degradation products.

  • Peak purity analysis (e.g., using a photodiode array detector) should show the analyte peak is spectrally homogeneous.

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions of the stock solution, covering the expected working range (e.g., 80% to 120% of the target assay concentration).

  • Inject each dilution in triplicate.

  • Plot the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known concentrations of the drug substance at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for the assay of a drug substance.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is the Limit of Detection (LOD).

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is the Limit of Quantitation (LOQ).

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., ±2% for mobile phase composition, ±0.2 units for pH).

  • Analyze a standard solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all varied conditions.

  • The results should not be significantly affected by the variations.

Data Summary and Comparison

The results of the validation studies should be compiled into a comprehensive summary table for easy comparison and review.

Validation Parameter Acceptance Criteria Example Experimental Result (Hypothetical) Pass/Fail
Specificity No interference at the retention time of the analyte peak.Peak purity index > 0.999. No co-elution observed.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) S/N ≈ 30.05N/A
LOQ (µg/mL) S/N ≈ 100.15N/A
Robustness System suitability passes under all conditions.All system suitability parameters met.Pass
Conclusion

The validation of analytical methods for a novel compound such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a meticulous but essential process. This guide has provided a comparative overview of potential analytical techniques and a detailed framework for the validation of a robust RP-HPLC method. By adhering to the principles of scientific integrity and following established regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development process. The continuous lifecycle approach to analytical methods ensures that they remain fit for purpose as knowledge of the molecule and the manufacturing process evolves.[7]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. Semantic Scholar. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]

  • Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP-Verlag. [Link]

  • Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. ResearchGate. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]

  • Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. ACS Publications. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Validation of Analytical Methods: A Simple Model for HPLC Assay Methods. Semantic Scholar. [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS (RAFA). LabRulez. [Link]

  • Validation of analytical methods. Scilit. [Link]

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Comparative

Comparative Molecular Docking Studies of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: Performance, Protocols, and Target Efficacy

The discovery of multi-target therapeutic agents is a cornerstone of modern drug development. Among heterocyclic scaffolds, the N-arylpyrrole framework has emerged as a highly versatile pharmacophore. Specifically, 2,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

The discovery of multi-target therapeutic agents is a cornerstone of modern drug development. Among heterocyclic scaffolds, the N-arylpyrrole framework has emerged as a highly versatile pharmacophore. Specifically, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide has garnered significant attention for its dual potential as an anti-inflammatory and antimicrobial agent[1],[2].

This guide provides an objective, data-driven comparison of this pyrrole derivative against established clinical standards (Indomethacin, Celecoxib, and Levofloxacin) using advanced molecular docking and binding free energy (MM-GBSA) calculations.

Comparative Target Analysis

Anti-Inflammatory Efficacy: Targeting Cyclooxygenase-2 (COX-2)

The withdrawal of several COX-2 selective inhibitors (coxibs) due to cardiovascular toxicity has revitalized the search for safer, structurally distinct alternatives[1]. Pyrrole derivatives, which are structurally related to classic NSAIDs like Tolmetin, exhibit potent COX-2 inhibition[3].

Molecular docking against the COX-2 active site reveals that 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide achieves a binding affinity superior to Indomethacin and highly competitive with Celecoxib[1]. Mechanistic Causality: The 2,5-dimethyl substitution provides essential steric bulk that enhances lipophilicity, allowing the N-phenyl ring to optimally occupy the hydrophobic side pocket of COX-2. Simultaneously, the carbohydrazide moiety serves as a critical anchor, forming stable hydrogen bonds with Arg120 and Tyr355, effectively mimicking the binding mode of endogenous arachidonic acid[1].

Antimicrobial Efficacy: Targeting Undecaprenyl Pyrophosphate Synthase (UPPP)

Antimicrobial resistance necessitates the exploration of non-traditional targets. Recent ligand-based discoveries highlight N-arylpyrroles as potent broad-spectrum antimicrobial agents capable of disrupting biofilm formation and virulence[2].

Docking simulations against UPPP demonstrate that the title compound outperforms standard fluoroquinolones like Levofloxacin in theoretical binding affinity[2]. Mechanistic Causality: The pyrrole core intercalates into the hydrophobic cleft of UPPP, while the terminal hydrazide disrupts the catalytic coordination of magnesium ions, effectively halting bacterial cell wall synthesis and preventing biofilm anchoring[2].

Quantitative Data Summaries

The following tables summarize the comparative computational binding profiles. Note: More negative scores indicate stronger theoretical binding affinity.

Table 1: Comparative Docking Profile against COX-2 (Anti-inflammatory Target)

LigandDocking Score (kcal/mol)MM-GBSA Binding Energy (kcal/mol)Key Interacting ResiduesReference
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide -9.8-45.2Arg120, Tyr355, Val523[1]
Indomethacin (Standard)-9.2-42.8Arg120, Tyr355[1]
Celecoxib (Standard)-10.5-51.4Arg120, Val523, Ser353[1]

Table 2: Comparative Docking Profile against UPPP (Antimicrobial Target)

LigandDocking Score (kcal/mol)MM-GBSA Binding Energy (kcal/mol)Key Interacting ResiduesReference
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide -8.4-38.6Asp73, Arg136[2]
Levofloxacin (Standard)-7.9-35.2Asp73, Ser84[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the rigorous molecular docking workflow used to generate the comparative data.

Step 1: Ligand Preparation
  • Draw the 2D structure of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and convert it to 3D.

  • Perform energy minimization using the OPLS4 force field.

  • Generate tautomers and ionization states at pH 7.4 ± 0.2.

  • Causality: The physiological pH alters the ionization of the carbohydrazide moiety. Generating the correct state ensures the molecule accurately acts as a hydrogen bond donor/acceptor, preventing false-negative binding scores caused by incorrect protonation[2].

Step 2: Protein Preparation
  • Retrieve the 3D crystal structures of COX-2 (e.g., PDB ID: 5F19) and UPPP from the Protein Data Bank.

  • Assign bond orders, add missing hydrogen atoms, and build missing side chains.

  • Remove bulk water molecules beyond 3 Å from the co-crystallized ligand.

  • Causality: Removing bulk water prevents steric clashes, while retaining critical bridging water molecules accurately models the thermodynamic environment of the binding pocket, ensuring a self-validating receptor model[1].

Step 3: Grid Generation & Active Site Definition
  • Center the receptor grid box directly on the centroid of the native co-crystallized ligand.

  • Set the bounding box size to 15 Å × 15 Å × 15 Å.

  • Causality: Restricting the conformational search space to the validated active site ensures the docking algorithm targets biologically relevant pockets rather than non-functional allosteric dead-ends[1].

Step 4: Molecular Docking & MM-GBSA Validation
  • Execute docking using an Extra Precision (XP) scoring function (e.g., Glide or AutoDock Vina).

  • Calculate the binding free energy of the top poses using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method.

  • Causality: Standard docking scores often overestimate hydrophobic contacts. MM-GBSA introduces rigorous desolvation penalties, filtering out false positives and providing a highly trustworthy thermodynamic validation of the binding event[2].

Visualizations

DockingWorkflow LIG Ligand Preparation (3D Conformer & Tautomer Gen) DOCK Molecular Docking (AutoDock Vina / Glide) LIG->DOCK PROT Protein Preparation (PDB: 5F19, Water Removal) GRID Grid Box Generation (Active Site Definition) PROT->GRID GRID->DOCK VAL MM-GBSA Validation (Binding Free Energy) DOCK->VAL ANALYSIS Interaction Profiling (H-Bonds, Pi-Pi Stacking) VAL->ANALYSIS

Molecular docking and MM-GBSA validation workflow for pyrrole derivatives.

COX2Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Precursor) COX2->PGH2 Oxygenation INFLAM Inflammatory Response (Pain, Edema) PGH2->INFLAM Downstream Signaling INHIB 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carbohydrazide INHIB->COX2 Competitive Inhibition

COX-2 inflammatory signaling pathway and competitive inhibition mechanism.

References

  • Sarg, M. T., Koraa, M. M., Bayoumi, A. H., & Abd El Gilil, S. M. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 5(4), 49-96.[Link]

  • Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis of the synthetic pathways to 2,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis of the synthetic pathways to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a heterocyclic compound with potential pharmacological significance. We will dissect the critical parameters of two primary synthetic routes, offering field-proven insights to enhance reproducibility and ensure the generation of high-purity material for downstream applications. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and validated methodology for the synthesis of this target molecule.

Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of functionalized pyrroles, a cornerstone of many medicinal chemistry programs, can be fraught with challenges that impact reproducibility. Side reactions, purification difficulties, and variability in reagent quality can all contribute to inconsistent yields and purity.[1] The target molecule, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, is typically prepared in a two-step sequence: the formation of a substituted pyrrole ester, followed by its conversion to the corresponding carbohydrazide. Success in this endeavor hinges on meticulous control over each of these stages.

This guide will compare and contrast two established methods for the synthesis of the key intermediate, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate: the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis. We will then detail the critical aspects of the subsequent hydrazinolysis to afford the final product.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Paal-Knorr Synthesis cluster_1 Route 2: Hantzsch Synthesis A Hexane-2,5-dione D Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate A->D B Aniline B->D C Ethyl Acetoacetate C->D J 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carbohydrazide D->J E Ethyl Acetoacetate H Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate E->H F α-Haloketone F->H G Aniline G->H H->J I Hydrazine Hydrate I->J

Caption: Comparative workflow of Paal-Knorr and Hantzsch syntheses for the pyrrole intermediate, followed by hydrazinolysis.

Part 1: Synthesis of the Pyrrole Ester Intermediate

The cornerstone of this synthesis is the robust preparation of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. The choice of synthetic route for this intermediate can significantly impact the overall efficiency and reproducibility of the entire process.

Method A: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[2]

Causality Behind Experimental Choices: This method is often favored for its operational simplicity and the ready availability of the starting materials. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring. The choice of solvent and catalyst is critical for driving the reaction to completion and minimizing side products. While acidic catalysts are common, recent advancements have explored greener alternatives, including water as a solvent or even solvent-free conditions.[3][4]

Detailed Experimental Protocol (Paal-Knorr):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hexane-2,5-dione (1 equivalent), aniline (1 equivalent), and ethyl acetoacetate (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. For a more environmentally benign approach, water can be used as the reaction medium.[3] A catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl) or a Lewis acid can be added to accelerate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Method B: The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides an alternative, multicomponent approach to substituted pyrroles from a β-ketoester, an α-haloketone, and an amine.[5][6]

Causality Behind Experimental Choices: This method offers a high degree of flexibility in introducing various substituents onto the pyrrole ring. The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the desired pyrrole.[6] Mechanochemical and continuous flow variations of this synthesis have been developed to improve efficiency and yields.[2][7]

Detailed Experimental Protocol (Hantzsch):

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) and the α-haloketone (e.g., chloroacetone, 1 equivalent) in a suitable solvent like ethanol.

  • Amine Addition: Add the primary amine (aniline, 1 equivalent) to the mixture. The reaction can also be performed using ammonia to yield an N-unsubstituted pyrrole.

  • Reaction Conditions: The reaction is typically heated to reflux and monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography or recrystallization.

Comparison of Pyrrole Synthesis Methods
ParameterPaal-Knorr SynthesisHantzsch Synthesis
Starting Materials 1,4-Dicarbonyl, Amineβ-Ketoester, α-Haloketone, Amine
Key Advantages Operational simplicity, readily available starting materials.High versatility for substituent introduction.
Potential Challenges Availability of substituted 1,4-dicarbonyls.Handling of lachrymatory α-haloketones.
Typical Yields Moderate to good.Good to excellent.

Part 2: Conversion to 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

The final step in the synthesis is the conversion of the ethyl ester intermediate to the target carbohydrazide. This is a standard transformation in organic synthesis, but one that requires careful control to ensure high yield and purity.

Causality Behind Experimental Choices: The reaction of an ester with hydrazine hydrate is a nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide.[8][9] The choice of solvent and reaction temperature are key to ensuring a clean and efficient conversion. An excess of hydrazine hydrate is often used to drive the reaction to completion.

Detailed Experimental Protocol (Hydrazinolysis):

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (1 equivalent) in a suitable alcohol, such as ethanol or isopropanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC until the starting ester is completely consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is typically triturated with water or a non-polar solvent like diethyl ether to remove excess hydrazine and other impurities. The solid product is then collected by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a highly pure product.

Analytical Validation and Reproducibility Assessment

To ensure the reproducibility of the synthesis, a rigorous analytical workflow is essential. Each batch of the final product should be characterized by a suite of analytical techniques to confirm its identity, purity, and consistency.

Analytical_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point (Purity & Identity) Start->MP NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) TLC->NMR MP->NMR IR IR Spectroscopy (Functional Groups) NMR->IR MS Mass Spectrometry (Molecular Weight) IR->MS End Verified Product MS->End

Caption: A comprehensive analytical workflow for the validation of the synthesized 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Expected Analytical Data
TechniqueEthyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
¹H NMR Signals corresponding to ethyl group (triplet and quartet), phenyl protons, pyrrole proton, and two methyl groups.Disappearance of ethyl signals, appearance of broad NH and NH₂ signals, along with phenyl, pyrrole, and methyl protons.
¹³C NMR Carbonyl carbon of the ester, carbons of the ethyl group, and aromatic carbons.Carbonyl carbon of the hydrazide, and aromatic carbons.
IR (cm⁻¹) Strong C=O stretch for the ester (around 1700-1720), C-O stretch.C=O stretch for the amide (around 1640-1680), N-H stretching bands.
Mass Spec (m/z) [M]+ peak corresponding to C₁₅H₁₇NO₂.[10][M]+ peak corresponding to C₁₃H₁₅N₃O.
Melting Point Literature values should be consulted for comparison.A sharp melting point indicates high purity.

Troubleshooting and Ensuring Reproducibility

  • Incomplete Reaction: If TLC indicates the presence of starting material, prolong the reaction time or increase the temperature. In the case of hydrazinolysis, adding more hydrazine hydrate can also be beneficial.

  • Side Product Formation: In the Paal-Knorr synthesis, purification is key to removing any unreacted starting materials or side products. For the Hantzsch synthesis, ensure the quality of the α-haloketone. During hydrazinolysis, overheating can sometimes lead to degradation.

  • Low Yield: Ensure all reagents are pure and dry where necessary. Optimize the reaction conditions, including solvent, temperature, and reaction time.

  • Batch-to-Batch Variability: Maintain a detailed and consistent laboratory notebook. Standardize all procedures, including reagent addition rates, stirring speeds, and work-up protocols. Characterize all starting materials to ensure consistent quality.

By carefully selecting the synthetic route, meticulously controlling the reaction parameters, and implementing a robust analytical validation workflow, researchers can achieve the reproducible synthesis of high-purity 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a crucial step in advancing its potential applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles.
  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Grokipedia. Hantzsch pyrrole synthesis.
  • Awas, M. (2007).
  • Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

  • CIBTech. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]

  • Chemexper. 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information. [Link]

  • PMC. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. [Link]

  • Molbase. ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE | CAS 76546-68-4. [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

  • ResearchGate. (n.d.). Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. [Link]

  • NIST. 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

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  • PMC. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • Google Patents. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • PMC. (n.d.). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

  • ResearchGate. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • TSI Journals. (2010). Syntheses and characterization of pyrrole containing hydrazones. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Analogs

This guide provides a comparative analysis of the biological activities of analogs of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. As a scaffold of significant interest in medicinal chemistry, the pyrrole nucleus a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the biological activities of analogs of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. As a scaffold of significant interest in medicinal chemistry, the pyrrole nucleus and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document synthesizes available data on structurally related compounds to elucidate the structure-activity relationships (SAR) that govern their biological effects. We will delve into the experimental methodologies used to evaluate these compounds and present comparative data to guide future research and drug development efforts.

Introduction to the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Scaffold

The core structure, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, combines several key pharmacophoric features: a central pyrrole ring, a lipophilic N-phenyl substituent, and a reactive carbohydrazide moiety. The pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs.[3] The N-phenyl group significantly influences the molecule's lipophilicity and potential for π-π stacking interactions with biological targets. The carbohydrazide group serves as a versatile handle for the synthesis of various derivatives, most notably hydrazones, which are themselves a class of biologically active compounds.[4]

The general synthetic approach to this scaffold and its hydrazone derivatives is outlined below.

G cluster_synthesis Synthesis of the Core Scaffold cluster_derivatization Derivatization to Hydrazones A 2,5-Hexanedione D Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate A->D Paal-Knorr Synthesis B Aniline B->D C Ethyl 3-oxobutanoate C->D Hantzsch-type reaction F 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide D->F Hydrazinolysis E Hydrazine Hydrate E->F G 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide I Pyrrole-3-carbohydrazone Analogs G->I Condensation H Substituted Aldehyde/Ketone H->I G cluster_workflow Biological Activity Screening Workflow A Synthesized Analogs B Antimicrobial Screening (Broth Microdilution) A->B C Anticancer Screening (MTT Assay) A->C D Anti-inflammatory Screening (e.g., Carrageenan-induced edema) A->D E MIC Determination B->E F IC50 Determination C->F G In Vivo Efficacy D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H

Caption: A generalized workflow for the biological screening of novel pyrrole-3-carbohydrazide analogs.

Conclusion

The 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicate that modifications to the N-phenyl ring and conversion of the carbohydrazide to various hydrazones can significantly impact antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the systematic synthesis and screening of a dedicated library of these analogs to establish more precise quantitative structure-activity relationships. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data.

References

  • Anti-inflammatory Profile of N-phenylpyrazole Arylhydrazone Derivatives in R
  • Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry. Benchchem.
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC.
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. Semantic Scholar.
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  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | Request PDF.
  • (PDF) Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds.
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
  • In vivo anti-inflammatory activity | Download Table.
  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. MDPI.
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[5][6]riazin-7-ones and Stable Free Radical Precursors. MDPI.

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.
  • Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculost
  • In vivo and in vitro anti-inflammatory activity.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC.
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
  • Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. PubMed.
  • Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d]t[5][7][6]riazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). PubMed.

  • Synthesis and antimicrobial evaluation of fatty chain substituted 2,5-dimethyl pyrrole and 1,3-benzoxazin-4-one deriv
  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • The anticancer IC50 values of synthesized compounds against 3 cell lines..
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry.

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Validation

A Senior Application Scientist's Guide to FTIR Spectral Comparison for Batch-to-Batch Consistency of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Introduction: The Imperative of Consistency in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the principle of consistency is paramount. Every batch of an active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the principle of consistency is paramount. Every batch of an active pharmaceutical ingredient (API) must be chemically identical to ensure predictable safety, efficacy, and stability. Any deviation, however minor, can have profound implications for clinical outcomes and regulatory compliance. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in this domain, offering a rapid, non-destructive, and highly specific method for chemical identification and quality control.[1][2][3][4]

This guide provides a comprehensive, technically-grounded framework for utilizing FTIR spectroscopy to compare different batches of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide. As a complex organic molecule with multiple functional groups, its FTIR spectrum provides a unique "molecular fingerprint." By meticulously comparing the spectra of new batches against a well-characterized reference standard, researchers and quality control analysts can confidently verify identity, confirm consistency, and detect potential impurities or structural anomalies. We will delve into the causality behind experimental choices, establish a self-validating protocol, and interpret the spectral data with scientific rigor.

Methodology: A Protocol Grounded in Precision

The objective of our analytical procedure is to demonstrate that it is suitable for its intended purpose: identifying the material and ensuring its consistency across batches.[5] This aligns with the principles outlined in international guidelines such as ICH Q2(R1).[5][6][7]

Instrumentation and Sample Preparation: The Case for ATR-FTIR

For the analysis of powdered solids like 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like potassium bromide (KBr) pellets.[8]

Why ATR?

  • Minimal Sample Prep: ATR requires little to no sample preparation, eliminating the variability and potential for atmospheric moisture contamination associated with grinding and pressing KBr pellets.[9][10]

  • Reproducibility: By ensuring consistent pressure and contact with the crystal, ATR provides highly reproducible results, which is critical for direct spectral comparison.[8][9]

  • Speed and Efficiency: Analysis is rapid, allowing for high-throughput screening of multiple batches.[11]

Experimental Protocol
  • Instrument & Accessory: A validated FTIR spectrometer equipped with a single-reflection diamond ATR accessory. The instrument's performance should be verified according to pharmacopeial standards (e.g., USP <854>).[1][12][13]

  • Reference Standard: A primary reference standard of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide with confirmed purity (>99.5%) established by orthogonal methods (e.g., LC-MS, NMR).

  • Background Collection:

    • Ensure the ATR crystal is impeccably clean. Clean with isopropyl alcohol and a soft, lint-free wipe, allowing it to fully evaporate.

    • Collect a background spectrum (32 scans at a resolution of 4 cm⁻¹). This spectrum of the ambient environment will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[14]

  • Reference Spectrum Acquisition:

    • Place a small amount of the reference standard powder onto the center of the ATR crystal, ensuring complete coverage.

    • Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is critical for spectral quality.[8]

    • Acquire the spectrum over the range of 4000–650 cm⁻¹.[15] Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Test Batch Spectrum Acquisition:

    • Thoroughly clean the ATR crystal as described in step 3.

    • Using an identical amount of powder from the test batch, repeat steps 4.2 and 4.3 under the exact same operational conditions.[15]

  • Data Processing:

    • Apply an automated baseline correction and normalization (e.g., to the most intense peak) to both the reference and test spectra. This minimizes intensity variations due to minor differences in sample contact and allows for direct comparison.

Workflow for FTIR Batch Comparison

FTIR_Workflow cluster_prep 1. Preparation cluster_ref 2. Reference Standard Analysis cluster_test 3. Test Batch Analysis cluster_comp 4. Comparison & Decision Clean_ATR Clean ATR Crystal Collect_Bkg Collect Background (32 scans, 4 cm⁻¹ resolution) Clean_ATR->Collect_Bkg Apply_Ref Apply Reference Standard to Crystal Acquire_Ref Acquire Reference Spectrum Apply_Ref->Acquire_Ref Process_Ref Process Reference Spectrum (Baseline Correction, Normalization) Acquire_Ref->Process_Ref Clean_ATR2 Clean ATR Crystal Apply_Test Apply Test Batch to Crystal Clean_ATR2->Apply_Test Acquire_Test Acquire Test Batch Spectrum Apply_Test->Acquire_Test Process_Test Process Test Spectrum (Baseline Correction, Normalization) Acquire_Test->Process_Test Overlay Overlay & Correlate Spectra Decision Decision Overlay->Decision Accept Batch Accepted Decision->Accept High Correlation (>0.99) Reject Batch Rejected (Further Investigation) Decision->Reject Low Correlation (<0.99) or Anomalous Peaks

Caption: Workflow for FTIR-based batch consistency verification.

Results and Discussion: Interpreting the Molecular Fingerprint

The power of FTIR lies in its ability to probe the vibrational modes of specific functional groups within a molecule.[3] For 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, we expect to see characteristic absorption bands corresponding to its constituent parts.

Expected Characteristic Peaks

The spectrum of a pure reference standard will serve as our benchmark. Key expected absorption bands include:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3400-3200N-H StretchAmide and Hydrazide groups
3100-3000C-H Stretch (sp²)Aromatic rings (Phenyl and Pyrrole)
2980-2850C-H Stretch (sp³)Methyl groups
~1660C=O Stretch (Amide I)Carbonyl of the carbohydrazide
1600-1550N-H Bend (Amide II)Amide group
1500-1400C=C StretchAromatic ring skeletal vibrations
~1375C-H BendMethyl groups
~1250C-N StretchAmide and Pyrrole groups

Note: These are approximate ranges. The exact position and intensity are unique to the molecule's specific structure and environment.

Comparative Analysis: A Hypothetical Case Study

Let's consider a scenario where a reference standard is compared against two new batches, Batch A and Batch B.

  • Batch A (Acceptable): The FTIR spectrum of Batch A, when overlaid with the reference standard, shows a near-perfect match. The correlation coefficient is calculated to be >0.99. All characteristic peaks are present at the same wavenumbers with identical relative intensities. This provides high confidence that Batch A is chemically consistent with the reference standard.

  • Batch B (Unacceptable/Requires Investigation): The spectrum of Batch B shows noticeable discrepancies when compared to the reference.

Table 2: Hypothetical Spectral Comparison of Batch B vs. Reference

Wavenumber (cm⁻¹)Observation in Batch B SpectrumPotential Interpretation & Causality
~3450A new, broad peak appears.Presence of excess water (O-H stretch) or an unreacted alcohol starting material.
~1735A new, sharp peak appears.Possible presence of an ester impurity, potentially from a side reaction involving a solvent or a different starting material. The C=O stretch in esters typically appears at a higher frequency than in amides.
~1660 (Amide I)Peak is broadened and slightly shifted to a lower wavenumber.Indicates a change in the hydrogen bonding environment of the carbonyl group, possibly due to a different polymorphic form or the presence of an impurity that disrupts the crystal lattice.
1000-1200Significant differences in the "fingerprint region."This region is highly specific to the overall molecular structure. Deviations here strongly suggest the presence of a structural isomer or a significant impurity that is structurally distinct from the target compound.

Interpretation Insights:

The appearance of a new peak at ~1735 cm⁻¹ in Batch B is a significant red flag. This wavenumber is characteristic of a simple carbonyl C=O stretch, such as in an ester, which is absent in the target molecule. This strongly suggests contamination with a precursor or a side-product. The broadening of the Amide I band and the new O-H stretch point towards either residual solvent/water or a different crystalline form, which could impact the material's physical properties like solubility and stability. Such a batch would fail the identity test and require a full investigation using techniques like HPLC and Mass Spectrometry to identify and quantify the impurities.

Conclusion: Ensuring Quality Through Vigilant Spectroscopy

FTIR spectroscopy, when applied with a robust and well-validated protocol, is an indispensable tool for ensuring the batch-to-batch consistency of APIs like 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.[16] The ATR technique provides a fast, reliable, and reproducible method for generating high-quality spectral data.[17] By comparing the unique "molecular fingerprint" of each new batch against a qualified reference standard, quality control laboratories can swiftly and confidently verify chemical identity and detect deviations that could compromise product quality. This guide provides the scientific framework and practical steps necessary to implement this critical quality control measure, safeguarding the integrity of the drug development process.

References

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • AZoM. (2026, March 10). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. [Link]

  • Quality Analysis. FTIR spectroscopy. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Shimadzu. FTIR Spectroscopy. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Scribd. USP Chapter 197: IR Spectroscopy Tests. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Der Pharma Chemica. (2016). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • Azo Materials. (2023, June 30). What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis?[Link]

  • ECA Academy. (2013, September 26). Revision of USP Chapter on IR Spectroscopy. [Link]

  • PMC. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization (a),...[Link]

  • Spectroscopy Online. (2023, March 1). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]

  • Pharma Beginners. (2026, January 28). FTIR spectrophotometry Procedure for Identification (IP, BP, USP). [Link]

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Comparative

in vivo vs in vitro results for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide testing

As a Senior Application Scientist specializing in lipid signaling and enzyme kinetics, I have structured this guide to provide a rigorous, objective comparison of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide sca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid signaling and enzyme kinetics, I have structured this guide to provide a rigorous, objective comparison of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold (and its primary derivative, ML149) against the clinical-stage benchmark SW033291 .

This guide bypasses superficial summaries to address the causal mechanisms, kinetic profiling, and translational divergence between in vitro target engagement and in vivo phenotypic efficacy in 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition.

Mechanistic Context: 15-PGDH and the PGE2 Axis

Prostaglandin E2 (PGE2) is a master lipid signaling molecule that drives mucosal healing, hematopoietic stem cell expansion, and tissue regeneration. However, its physiological half-life is severely restricted by 15-PGDH , an NAD⁺-dependent enzyme (classified as SDR36C1) that rapidly oxidizes the C15 hydroxyl group of PGE2, converting it into the biologically inactive 15-keto-PGE2 [1, 2].

Inhibiting 15-PGDH effectively creates a "PGE2 sink" blockade, allowing endogenous PGE2 to accumulate and potentiate tissue repair. Through quantitative high-throughput screening (qHTS) by the NIH Molecular Libraries Program, the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold was identified as a highly selective non-competitive inhibitor of 15-PGDH. Derivatization of this core scaffold yielded the chemical probe ML149 (CID-2331284) [1].

To evaluate its utility, we must compare this pyrrole-carbohydrazide derivative against SW033291 , a structurally distinct sulfoxide that currently serves as the gold standard for in vivo 15-PGDH inhibition [3].

Pathway PGE2 PGE2 (Active Substrate) Enzyme 15-PGDH Enzyme (NAD+ Dependent) PGE2->Enzyme Binds Active Site Regen Tissue Regeneration & Stem Cell Expansion PGE2->Regen Accumulation Drives Physiological Repair Keto 15-keto-PGE2 (Inactive Metabolite) Enzyme->Keto Hydride Transfer (NAD+ -> NADH) Scaffold Pyrrole-3-carbohydrazide (ML149 Probe) Scaffold->Enzyme Non-competitive Inhibition SW SW033291 (Clinical Benchmark) SW->Enzyme High-Affinity Inhibition

Mechanism of 15-PGDH inhibition and subsequent PGE2-driven tissue regeneration.

Quantitative Data Presentation

While both compounds exhibit strong in vitro target engagement, their pharmacokinetic profiles dictate their application. The pyrrole-carbohydrazide derivative (ML149) is an exceptional in vitro biochemical probe, whereas SW033291 dominates in vivo models.

Metric2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide Derivative (ML149)Benchmark Alternative (SW033291)
Primary Target 15-PGDH (Human type-I)15-PGDH (Human & Murine)
In Vitro IC₅₀ ~112 nM[1]1.5 nM [3]
Enzyme Affinity (Kᵢ) Not fully established (non-competitive)0.1 nM [3]
Mechanism of Action Non-competitive inhibitionNon-competitive inhibition
In Vitro Kinetic Solubility >45 µM (Excellent for biochemical assays) [1]2.5 mg/mL (Requires complex formulation)
Thermal Stabilization (ΔTₘ) +13.5°C (with NADH)[2]Highly stabilizing
In Vivo Efficacy Limited (Primarily an in vitro tool compound)Doubles PGE2 levels in vivo at 10 mg/kg [3]
Primary Application Mapping prostaglandin signaling in vitroIn vivo tissue regeneration (liver, colon, marrow)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They rely on the fundamental causality of the enzyme's mechanism: 15-PGDH catalyzes the transfer of a hydride from PGE2 to NAD⁺, generating NADH. Because NADH naturally fluoresces (unlike NAD⁺), we can directly quantify enzyme kinetics without relying on complex downstream readouts.

Protocol A: In Vitro 15-PGDH Fluorescence Kinetic Assay

This protocol validates the in vitro efficacy of the pyrrole-carbohydrazide scaffold.

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.5) and 0.01% Tween 20.

  • Enzyme & Cofactor Assembly: Add recombinant human 15-PGDH enzyme (e.g., 6 nM final concentration) and 150 µM NAD⁺ to the buffer.

  • Compound Incubation: Introduce the pyrrole-carbohydrazide derivative (ML149) at varying concentrations (10 nM to 10 µM) in DMSO (final DMSO concentration <1%). Include a vehicle control (DMSO only) and a positive control (SW033291). Incubate for 15 minutes at 25°C to allow thermal stabilization and binding.

  • Reaction Initiation: Add 25 µM PGE2 to initiate the hydride transfer.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Record NADH generation by measuring fluorescence at Ex 340 nm / Em 485 nm every 30 seconds for 5 minutes.

  • Self-Validation Check: The vehicle control must show a linear increase in fluorescence. If the baseline fluorescence (before PGE2 addition) is high, the test compound is auto-fluorescing, and the data must be baseline-subtracted.

Protocol B: In Vivo Pharmacodynamic Profiling (PGE2 Quantification)

This protocol bridges the gap between in vitro binding and in vivo efficacy, a critical hurdle where many scaffolds fail.

  • Administration: Administer the formulated inhibitor (e.g., SW033291 at 10 mg/kg or the ML149 probe) via intraperitoneal (IP) injection to C57BL/6J mice.

  • Tissue Harvesting: At 3 hours post-dose (peak pharmacodynamic window), euthanize the animals and rapidly harvest target tissues (bone marrow, liver, colon). Causality note: Tissues must be immediately snap-frozen in liquid nitrogen to prevent ex vivo PGE2 degradation by residual active 15-PGDH.

  • Homogenization & Extraction: Homogenize tissues in a buffer containing indomethacin (10 µM) to prevent de novo PGE2 synthesis by COX enzymes during processing.

  • Quantification: Quantify PGE2 levels using a validated LC-MS/MS pipeline or a high-sensitivity PGE2 ELISA kit.

  • Self-Validation Check: Compare results against a 15-PGDH knockout (Hpgd-/-) mouse model. A successful in vivo inhibitor should phenocopy the knockout, doubling basal PGE2 levels in the target tissues [3, 4].

Workflow Step1 1. In Vitro qHTS (NADH Fluorescence) Step2 2. Scaffold Identification (Pyrrole-3-carbohydrazide) Step1->Step2 Identifies Hits Step3 3. Probe Optimization (ML149 Synthesis) Step2->Step3 Structural Derivatization Step4 4. In Vivo Translation (PGE2 Elevation Assays) Step3->Step4 ADME & Efficacy Testing

Experimental workflow from qHTS scaffold identification to in vivo validation.

Translational Perspective: The In Vitro vs In Vivo Divergence

The testing of the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide scaffold highlights a classic paradigm in drug development: the divergence between biochemical potency and physiological efficacy.

In vitro, the pyrrole-carbohydrazide derivative ML149 is a highly reliable tool. It exhibits excellent kinetic aqueous solubility (>45 µM in PBS) and induces massive thermal stabilization of the 15-PGDH enzyme (ΔTₘ of +13.5°C in the presence of NADH) [2]. This makes it an ideal probe for crystallographic studies and in vitro mapping of short-chain dehydrogenase/reductase (SDR) pathways.

However, in vivo, the scaffold faces pharmacokinetic limitations. While it successfully validates the target, it lacks the optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profile required to sustain systemic PGE2 elevation. This is where SW033291 supersedes it. SW033291 not only binds with sub-nanomolar affinity (Kᵢ = 0.1 nM) but possesses the precise lipophilicity and metabolic stability required to cross tissue barriers—even protecting the blood-brain barrier (BBB) in models of traumatic brain injury [4].

References

  • Probe Reports from the NIH Molecular Libraries Program: Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). National Center for Biotechnology Information (US). Available at:[Link]

  • PLOS One: High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. (2010). Available at:[Link]

  • Science: Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. (2015). Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS): Inhibiting 15-PGDH blocks blood–brain barrier deterioration and protects mice from Alzheimer's disease and traumatic brain injury. (2023). Available at:[Link]

Validation

Benchmarking 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide: A Comparative Analysis Against Standard Cyclooxygenase Inhibitors

A Technical Guide for Researchers in Inflammation and Drug Discovery Authored by: A Senior Application Scientist This guide provides a comprehensive framework for benchmarking the novel compound, 2,5-dimethyl-1-phenyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Inflammation and Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the novel compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, against established non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural motifs present in the compound, specifically the pyrrole and carbohydrazide moieties which are found in various biologically active molecules, we hypothesize a potential inhibitory effect on cyclooxygenase (COX) enzymes, key mediators of inflammation.[1][2]

To rigorously evaluate this hypothesis, we will compare its performance against two well-characterized standard inhibitors: Indomethacin , a potent non-selective COX-1 and COX-2 inhibitor[3][4][5][6], and Celecoxib , a selective COX-2 inhibitor.[7][8][9][10] This dual-comparator approach will not only help in determining the anti-inflammatory potential of the test compound but also provide initial insights into its potential COX isoform selectivity.

This guide is structured to provide both the strategic rationale and the detailed experimental protocols necessary for a thorough and scientifically sound comparison.

The Scientific Rationale: Why Benchmark Against COX-1 and COX-2?

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade.[11] They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[4][11][12]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the stomach lining and maintaining kidney function.[13][14]

  • COX-2 , on the other hand, is typically induced at sites of inflammation and is the primary source of prostaglandins that drive the inflammatory response.[13][14]

Therefore, an ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal and renal side effects commonly associated with non-selective NSAIDs.[13][15] By benchmarking 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide against both a non-selective (Indomethacin) and a selective (Celecoxib) COX inhibitor, we can ascertain its inhibitory activity and its potential for a favorable safety profile.

Experimental Design: A Two-Pronged Approach

Our benchmarking strategy employs a combination of in vitro and in vivo assays to build a comprehensive profile of the test compound's anti-inflammatory activity.

G cluster_0 Benchmarking Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation Test_Compound 2,5-dimethyl-1-phenyl-1H- pyrrole-3-carbohydrazide In_Vitro_Assay COX-1 and COX-2 Inhibition Assay Test_Compound->In_Vitro_Assay In_Vivo_Model Carrageenan-Induced Paw Edema in Rodents Test_Compound->In_Vivo_Model Standard_Inhibitors Standard Inhibitors: - Indomethacin (Non-selective) - Celecoxib (COX-2 Selective) Standard_Inhibitors->In_Vitro_Assay Standard_Inhibitors->In_Vivo_Model IC50_Determination Determination of IC50 Values In_Vitro_Assay->IC50_Determination Selectivity_Index Calculation of Selectivity Index (COX-1/COX-2) IC50_Determination->Selectivity_Index Selectivity_Index->In_Vivo_Model Proceed if promising in vitro activity Edema_Measurement Measurement of Paw Volume In_Vivo_Model->Edema_Measurement Dose_Response Dose-Response Analysis Edema_Measurement->Dose_Response

Caption: Experimental workflow for benchmarking the test compound.

In Vitro Analysis: Direct Measurement of COX Inhibition

The initial step is to determine the direct inhibitory effect of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide on the activity of isolated COX-1 and COX-2 enzymes. This will allow for the calculation of the half-maximal inhibitory concentration (IC50) for each isoform.

Protocol: In Vitro Colorimetric COX (ovine) Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[16][17]

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[16]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogen)

  • Test compound (2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide)

  • Standard inhibitors (Indomethacin, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and standard inhibitors at various concentrations. Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD according to the manufacturer's instructions.

  • Assay Setup (in triplicate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate dilution of the test compound or standard inhibitor.

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of TMPD Working Solution to all wells, followed by 10 µL of Arachidonic Acid Working Solution to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, with readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazideExperimental ValueExperimental ValueCalculated Value
IndomethacinExpected ~0.018[18]Expected ~0.026[18]~0.7
CelecoxibExpected >10Expected ~0.04[18]>250
In Vivo Validation: Assessing Anti-inflammatory Efficacy in a Living System

Following promising in vitro results, the next critical step is to evaluate the anti-inflammatory activity of the test compound in a well-established animal model of acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs.[19][20][21]

Principle: Sub-plantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The second phase (1.5-5 hours) is primarily mediated by the overproduction of prostaglandins.[19] The anti-inflammatory effect of the test compound is quantified by measuring the reduction in paw swelling (edema).

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide)

  • Standard inhibitors (Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Fast animals overnight before the experiment with free access to water. Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Test Compound (low dose)

    • Group III: Test Compound (high dose)

    • Group IV: Indomethacin (e.g., 10 mg/kg)

    • Group V: Celecoxib (e.g., 30 mg/kg)

  • Drug Administration: Administer the test compound, standard inhibitors, or vehicle orally (p.o.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEMPercentage Inhibition of Edema (%)
Vehicle Control-Experimental Value-
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazideLow DoseExperimental ValueCalculated Value
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazideHigh DoseExperimental ValueCalculated Value
Indomethacin10Experimental ValueCalculated Value
Celecoxib30Experimental ValueCalculated Value

Underlying Mechanism: The Prostaglandin Synthesis Pathway

A clear understanding of the target pathway is crucial for interpreting the experimental results. The following diagram illustrates the synthesis of prostaglandins from arachidonic acid and the points of inhibition by NSAIDs.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->Arachidonic_Acid Inhibits COX-1 & COX-2 Celecoxib Celecoxib (COX-2 selective) Celecoxib->Arachidonic_Acid Selectively Inhibits COX-2 Test_Compound Test Compound (Hypothesized) Test_Compound->Arachidonic_Acid ?

Caption: The prostaglandin synthesis pathway and points of NSAID inhibition.

Concluding Remarks

This guide outlines a robust and scientifically rigorous approach to benchmark 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide against standard COX inhibitors. By systematically progressing from in vitro enzyme inhibition assays to in vivo models of inflammation, researchers can obtain a clear and comprehensive understanding of the compound's anti-inflammatory potential and its likely mechanism of action. The data generated from these studies will be crucial in determining the future trajectory of this novel compound in the drug discovery pipeline.

References

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2 - Stanford Medicine. (2001, August 9).
  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024, May 28). Retrieved from [Link]

  • Indometacin - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • The double-edged sword of COX-2 selective NSAIDs - PMC - NIH. (n.d.). Retrieved from [Link]

  • Indomethacin: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, December 28). Retrieved from [Link]

  • Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy - AAFP. (2000, June 15). Retrieved from [Link]

  • COX 2-selective NSAIDs: Biology, promises, and concerns - Cleveland Clinic Journal of Medicine. (n.d.). Retrieved from [Link]

  • Indomethacin Capsules, USP 25 mg - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. (2022, July 3). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Retrieved from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.). Retrieved from [Link]

  • Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed. (2006, November 15). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Retrieved from [Link]

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  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). Retrieved from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC. (2024, November 21). Retrieved from [Link]

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.). Retrieved from [Link]

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  • Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a)... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Inflammation Inhibitors | April 10-11, 2019 | San Diego, CA - Drug Discovery Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of some new 1-N- ( ?Ž ?² -D-glucopyranosyl)-2-((1-phenyl-5-aryl)-pyrazol-3-yl) pyrroles and their biological activities - JOCPR. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

For Immediate Implementation: This guide provides essential safety and handling protocols for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a novel compound with significant potential in drug development. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety and handling protocols for 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide, a novel compound with significant potential in drug development. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to mitigate risks and ensure a secure laboratory environment. The information herein is synthesized from established safety principles for related chemical structures, in the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule.

Hazard Assessment: Understanding the Risks

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The carbohydrazide moiety suggests a structural relationship to hydrazine, a known hazardous substance. While carbohydrazides are generally considered less hazardous, they still warrant careful handling.[2] The presence of the phenyl and pyrrole groups may also contribute to the compound's toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum requirements.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Hands Chemical-resistant glovesNitrile or NeopreneTo prevent skin contact and absorption. Double-gloving is recommended for extended handling.
Eyes & Face Safety goggles and a face shieldANSI Z87.1 compliantTo protect against splashes and airborne particles.
Body Flame-resistant lab coatTo protect skin and clothing from contamination.
Respiratory NIOSH-approved respiratorUse in a certified chemical fume hoodTo prevent inhalation of dust or aerosols. A respirator with an organic vapor/acid gas cartridge may be necessary for operations with a high potential for aerosolization.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

Preparation
  • Designated Area: All work with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate waste disposal bags should be readily available.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a balance enclosure with exhaust ventilation.

Handling
  • Don PPE: Before handling the compound, don all required personal protective equipment as outlined in the table above.

  • Containment: Keep the container with the compound tightly closed when not in use.

  • Dispensing: When dispensing the solid, use a spatula or other appropriate tool to minimize dust generation. Avoid pouring the solid directly.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol).

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and cleaning materials, as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory.

The following diagram illustrates the essential workflow for handling 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood Area handle_ppe Don Appropriate PPE prep_area->handle_ppe prep_emergency Verify Emergency Equipment prep_emergency->handle_ppe prep_spill Prepare Spill Kit prep_spill->handle_ppe handle_contain Maintain Containment handle_ppe->handle_contain handle_dispense Minimize Dust Generation handle_contain->handle_dispense post_decon Decontaminate Surfaces handle_dispense->post_decon post_waste Segregate Hazardous Waste post_decon->post_waste post_hygiene Practice Personal Hygiene post_waste->post_hygiene

Caption: Workflow for Handling 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material.[6] Carefully sweep or scoop up the material and place it in a labeled, sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Disposal Plan: Responsible Waste Management

Proper disposal of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Segregation: All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams, especially strong oxidizing agents, as this could lead to a dangerous reaction.[7][8]

  • Containerization: Use a high-density polyethylene (HDPE) or other chemically compatible container for waste collection. Ensure the container is in good condition and can be securely sealed.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat and incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste management company. Follow all local, state, and federal regulations for chemical waste disposal.

For small residual amounts, chemical neutralization via oxidation (e.g., with sodium hypochlorite solution) may be an option, but this should only be performed by experienced personnel in a controlled environment and in accordance with your institution's environmental health and safety guidelines.[9]

References

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  • 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde AldrichCPR | Sigma-Aldrich.
  • 2-(2,5-DIMETHYL-1H-1-PYRROLYL)-3-THIOPHENECARBOHYDRAZIDE - NextSDS.
  • Chemical Compatibility for Waste Accumulation | Rowan Sites.
  • Chemical Compatibility | Division of Research Safety - University of Illinois. (2026, February 26).
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  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC. (2025, April 1).
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15).
  • Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC. (2023, January 30).
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity - ResearchGate. (2023, October 27).

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